3-Isopropoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVBLLQBUNVSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343016 | |
| Record name | 3-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-67-0 | |
| Record name | 3-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60772-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropoxybenzoic Acid (CAS No. 60772-67-0) for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 3-Isopropoxybenzoic acid, a versatile benzoic acid derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, potential therapeutic applications, and analytical methodologies.
Introduction: The Emerging Significance of Alkoxy-Substituted Benzoic Acids
Alkoxy-substituted benzoic acids represent a privileged scaffold in drug discovery, with their derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of an alkoxy group, such as the isopropoxy moiety in this compound, can significantly modulate the parent molecule's lipophilicity, metabolic stability, and target-binding interactions. This strategic modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[2] this compound, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 60772-67-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| IUPAC Name | 3-(propan-2-yloxy)benzoic acid | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114-117 °C | |
| Boiling Point | 297.4±20.0 °C (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water. | |
| pKa | 4.25 (Predicted) |
Synthesis of this compound: A Step-by-Step Protocol via Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[4][5] This robust reaction is widely applicable and can be readily performed in a standard laboratory setting.
Underlying Principles of the Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sɴ2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.[4] In the context of synthesizing this compound, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This phenoxide then displaces the bromide ion from 2-bromopropane in an Sɴ2 reaction to form the desired ether linkage.
Detailed Experimental Protocol
Materials:
-
3-Hydroxybenzoic acid
-
2-Bromopropane (Isopropyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials.
-
Alkylation: To the stirred suspension, add 2-bromopropane (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Williamson Ether Synthesis Workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive starting material for the synthesis of various biologically active molecules.
Prodrug Strategies
Benzoic acid derivatives are frequently employed in prodrug design to enhance the oral bioavailability of parent drugs.[6] The carboxylic acid moiety can be esterified to create a more lipophilic prodrug that can more readily cross cell membranes. Once inside the body, endogenous esterases can hydrolyze the ester bond, releasing the active parent drug. The isopropoxy group can further influence the pharmacokinetic properties of such prodrugs.
Anti-inflammatory Agents
Several benzoic acid derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The substitution pattern on the benzoic acid ring plays a crucial role in determining the potency and selectivity of these compounds. The electronic and steric properties of the 3-isopropoxy group can influence the binding affinity of its derivatives to the active site of inflammatory enzymes. Research into alkoxy-substituted benzoic acids has shown their potential to modulate inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[10][11] For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly impact their pharmacological effects. The 3-isopropoxy group, being moderately lipophilic and having a specific steric bulk, can influence how a molecule fits into a biological target's binding pocket. SAR studies on related compounds can guide the rational design of novel this compound derivatives with enhanced potency and selectivity.[2]
Caption: Structure-Activity Relationship (SAR) Concept for this compound Derivatives.
Analytical Methodologies: Quantification of this compound
Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices, including in-process control samples and biological fluids for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[12][13]
Principles of Reversed-Phase HPLC
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be adjusted to optimize the separation.
Protocol for HPLC-UV Analysis of this compound in Plasma
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Human plasma (for method development and validation)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (with 0.1% phosphoric acid), 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. francis-press.com [francis-press.com]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. japsonline.com [japsonline.com]
3-Isopropoxybenzoic Acid: From Theoretical Calculation to Experimental Verification of Molecular Weight
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The precise determination of molecular weight is a cornerstone of chemical synthesis, analytical chemistry, and pharmaceutical development. It serves as a fundamental parameter for substance identification, stoichiometric calculations, and the establishment of purity and identity in regulatory filings. This technical guide provides a comprehensive overview of the molecular weight of 3-isopropoxybenzoic acid (CAS No: 60772-67-0). We will bridge the gap between theoretical principles and practical application, detailing the ab initio calculation from its molecular formula and outlining robust, field-proven experimental protocols for its verification. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating framework for confirming the molecular identity of this and similar chemical entities.
Core Identity and Physicochemical Properties
This compound is an organic building block characterized by a benzoic acid core functionalized with an isopropoxy group at the meta (3) position.[1] Understanding its fundamental properties is the prerequisite for any analytical procedure. The molecular weight, derived from its atomic composition, is the most critical of these properties.
It is essential to distinguish between two related but distinct terms:
-
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). This value is crucial for bulk measurements, such as preparing solutions of a specific molarity.
-
Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O). It is expressed in Daltons (Da). This value is paramount in high-resolution mass spectrometry, where individual isotopic peaks are resolved.
The core properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-propan-2-yloxybenzoic acid | [2] |
| Synonyms | 3-(1-Methylethoxy)benzoic acid, 3-[(Prop-2-yl)oxy]benzoic acid | [1][2] |
| CAS Number | 60772-67-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |
| Molecular Weight | 180.20 g/mol | [1][2][4] |
| Monoisotopic Mass | 180.078644241 Da | [2] |
| Melting Point | 96-97 °C | [3] |
| pKa | 4.15 (at 20°C) | [3] |
| Predicted Boiling Point | 310.4 ± 15.0 °C | [3] |
| Form | White to Off-White Solid | [3] |
Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated from the molecular formula (C₁₀H₁₂O₃) using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC). This calculation provides the foundational value against which all experimental results are compared.
Causality of the Calculation: The molecular weight is the sum of the masses of all atoms in the molecule. By using the weighted-average isotopic masses for each element, we arrive at the value that governs the macroscopic behavior of the substance.
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
-
Total Molecular Weight: 120.11 + 12.096 + 47.997 = 180.198 g/mol
This value is conventionally rounded to 180.20 g/mol .[2][4]
Caption: Logical flow for theoretical molecular weight calculation.
Experimental Verification Protocols
While theoretical calculation provides an expected value, experimental verification is mandatory for confirming a substance's identity and purity. We describe two robust, orthogonal methods: Mass Spectrometry (the gold standard) and Acid-Base Titration (a classical quantitative technique).
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Mass spectrometry is the most powerful technique for molecular weight determination due to its exceptional accuracy and sensitivity. It measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution instruments can measure mass to within parts-per-million (ppm) accuracy, allowing for unambiguous confirmation of the elemental composition by comparing the measured monoisotopic mass to the theoretical value. We will use Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like carboxylic acids.
Self-Validating Protocol for ESI-HRMS:
-
System Calibration:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using a certified calibration standard (e.g., sodium formate or a commercial mix).
-
Trustworthiness Check: The mass accuracy for the calibrant ions must be < 2 ppm. If not, the system requires recalibration before proceeding.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent system appropriate for ESI (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode). The acidic modifier promotes protonation ([M+H]⁺), while the basic modifier promotes deprotonation ([M-H]⁻).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes. This provides two independent measurements for confirmation.
-
Expected Observations:
-
Positive Mode: Look for the protonated molecule [M+H]⁺.
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻.
-
-
-
Data Analysis and Verification:
-
Determine the experimental m/z of the most intense ion in each spectrum.
-
Compare the experimental monoisotopic mass to the theoretical value.
-
Validation Calculation: Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶.
-
Acceptance Criterion: The absolute mass error must be < 5 ppm to confirm the elemental composition and, by extension, the molecular weight.
-
| Adduct | Ion Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z |
| [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181.08592 | 181.0859 |
| [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ | 203.06786 | 203.0679 |
| [M-H]⁻ | [C₁₀H₁₁O₃]⁻ | 179.07136 | 179.0714 |
Data derived from PubChemLite computational predictions.[5]
Potentiometric Titration
Expertise & Rationale: Titration offers a classical, cost-effective, and orthogonal method for determining the equivalent weight of the acidic proton in this compound. Since the molecule has one carboxylic acid group, its equivalent weight is equal to its molecular weight. This method validates the molar quantity of the acidic functional group in a bulk sample.
Self-Validating Protocol for Titration:
-
Standardization of Titrant:
-
Prepare a ~0.1 M sodium hydroxide (NaOH) solution.
-
Accurately weigh a primary standard, potassium hydrogen phthalate (KHP), and dissolve it in deionized water.
-
Titrate the KHP solution with the NaOH solution to a phenolphthalein endpoint or the equivalence point determined by a pH probe.
-
Trustworthiness Check: Repeat the standardization at least three times. The relative standard deviation (RSD) of the calculated NaOH molarity should be < 0.5%.
-
-
Sample Analysis:
-
Accurately weigh approximately 150-200 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of a 1:1 ethanol/water mixture).
-
Titrate the sample solution with the standardized 0.1 M NaOH titrant.
-
Record the volume of NaOH required to reach the equivalence point, identified as the point of maximum inflection on the potentiometric curve (pH vs. Volume).
-
-
Calculation and Verification:
-
Calculate the molecular weight (MW) using the formula: MW ( g/mol ) = (mass of sample, g × 1000) / (Volume of NaOH, L × Molarity of NaOH, mol/L)
-
Validation: Perform the titration on three independent samples. The experimentally determined MW should be within ±2% of the theoretical value (180.20 g/mol ), and the RSD of the three measurements should be < 1%.
-
Integrated Workflow for Molecular Weight Confirmation
Caption: Integrated workflow for the validation of molecular weight.
Conclusion
The molecular weight of this compound is theoretically calculated to be 180.20 g/mol based on its molecular formula, C₁₀H₁₂O₃.[2][4] For researchers and drug developers, this value must be rigorously confirmed through empirical methods. High-resolution mass spectrometry serves as the definitive tool for confirming the monoisotopic mass (180.07864 Da) and thus the elemental composition.[2] Orthogonal techniques like titration further validate the identity and purity of the bulk material by confirming its equivalent weight. By employing a self-validating and multi-faceted approach as outlined in this guide, scientists can establish the molecular weight of this compound with the highest degree of scientific integrity and confidence.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586709, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586799, 3-Propoxybenzoic acid. Retrieved from [Link]
-
Université du Luxembourg. (n.d.). PubChemLite - this compound (C10H12O3). Retrieved from [Link]
Sources
- 1. 60772-67-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60772-67-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physical Properties of 3-Isopropoxybenzoic Acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-isopropoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet, offering insights into the experimental methodologies used to determine these properties and the scientific rationale behind them.
Introduction and Chemical Identity
This compound (CAS No. 60772-67-0) is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core with an isopropoxy substituent at the meta-position, imparts a specific set of physicochemical characteristics that are crucial for its application in organic synthesis and medicinal chemistry. Understanding these properties is fundamental to predicting its behavior in various chemical environments, from reaction kinetics to formulation and bioavailability.
| Identifier | Value | Source |
| IUPAC Name | 3-propan-2-yloxybenzoic acid | [1] |
| CAS Number | 60772-67-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C(=O)O | [1] |
| InChI Key | QPVBLLQBUNVSJT-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties
The physical properties of a compound dictate its handling, reactivity, and potential applications. The data presented below has been compiled from verified sources. It is critical to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be treated as an estimation.
| Property | Value | Notes |
| Melting Point | 96-97 °C | Experimental value. |
| Boiling Point | 310.4 ± 15.0 °C | Predicted value. Experimental verification is recommended for high-precision applications. |
| pKa | 4.15 at 20°C | The acidity constant is a key parameter for predicting ionization state in physiological and reaction media. |
| LogP (XLogP3) | 2.8 | A computed value indicating moderate lipophilicity, suggesting good potential for membrane permeability.[1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Limited experimental data is available. Further solubility profiling is recommended. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation.
-
Molecular Ion (M+) : The parent molecular ion peak is expected at an m/z of 180, corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways :
-
Loss of the hydroxyl radical (•OH) from the carboxylic acid group would result in a fragment ion at m/z 163.
-
Cleavage of the isopropyl group could lead to a fragment at m/z 138.[1]
-
Decarboxylation (loss of CO₂) may produce a fragment at m/z 136.
-
A prominent peak at m/z 121 is also observed, likely due to the loss of the entire isopropoxy group.[1]
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band should appear around 1710-1680 cm⁻¹ for the carbonyl group.
-
C-O Stretch (Ether and Carboxylic Acid) : Look for C-O stretching vibrations in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions.
-
Aromatic C-H and C=C Stretches : Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, confirm the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule.
-
Carboxylic Acid Proton (-COOH) : A singlet, typically downfield (>10 ppm), which is often broad and can be exchanged with D₂O.
-
Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
Isopropyl Methine Proton (-OCH(CH₃)₂) : A septet around δ 4.5-4.8 ppm.
-
Isopropyl Methyl Protons (-OCH(CH₃)₂) : A doublet at approximately δ 1.3 ppm, integrating to six protons.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental procedures are paramount. The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
Causality : The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad and depressed range indicates the presence of impurities. The capillary method with a calibrated apparatus is a reliable and widely accepted technique.
Methodology :
-
Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
-
Measurement :
-
A rapid heating run is performed to determine the approximate melting range.
-
A second, slower run (1-2 °C/min) is conducted, starting from about 20 °C below the approximate melting point.
-
-
Data Recording : The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.
Solubility Profiling
Causality : The solubility of a compound is governed by the principle of "like dissolves like." The interplay of the polar carboxylic acid group and the more nonpolar isopropoxy and benzene ring components will determine its solubility in various solvents. A systematic approach using solvents of varying polarities provides a comprehensive solubility profile.
Methodology :
-
Solvent Selection : A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane).
-
Procedure :
-
To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), add the solvent in small increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).
-
After each addition, the mixture is vigorously agitated.
-
-
Observation and Classification : The solubility can be classified as:
-
Very Soluble : < 1 part of solvent required for 1 part of solute.
-
Freely Soluble : From 1 to 10 parts of solvent.
-
Soluble : From 10 to 30 parts of solvent.
-
Sparingly Soluble : From 30 to 100 parts of solvent.
-
Slightly Soluble : From 100 to 1000 parts of solvent.
-
Very Slightly Soluble : From 1000 to 10,000 parts of solvent.
-
Insoluble : > 10,000 parts of solvent.
-
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents the following hazards:
-
H315 : Causes skin irritation. [1]* H319 : Causes serious eye irritation. [1]* H335 : May cause respiratory irritation. [1] Recommended Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound, grounded in established scientific principles and experimental methodologies. While key data points have been presented, it is evident that further experimental investigation into the boiling point and a comprehensive solubility profile would be of significant value to the scientific community. The protocols and data within this guide serve as a robust foundation for researchers working with this compound, enabling more informed experimental design and a deeper understanding of its chemical behavior.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Solubility of 3-Isopropoxybenzoic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of this compound, focusing on its solubility characteristics. While specific experimental solubility data in a wide range of solvents is not extensively published, this document outlines the theoretical framework governing its solubility, presents its known physicochemical properties, and provides detailed, field-proven protocols for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to measure and interpret the solubility of this and similar weak acidic compounds.
Introduction: The Significance of Solubility
This compound (C₁₀H₁₂O₃) is a carboxylic acid derivative utilized as a reagent in organic synthesis.[1] In the broader context of drug discovery and development, understanding the solubility of such molecules is paramount. Poor aqueous solubility can lead to a host of challenges, including low bioavailability, unreliable results in in-vitro assays, and difficulties in formulation.[2][3] Therefore, the accurate determination and interpretation of solubility data are foundational steps in the characterization of any compound of interest.
This guide moves beyond a simple data sheet to provide a causal explanation of why certain experimental choices are made, ensuring that the described protocols are not just a series of steps but a self-validating system for producing reliable and reproducible results.
Physicochemical Profile of this compound
A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The key parameters for this compound are summarized below. These values provide the basis for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Melting Point | 96-97 °C | [1] |
| pKa (at 20°C) | 4.15 | [1] |
| XLogP3 (Predicted) | 2.8 | [4] |
The pKa of 4.15 is particularly important. As a weak acid, this compound's state of ionization is dependent on the pH of the medium.[5] At a pH below its pKa, the un-ionized (protonated) form will dominate, which is typically less water-soluble. At a pH above its pKa, the ionized (deprotonated) carboxylate form will be prevalent, leading to significantly higher aqueous solubility.[6]
The XLogP value of 2.8 indicates a moderate degree of lipophilicity, suggesting that while it has some water solubility, it will likely be more soluble in organic solvents.[4]
Theoretical Framework: pH-Dependent Solubility
The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[5] For a weak acid like this compound, total aqueous solubility (S) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.
The diagram below illustrates the relationship between the pH of a solution and the ionization state of this compound, which directly governs its solubility.
Caption: Experimental workflow for the Shake-Flask solubility method.
Protocol 2: pKa and Intrinsic Solubility via Potentiometric Titration
Potentiometric titration is a powerful and efficient method for determining the pKa and the pH-dependent solubility profile of ionizable compounds. [7][8][9]It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The intrinsic solubility (S₀) can be derived from the titration curve in the region where the compound precipitates.
Causality Behind Experimental Choices:
-
Co-solvent (Optional): For very poorly soluble compounds, a small amount of a water-miscible co-solvent can be used to keep the compound in solution at the start of the titration, with subsequent extrapolation to 0% co-solvent. [10]* Double-Dosing Method: Performing titrations at two different compound concentrations allows for the precise determination of both the pKa and the intrinsic solubility from the same set of experiments. [7][9]* Inert Atmosphere: Titrating under a nitrogen atmosphere prevents the dissolution of atmospheric CO₂, which can interfere with the titration of weak acids by forming carbonic acid. [10] Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of an aqueous solution containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [5]2. Initial pH Adjustment: If the compound is an acid, pre-adjust the pH to a high value (e.g., pH 10-11) with a standardized base (e.g., 0.5 M KOH) to ensure the compound is fully dissolved in its ionized form.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.5 M HCl) at a constant, slow rate.
-
Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.
-
Precipitation Point: As the pH decreases and passes below the pKa, the un-ionized form will begin to precipitate out of the solution once its concentration exceeds the intrinsic solubility (S₀). This event is marked by a distinct change in the shape of the titration curve.
-
Data Analysis: Use specialized software (e.g., RefinementPro) to analyze the titration curve. The software fits the data to a theoretical model to calculate the pKa and the intrinsic solubility (S₀). [5]7. Validation: Repeat the experiment with a different initial concentration of the compound to validate the results. The calculated pKa should remain constant, while the precipitation point will shift, allowing for a robust calculation of S₀. [7][9]
Conclusion
References
-
Bergström, C. A. S., Luthman, K., & Artursson, P. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link] [7][8][9]2. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586709, this compound. Retrieved from [Link] [4]3. Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.
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ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72972, 4-Isopropoxybenzoic acid. Retrieved from [Link]
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An In-depth Technical Guide on the Spectral Characterization of 3-Isopropoxybenzoic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive examination of the spectral characterization of 3-isopropoxybenzoic acid, a key building block in organic synthesis. Through a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.
Introduction: The Critical Role of Spectral Analysis
In the landscape of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are of paramount importance. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the intricate details of a molecule's architecture. For this compound (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ), a comprehensive spectral analysis is essential for verifying its identity, assessing its purity, and understanding its chemical behavior.[1] This guide will dissect the characteristic spectral features of this compound, offering a foundational understanding for its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Framework
NMR spectroscopy is an unparalleled tool for mapping the connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides a quantitative and qualitative assessment of the hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal offer a wealth of structural information.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12-13 | Broad Singlet | 1H |
| Aromatic (H-6) | ~7.6 | Doublet of Doublets | 1H |
| Aromatic (H-2) | ~7.5 | Triplet (or Doublet of Doublets) | 1H |
| Aromatic (H-5) | ~7.3 | Triplet | 1H |
| Aromatic (H-4) | ~7.1 | Doublet of Doublets | 1H |
| Isopropoxy Methine (-CH) | ~4.6-4.7 | Septet | 1H |
| Isopropoxy Methyl (-CH₃) | ~1.3-1.4 | Doublet | 6H |
Interpretation: The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 12 ppm.[2][3] The four aromatic protons exhibit a complex splitting pattern in the range of 7.1-7.6 ppm, characteristic of a 1,3-disubstituted benzene ring. The isopropoxy group is readily identified by a septet for the methine proton, resulting from coupling to the six equivalent methyl protons, and a corresponding doublet for the methyl protons, which are split by the single methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a definitive count of the unique carbon environments within a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C=O) | ~167 |
| Aromatic (C-3, attached to O) | ~158 |
| Aromatic (C-1, attached to COOH) | ~132 |
| Aromatic (C-5) | ~129 |
| Aromatic (C-6) | ~122 |
| Aromatic (C-4) | ~120 |
| Aromatic (C-2) | ~117 |
| Isopropoxy Methine (-CH) | ~70 |
| Isopropoxy Methyl (-CH₃) | ~22 |
Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm.[3][4] The aromatic carbon attached to the electron-donating isopropoxy group (C-3) is also significantly downfield. The remaining aromatic carbons appear in the typical range of 117-132 ppm.[4][5][6] The aliphatic carbons of the isopropoxy group are found upfield, with the methine carbon around 70 ppm and the methyl carbons at approximately 22 ppm.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz.
-
Acquisition Parameters: For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Phasing, baseline correction, and referencing to an internal standard (e.g., tetramethylsilane, TMS) are critical steps.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2990 | Medium |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| C-O (Ether and Acid) | Stretch | 1200-1320 | Strong |
Interpretation: The IR spectrum of this compound is distinguished by a very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[2][3][7][8] A strong, sharp peak between 1680 and 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[7][8] The presence of both aromatic and aliphatic C-H stretches, along with strong C-O stretching bands, further confirms the structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 180 | Molecular Ion |
| [M - CH₃]⁺ | 165 | Loss of a methyl radical |
| [M - COOH]⁺ | 135 | Loss of the carboxylic acid group |
| [M - OCH(CH₃)₂]⁺ | 121 | Loss of the isopropoxy radical |
Interpretation: In the mass spectrum of this compound, the molecular ion peak is expected at m/z 180.[1] Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[9][10] Common fragmentation pathways for aromatic ethers include cleavage of the ether bond.[9][10][11][12] For this compound, the loss of the isopropoxy group would lead to a fragment at m/z 121, and the loss of the carboxylic acid group would result in a fragment at m/z 135.
Caption: Primary fragmentation pathways of this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The combination of NMR, IR, and MS provides a powerful and synergistic approach to the comprehensive spectral characterization of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's structure. This guide serves as a foundational resource for scientists, providing the necessary data and interpretation to confidently identify and utilize this important chemical intermediate.
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An In-depth Technical Guide to the Synthesis of 3-Isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-isopropoxybenzoic acid, a valuable building block in pharmaceutical and materials science. The document details the predominant synthetic methodologies, with a primary focus on the Williamson ether synthesis. It offers an in-depth analysis of the reaction mechanism, optimization of reaction conditions, and strategies to mitigate potential side reactions. Furthermore, two primary synthetic routes are presented with detailed, step-by-step experimental protocols. The guide also includes a thorough characterization of the final product using various analytical techniques and provides a consolidated reference section for further investigation.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its structural motif, featuring a benzoic acid core with an isopropoxy group at the meta-position, imparts specific physicochemical properties that are leveraged in the design of bioactive compounds and functional materials. In the pharmaceutical industry, derivatives of this compound have been explored for their potential therapeutic applications, including but not limited to their roles as enzyme inhibitors and receptor modulators. A comprehensive understanding of its synthesis is therefore paramount for researchers engaged in drug discovery and development.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, this translates to the reaction of 3-hydroxybenzoic acid with an isopropyl halide.
The Williamson Ether Synthesis: An Sµ2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sµ2) mechanism.[1] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), leading to the formation of the ether linkage and the displacement of the halide ion.[2]
Critical Parameters and Causality in Experimental Design
The success of the Williamson ether synthesis for this specific target hinges on several key experimental choices:
-
Choice of Base: The acidity of the phenolic proton in 3-hydroxybenzoic acid (pKa ≈ 4.08 for the carboxylic acid, and ≈ 9.46 for the phenol) dictates the choice of base. While strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and offer better functional group tolerance, minimizing reactions with the carboxylic acid moiety.[3]
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal as they effectively solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[4]
-
Alkylating Agent: 2-Bromopropane or 2-iodopropane are common choices for the isopropyl group source. Iodides are generally more reactive but also more expensive.
-
Temperature Control: The reaction temperature is a critical parameter. While heating is necessary to drive the reaction to completion, excessive temperatures can favor a competing E2 elimination reaction, particularly with a secondary halide like an isopropyl group, leading to the formation of propene as a byproduct.[2]
Experimental Protocols: Two Validated Synthetic Routes
Two primary routes for the synthesis of this compound are presented below. Route A involves the direct etherification of 3-hydroxybenzoic acid, while Route B employs a protect-etherify-deprotect strategy to potentially improve yields and minimize side reactions.
Route A: Direct Williamson Ether Synthesis
This route is a more direct approach, relying on the careful selection of reaction conditions to favor O-alkylation of the phenolic hydroxyl group over potential side reactions with the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or toluene, to yield pure this compound.[5]
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 3-Hydroxybenzoic Acid | 1.0 eq | Starting Material |
| Potassium Carbonate | 2.5 eq | Base |
| 2-Bromopropane | 1.5 eq | Isopropyl Source |
| N,N-Dimethylformamide | - | Solvent |
| Hydrochloric Acid | As needed | Acidification |
| Ethanol/Water or Toluene | As needed | Recrystallization |
Route B: Esterification-Etherification-Hydrolysis Sequence
This two-step approach involves the initial protection of the carboxylic acid group as an ester, followed by the Williamson ether synthesis on the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to regenerate the carboxylic acid. This method can offer cleaner reactions and higher overall yields by preventing side reactions at the carboxylic acid functionality.[6]
Step-by-Step Methodology:
-
Esterification: Reflux a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, neutralize the reaction mixture and extract the methyl 3-hydroxybenzoate with a suitable organic solvent.
-
Etherification: Dissolve the isolated methyl 3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and 2-bromopropane (1.5 eq). Reflux the mixture for 8-12 hours.[6]
-
Work-up and Isolation of Ester: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude methyl 3-isopropoxybenzoate can be purified by column chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the methyl 3-isopropoxybenzoate in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Remove the methanol under reduced pressure and acidify the aqueous residue with hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure this compound.
| Step | Key Reagents | Purpose |
| Esterification | Methanol, Sulfuric Acid | Protection of Carboxylic Acid |
| Etherification | 2-Bromopropane, K₂CO₃, Acetone | Formation of Ether Linkage |
| Hydrolysis | Sodium Hydroxide, Hydrochloric Acid | Deprotection of Carboxylic Acid |
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃[7] |
| Molecular Weight | 180.20 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | 114-116 °C |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The spectrum should be consistent with the structure of this compound.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the ether and carboxylic acid functionalities.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z = 180.[1]
Conclusion
The synthesis of this compound is a well-established process, with the Williamson ether synthesis being the most direct and widely used method. Careful control of reaction parameters, particularly the choice of base and temperature, is crucial to maximize the yield and minimize the formation of byproducts. The two-step esterification-etherification-hydrolysis sequence offers an alternative strategy that can lead to a cleaner reaction profile. The detailed protocols and characterization data provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and reliably synthesize this important chemical intermediate.
References
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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3-Isopropoxy-benzoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]
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Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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p-Isopropoxybenzoic acid - SpectraBase. (n.d.). Retrieved from [Link]
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Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Retrieved from [Link]
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The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
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13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) - NP-MRD. (n.d.). Retrieved from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. (2024, April 10). Retrieved from [Link]
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This compound (C10H12O3) - PubChemLite. (n.d.). Retrieved from [Link]
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Satpute, M. S., Gangan, V. D., & Momin, S. A. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]
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Benzoic acid, 3-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for 3-Isopropoxybenzoic Acid
Introduction
3-Isopropoxybenzoic acid is a valuable carboxylic acid derivative widely utilized as a key building block in organic and medicinal chemistry.[1][2] Its structural motif is incorporated into a variety of pharmacologically active compounds and advanced materials. The strategic synthesis of this molecule is paramount for researchers in drug development and materials science. This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will explore the two most prevalent and practical synthetic strategies: the Williamson ether synthesis starting from a substituted phenol, and the benzylic oxidation of an alkylbenzene precursor.
Synthetic Strategy Overview: Two Primary Pathways
The synthesis of this compound is predominantly achieved through one of two logical disconnections. The choice between these routes often depends on the availability and cost of starting materials, desired scale, and safety considerations.
-
Route 1: C-O Bond Formation via Williamson Ether Synthesis. This is arguably the most common approach. It involves the formation of the characteristic isopropyl ether bond by reacting a nucleophilic phenoxide with an electrophilic isopropyl source. The primary starting material for this route is 3-hydroxybenzoic acid or its corresponding esters.[3]
-
Route 2: C-H Bond Oxidation. This strategy begins with the isopropyl ether functionality already in place on the aromatic ring. The carboxylic acid is then formed by oxidizing a benzylic carbon atom. The key starting material for this pathway is 3-isopropoxytoluene.
Route 1: Williamson Ether Synthesis
This classic and reliable method builds the ether linkage through an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The core transformation involves the deprotonation of a phenolic hydroxyl group to form a potent nucleophile (a phenoxide), which then attacks an alkyl halide.
Core Starting Materials
-
Phenolic Component: Methyl 3-hydroxybenzoate or 3-hydroxybenzoic acid.[6]
-
Isopropylating Agent: 2-Bromopropane or 2-Iodopropane.
-
Base: Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Sodium hydroxide (NaOH).[7]
-
Solvent: Acetone, Dimethylformamide (DMF), or Acetonitrile (MeCN).
Mechanism and Rationale for Experimental Choices
The synthesis begins with the deprotonation of the phenolic hydroxyl of 3-hydroxybenzoic acid or its ester derivative.
-
Choice of Phenolic Starting Material: While 3-hydroxybenzoic acid can be used directly, its carboxylic acid proton is highly acidic. Using a strong base like NaH would lead to deprotonation of both the phenol and the carboxylic acid, consuming extra base. A more common and efficient strategy is to start with an ester, such as methyl 3-hydroxybenzoate .[3][8] The ester group protects the carboxylic acid from the base and can be easily hydrolyzed back to the carboxylic acid in a final step. This two-step approach (etherification followed by hydrolysis) often leads to cleaner reactions and higher overall yields.
-
Choice of Base: The base's role is to generate the nucleophilic phenoxide.
-
Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and relatively safe base, making it ideal for large-scale synthesis. It is sufficiently basic to deprotonate the phenol, especially when heated in a polar aprotic solvent like acetone or DMF.
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[5] It is often used for smaller-scale reactions where high reactivity is desired. However, NaH is highly flammable and reacts violently with water, requiring careful handling under an inert atmosphere.[9]
-
-
Choice of Isopropylating Agent: 2-Bromopropane is a common and cost-effective choice. 2-Iodopropane is more reactive due to iodide being a better leaving group, but it is also more expensive. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the secondary carbon of the isopropyl halide.[4]
Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Esterification/Hydrolysis Route)
Step 1: Synthesis of Methyl 3-isopropoxybenzoate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (or DMF) as the solvent.
-
Stir the suspension vigorously. Add 2-bromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 3-isopropoxybenzoate, which can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 3-isopropoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) until the pH is ~2.
-
The final product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Route Component | Reagents & Conditions | Typical Yield | Reference |
| Starting Material | Methyl 3-hydroxybenzoate | - | [3] |
| Etherification | 2-Bromopropane, K₂CO₃, Acetone, Reflux | >90% (for ester) | [3] |
| Hydrolysis | 10% aq. KOH in MeOH, Reflux | Quantitative | [3] |
| Overall Yield | - | High | [3] |
Route 2: Benzylic Oxidation
This alternative approach starts with a precursor where the isopropoxy group is already attached to the benzene ring. The carboxylic acid functionality is then introduced by oxidizing an alkyl group, typically a methyl group, at the benzylic position.[10]
Core Starting Materials
-
Substrate: 3-Isopropoxytoluene
-
Oxidizing Agent: Potassium permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇).[11]
-
Solvent: Water, often with a co-solvent like pyridine or under phase-transfer conditions.
Mechanism and Rationale for Experimental Choices
The key to this reaction is the unique reactivity of the benzylic C-H bond. This bond is weaker than a typical alkyl C-H bond because the radical intermediate formed upon hydrogen abstraction is resonance-stabilized by the aromatic ring.[12]
-
Choice of Oxidant:
-
Potassium Permanganate (KMnO₄): This is a powerful, inexpensive, and common oxidizing agent for this transformation.[10] The reaction is typically performed in aqueous solution, often under basic or neutral conditions, and requires heating.[13] A significant drawback is the formation of a manganese dioxide (MnO₂) sludge byproduct, which can complicate product isolation.
-
Chromium-based reagents (e.g., Na₂Cr₂O₇/H₂SO₄): These are also effective but are highly toxic and generate hazardous chromium waste, making them less environmentally desirable.
-
The reaction proceeds through a complex mechanism, likely involving radical intermediates.[13] Regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen, it will be oxidized all the way to a carboxylic acid.[12]
Workflow for Benzylic Oxidationdot
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An In-depth Technical Guide to 3-Isopropoxybenzoic Acid: Discovery, Synthesis, and Applications
Introduction
3-Isopropoxybenzoic acid (CAS No. 60772-67-0), a substituted aromatic carboxylic acid, represents a class of organic molecules that have garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a benzoic acid core with an isopropoxy group at the meta-position, imparts a unique combination of lipophilicity and acidic functionality. This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, established and historical synthesis methodologies, and the broader context of its discovery within the evolution of organic chemistry. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a white to off-white crystalline solid under standard conditions. The key properties are summarized in the table below, with data aggregated from established chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 3-propoxybenzoic acid | PubChem[1] |
| Synonyms | 3-(isopropoxy)benzoic acid, Benzoic acid, 3-(1-methylethoxy)- | PubChem[1] |
| CAS Number | 60772-67-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not consistently reported; requires experimental verification | |
| Boiling Point | Not consistently reported; requires experimental verification | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF | |
| pKa | Estimated to be around 4, typical for a benzoic acid derivative |
Synthesis of this compound: A Mechanistic Perspective
The most prevalent and historically significant method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first reported in the 19th century, remains a cornerstone of organic synthesis for the formation of ethers. The synthesis of this compound via this method involves the O-alkylation of a 3-hydroxybenzoic acid precursor.
The Williamson Ether Synthesis: A Foundational Approach
The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The key steps involve the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide, displacing the halide and forming the ether linkage.
Conceptual Workflow for Williamson Ether Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
A critical consideration in the synthesis of this compound is the presence of the carboxylic acid functionality. The acidic proton of the carboxyl group can interfere with the basic conditions required for the Williamson ether synthesis. Therefore, a protection-deprotection strategy is often employed. The carboxylic acid is typically converted to an ester (e.g., a methyl or ethyl ester) prior to the etherification step. Following the formation of the ether linkage, the ester is hydrolyzed back to the carboxylic acid.[4]
Historical Context and Discovery
Pinpointing the exact moment of the first synthesis of this compound is challenging, as its discovery is likely embedded within the broader exploration of alkoxybenzoic acids in the early 20th century. The foundational work on the Williamson ether synthesis in the mid-19th century provided the essential chemical methodology.
The early 20th century saw a surge in the synthesis and characterization of organic compounds, driven by the burgeoning pharmaceutical and dye industries. Research into the modification of benzoic acid derivatives was a fertile area of investigation. While a seminal paper announcing the discovery of this compound is not readily apparent in a survey of historical literature, related compounds were being actively studied. For instance, a 1935 publication in the Journal of the American Chemical Society by Croxall and colleagues detailed the synthesis of 4-isopropoxybenzoic acid, the para-isomer of the title compound. This indicates that the synthesis of isopropoxy-substituted benzoic acids was within the purview of organic chemists of that era.
It is highly probable that this compound was first synthesized and characterized during this period as part of systematic studies on the impact of different alkoxy substituents on the properties of benzoic acid. The lack of a prominent, isolated discovery report suggests it may have been initially prepared as an intermediate or as one of a series of compounds in a broader study.
Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of related alkoxybenzoic acids.[4] This protocol employs a two-step process involving the initial protection of the carboxylic acid as a methyl ester, followed by Williamson ether synthesis and subsequent deprotection via hydrolysis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Part 1: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-15 mL per gram of acid) to dissolve the starting material. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate. This product is often of sufficient purity for the next step.
Part 2: Synthesis of Methyl 3-Isopropoxybenzoate (Williamson Ether Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone.
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Vigorously stir the mixture and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 3-isopropoxybenzoate.[4]
Part 3: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve methyl 3-isopropoxybenzoate (1.0 eq) in methanol.
-
Reagent Addition: Add a 10% aqueous solution of potassium hydroxide (excess).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the ester is fully consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Precipitation: Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to a constant weight.
Conclusion
This compound, while not possessing a storied discovery in the annals of chemistry, is a valuable compound whose synthesis is rooted in the fundamental and enduring Williamson ether synthesis. Its preparation, often requiring a protection-deprotection strategy for the carboxylic acid group, is a classic example of multi-step organic synthesis. As research in medicinal chemistry and materials science continues to evolve, the utility of well-characterized building blocks like this compound remains paramount. This guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, and a historical contextualization of its likely origins, serving as a valuable resource for the scientific community.
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3-Isopropoxybenzoic Acid: A Versatile Scaffold for Innovations in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
3-Isopropoxybenzoic acid, a substituted benzoic acid derivative, represents a valuable and versatile scaffold in the landscape of medicinal chemistry and drug discovery. While its direct biological applications are not extensively documented, its utility as a foundational molecular framework is significant. This technical guide delves into the potential research applications of this compound, not as a standalone therapeutic, but as a key building block for the synthesis of novel bioactive compounds. By exploring the chemical properties of this molecule and drawing insights from the pharmacological activities of its structural analogs, we will illuminate promising avenues for research and development in oncology, inflammatory diseases, and metabolic disorders. This guide will provide researchers with the foundational knowledge, synthetic considerations, and strategic insights required to leverage the this compound core for the creation of next-generation therapeutics.
Introduction: The Strategic Value of the Benzoic Acid Scaffold
The benzoic acid motif is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding and pi-stacking, with biological targets. Furthermore, the aromatic ring and the carboxylic acid group provide readily modifiable handles for synthetic chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
This compound (Figure 1) offers a unique combination of these features. The isopropoxy group at the meta-position introduces a degree of lipophilicity and steric bulk that can influence receptor binding and metabolic stability. This strategic positioning can direct the molecule's interactions within a binding pocket and alter its overall physicochemical profile.
| Property | Value | Source |
| CAS Number | 60772-67-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(1-Methylethoxy)benzoic acid, 3-[(Prop-2-yl)oxy]benzoic acid | [1][2] |
| Purity | Typically ≥97% | [2] |
Figure 1: Chemical Structure of this compound.
This guide will explore the untapped potential of this compound as a starting point for generating novel chemical entities with therapeutic promise.
Potential Therapeutic Arenas for this compound Derivatives
Based on the established biological activities of structurally related benzoic acid derivatives, we can project several high-potential research avenues for novel compounds derived from the this compound scaffold.
Anti-Inflammatory Agents
The benzoic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of benzoic acid derivatives is often linked to their ability to modulate inflammatory pathways. For instance, derivatives of 3-hydroxybenzoic acid, the parent compound of this compound, have been reported to possess anti-inflammatory properties. This suggests that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents.
A recent study on 3-sulfonamido benzoic acid derivatives identified potent antagonists of the P2Y14 receptor, a key player in inflammatory processes, particularly in acute lung injury.[3] This highlights the potential of the 3-substituted benzoic acid scaffold in targeting specific inflammatory pathways.
Hypothetical Signaling Pathway Inhibition:
Caption: Figure 2: Hypothetical inhibition of the P2Y14 receptor by a this compound derivative.
Anticancer Agents
The benzoic acid scaffold is present in numerous anticancer agents. Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis. For example, a review of benzoic acid derivatives highlights their potential in attenuating cancer through various mechanisms.[4]
One particularly interesting avenue is the development of inhibitors for the Hedgehog signaling pathway, which is aberrantly activated in several cancers. The design of small molecules that can modulate this pathway is an active area of research. The structural features of this compound make it a suitable starting point for the synthesis of Hedgehog pathway inhibitors.
Experimental Workflow for Screening Anticancer Activity:
Caption: Figure 3: A general workflow for the development of anticancer agents from a this compound scaffold.
Metabolic Disease Modulators
Benzoic acid derivatives have also been investigated for their potential in treating metabolic diseases. For instance, certain derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. The structural characteristics of this compound could be exploited to design novel PPAR modulators with improved efficacy and safety profiles.
Synthetic Strategies and Methodologies
The synthesis of derivatives from this compound can be achieved through standard organic chemistry techniques. The carboxylic acid group serves as a versatile handle for various transformations, including esterification, amidation, and conversion to other functional groups. The aromatic ring can also be further functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.
General Synthesis of this compound
A common route to synthesize this compound involves the Williamson ether synthesis, starting from 3-hydroxybenzoic acid and an isopropyl halide.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group.
-
Alkylation: Add isopropyl bromide or isopropyl iodide to the reaction mixture.
-
Heating: Heat the reaction mixture to facilitate the nucleophilic substitution reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench the reaction with water and acidify the mixture to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Bioactive Derivatives
The following is a generalized protocol for the synthesis of amide derivatives, a common class of bioactive molecules.
Step-by-Step Protocol for Amide Synthesis:
-
Activation of Carboxylic Acid: Activate the carboxylic acid of this compound using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitored by TLC.
-
Work-up and Purification: Perform an aqueous work-up to remove the coupling reagents and byproducts. Purify the resulting amide by column chromatography or recrystallization.
Future Directions and Conclusion
While this compound may not be a therapeutic agent in its own right, its value as a versatile chemical scaffold is undeniable. This guide has outlined several promising research avenues where this molecule can serve as a starting point for the development of novel therapeutics. The strategic placement of the isopropoxy group provides a unique structural feature that can be exploited to achieve desired pharmacological properties.
Future research should focus on the systematic synthesis and screening of this compound derivatives in various biological assays related to inflammation, cancer, and metabolic diseases. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds.
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Google Patents. US 2010/0022614 A1 - (12) Patent Application Publication (10) Pub. No.: US 2010/0022614 A1. Published January 28, 2010. Accessed January 11, 2026. [Link]
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PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Published June 5, 2025. Accessed January 11, 2026. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Accessed January 11, 2026. [Link]
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A Senior Application Scientist's Guide to 3-Isopropoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth technical exploration of 3-isopropoxybenzoic acid. Moving beyond simple reaction lists, we delve into the causality of experimental choices, protocol validation, and the strategic application of this versatile scaffold in constructing complex molecular architectures.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the selection of an appropriate starting scaffold is paramount. This compound (CAS No: 60772-67-0) emerges as a distinguished building block, offering a unique combination of structural features that synthetic chemists can strategically exploit.[1][2] Its architecture presents three key points of chemical diversity: the reactive carboxylic acid group, the activatable aromatic ring, and the moderately lipophilic isopropoxy moiety.
The carboxylic acid provides a reliable handle for elongation and diversification, most commonly through amide bond formation and esterification.[3][4] The isopropoxy group, a meta-director, not only influences the electronic properties and reactivity of the phenyl ring but also imparts valuable physicochemical characteristics to derivative molecules, such as increased lipophilicity, which can be critical for modulating pharmacokinetic properties in drug candidates.[5] This guide will illuminate the synthesis, reactivity, and application of this powerful synthetic intermediate.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis design. The data below, compiled from authoritative sources, provides the essential physical and spectral characteristics of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-propan-2-yloxybenzoic acid | PubChem[5][6] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[5] |
| Molecular Weight | 180.20 g/mol | PubChem[5] |
| CAS Number | 60772-67-0 | PubChem[5] |
| SMILES | CC(C)OC1=CC=CC(=C1)C(=O)O | PubChem[5] |
| XLogP3 | 2.8 | PubChem[5] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[5] |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
Spectroscopic Data Summary
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a distinct doublet for the isopropyl methyl protons, a multiplet for the isopropyl methine proton, a series of multiplets for the aromatic protons, and a broad singlet for the carboxylic acid proton.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum will show signals corresponding to the isopropyl methyl carbons, the methine carbon, the four distinct aromatic carbons, the ipso-carbon attached to the oxygen, and the carbonyl carbon of the carboxylic acid.[7]
-
Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch for the carbonyl group, and C-O stretching from the ether linkage.[5]
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight.[5]
Synthesis of this compound
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[8] This Sɴ2 reaction is a cornerstone of ether formation, valued for its reliability and broad scope.[9][10] The synthesis involves the deprotonation of a phenol (3-hydroxybenzoic acid) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide (2-bromopropane or 2-iodopropane).
Synthesis Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Bromopropane
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Causality:Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the carboxylic acid in an aprotic polar solvent like DMF. Using an excess ensures complete formation of the phenoxide nucleophile.
-
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.
-
Causality:DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and available for the Sɴ2 reaction. It also has a suitable boiling point for heating the reaction.[11]
-
-
Alkyl Halide Addition: Add 2-bromopropane (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water.
-
Acidification: While stirring, slowly add concentrated HCl until the pH of the solution is approximately 2-3. A white precipitate will form.
-
Causality:The product exists as the potassium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the final product, this compound, insoluble in water and causing it to precipitate.
-
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.
Key Transformations & Applications
The synthetic utility of this compound lies in the selective transformations of its carboxylic acid moiety. These reactions are fundamental in drug discovery for building molecular libraries and synthesizing target compounds.
Esterification: Accessing Bioactive Esters
Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a direct method to convert this compound into its corresponding esters.[4][12] These esters can be final products or serve as intermediates for further reactions.[13]
Caption: General scheme for Fischer esterification.
Protocol: Synthesis of Ethyl 3-Isopropoxybenzoate
-
Setup: To a solution of this compound (1.0 eq) in absolute ethanol (used in large excess, acting as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Causality:The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[12] Using the alcohol as the solvent drives the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[14]
-
-
Reaction: Reflux the mixture for 4-6 hours.
-
Work-up: Cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be further purified by column chromatography if necessary.
Amide Coupling: The Gateway to Novel Chemical Entities
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[3] this compound is an ideal substrate for coupling with a diverse range of primary and secondary amines to generate novel amides. This is typically achieved using coupling reagents that activate the carboxylic acid.
Caption: Amide coupling using a carboxylic acid building block.
Protocol: Synthesis of N-Benzyl-3-isopropoxybenzamide
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF.
-
Causality:HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a coupling reagent that reacts with the carboxylic acid to form a highly reactive HOBt-ester intermediate. This active ester is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, preventing the formation of a stable carboxylate-ammonium salt.[15]
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 15 minutes at room temperature.
-
Causality:DIPEA is a non-nucleophilic hindered base used to scavenge the acid formed during the activation and coupling steps, driving the reaction forward.
-
-
Coupling: Add benzylamine (1.05 eq) to the activated acid mixture. Stir at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or silica gel chromatography.
Applications in Drug Discovery
Benzoic acid derivatives are a staple in medicinal chemistry, serving as building blocks for a vast array of therapeutic agents.[16][17] The this compound scaffold can be found in molecules designed as antagonists for inflammatory targets like the P2Y14 receptor, demonstrating its relevance in modern drug discovery programs.[18] The isopropoxy group's size and lipophilicity make it an effective substituent for probing steric and electronic requirements within a receptor's binding pocket.
Safety & Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and strategic building block for synthetic chemists. Its well-defined reactivity, centered on the carboxylic acid handle, allows for predictable and high-yielding transformations into a multitude of esters and amides. The presence of the isopropoxy group provides a crucial tool for modulating the physicochemical properties of target molecules, making this scaffold particularly valuable in the iterative design process of drug discovery and materials science. The robust and scalable protocols for its synthesis and derivatization ensure its continued prominence in both academic and industrial research laboratories.
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The Untapped Therapeutic Potential of 3-Isopropoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the biological activities and therapeutic potential of 3-isopropoxybenzoic acid derivatives. As a scaffold, benzoic acid is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] However, the specific substitution pattern at the meta-position, particularly with an isopropoxy group, presents a unique and underexplored area for drug development. This document will synthesize existing knowledge on related benzoic acid derivatives to illuminate the potential of this specific chemical class for researchers, scientists, and drug development professionals.
The Benzoic Acid Scaffold: A Privileged Structure in Pharmacology
The benzoic acid motif is a recurring feature in a vast array of biologically active compounds, from naturally occurring phytochemicals to blockbuster synthetic drugs.[1][2][3][4] Its prevalence stems from its ability to engage in crucial molecular interactions, such as hydrogen bonding and pi-stacking, with biological targets. The carboxylic acid group often serves as a key pharmacophore, interacting with basic residues in enzyme active sites or receptor binding pockets.[5] Furthermore, the aromatic ring provides a versatile platform for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to optimize its pharmacokinetic and pharmacodynamic characteristics.
The therapeutic landscape is replete with examples of successful drugs built upon the benzoic acid core, including anti-inflammatory agents like aspirin and diuretics such as furosemide.[2] This history of clinical success underscores the value of exploring novel derivatives of this privileged scaffold.
The Significance of 3-Position Substitution in Modulating Bioactivity
The substitution pattern on the benzoic acid ring is a critical determinant of a derivative's biological activity. The meta- (3-) position, in particular, offers a strategic vector for influencing a molecule's interaction with its target. Unlike ortho-substituents, which can have significant steric and electronic effects on the carboxylic acid group, or para-substituents, which often extend directly away from the core, meta-substituents project at an angle, allowing for exploration of different regions of a binding pocket.
Recent research has highlighted the diverse biological activities achievable through modification at the 3-position:
-
Anti-inflammatory and Metabolic Modulation: Derivatives of 3-phenoxybenzoic acid have been shown to act as peroxisome proliferator-activated receptor γ (PPARγ) agonists, a mechanism central to the action of thiazolidinedione antidiabetic drugs.[6] This suggests that the 3-position is a key locus for interacting with nuclear hormone receptors.
-
Neuromodulation and Inflammation: Novel 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a target implicated in inflammatory conditions like acute lung injury.[7] The most potent compound in one study exhibited an IC50 of 5.6 ± 0.3 nM.[7]
These examples demonstrate that the 3-position is a versatile handle for designing ligands with a wide range of therapeutic applications.
3-Alkoxybenzoic Acid Derivatives: A Promising Subclass
The introduction of an alkoxy group at the 3-position can significantly impact a molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, while the alkyl chain influences lipophilicity and steric bulk.
Structure-Activity Relationships (SAR)
While direct SAR studies on a series of 3-alkoxybenzoic acids are not abundant in the public domain, we can infer trends from related research. For instance, a study on the inhibition of α-amylase by various substituted benzoic acids found that methoxylation at different positions had a notable effect on inhibitory activity.[5] Specifically, a methoxy group at the 2-position significantly decreased activity, highlighting the sensitivity of the enzyme's active site to the placement of substituents.[5]
An isopropoxy group, being larger and more lipophilic than a methoxy group, would be expected to impart distinct properties. The increased steric bulk could enhance selectivity for certain targets by preventing binding to others, while the greater lipophilicity could improve membrane permeability.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a chemically tractable process. A common route involves the Williamson ether synthesis, starting from a 3-hydroxybenzoic acid ester.
Experimental Protocol: Synthesis of Methyl 3-Isopropoxybenzoate
This protocol describes a standard laboratory procedure for the synthesis of a key intermediate for this compound derivatives.
Objective: To synthesize methyl 3-isopropoxybenzoate from methyl 3-hydroxybenzoate.
Materials:
-
Methyl 3-hydroxybenzoate
-
2-Bromopropane (Isopropyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of starting material).
-
Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (1.5 eq.) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC. The rationale for refluxing is to provide the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude methyl 3-isopropoxybenzoate by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent. This step is crucial for removing unreacted starting materials and byproducts.
Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The resulting methyl 3-isopropoxybenzoate can then be hydrolyzed to this compound or used as a precursor for the synthesis of various amides, esters, and other derivatives.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of methyl 3-isopropoxybenzoate.
Potential Biological Activities of this compound Derivatives
Given the limited direct research on this compound derivatives, their potential biological activities are largely inferred from related compounds. This represents a significant opportunity for novel drug discovery.
Potential as Protein Degraders
The classification of this compound as a "Protein Degrader Building Block" by some chemical suppliers is a compelling lead.[2] This suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In a PROTAC, a ligand for a target protein and a ligand for an E3 ubiquitin ligase are joined by a linker. The resulting ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound moiety could serve as a novel scaffold for either the target-binding ligand or as part of the linker, with the isopropoxy group providing a vector for linker attachment and influencing the overall conformation and physicochemical properties of the PROTAC.
Logical Relationship for PROTAC Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Antimicrobial and Anti-inflammatory Potential
Many benzoic acid and 3-hydroxybenzoic acid derivatives exhibit antimicrobial and anti-inflammatory properties.[8] The isopropoxy group, by increasing lipophilicity compared to a hydroxyl or methoxy group, could enhance the ability of these compounds to penetrate microbial cell membranes or access inflammatory sites. Further investigation into the antimicrobial spectrum and anti-inflammatory mechanisms of this compound derivatives is warranted.
Metabolic Disease Applications
The demonstrated activity of 3-phenoxybenzoic acid derivatives as PPARγ agonists suggests that the 3-position is a viable interaction point for this class of nuclear receptors.[6] It is plausible that this compound derivatives could also modulate PPARs or other metabolic targets. An experimental protocol to investigate this is provided below.
Experimental Protocol: PPARγ Ligand Binding Assay
Objective: To determine if this compound derivatives can bind to and activate the PPARγ receptor.
Materials:
-
Full-length human PPARγ protein
-
Fluorescently labeled PPARγ ligand (e.g., a Bodipy-labeled rosiglitazone analog)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Rosiglitazone)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO, and then dilute further into the assay buffer. The use of serial dilutions is essential for determining the dose-response relationship and calculating the IC50 value.
-
Assay Plate Preparation: Add the assay buffer, fluorescently labeled PPARγ ligand, and either the test compound, positive control, or vehicle (DMSO) to the wells of the 384-well plate.
-
Protein Addition: Add the PPARγ protein to all wells to initiate the binding reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. In this competitive binding assay, a compound that binds to PPARγ will displace the fluorescent ligand, leading to a decrease in the fluorescence polarization signal.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Self-Validation: The inclusion of a potent, known PPARγ agonist like rosiglitazone as a positive control is critical. A robust Z'-factor for the assay, calculated from the signals of the positive and negative controls, will validate the assay's reliability and suitability for high-throughput screening.
Summary and Future Directions
The this compound scaffold represents a largely unexplored area in medicinal chemistry with significant potential. By drawing insights from the well-established pharmacology of other benzoic acid derivatives, we can hypothesize a range of promising biological activities for this chemical class.
Table 1: Summary of Biological Activities of Related 3-Substituted Benzoic Acid Derivatives and Potential for 3-Isopropoxy Analogs
| Derivative Class | Known Biological Activity | Potential for 3-Isopropoxy Analogs | Key References |
| 3-Phenoxybenzoic Acid | PPARγ Agonism, Antidiabetic | Potential for modulation of metabolic nuclear receptors. | [6] |
| 3-Sulfonamido Benzoic Acid | P2Y14 Receptor Antagonism, Anti-inflammatory | Potential as anti-inflammatory agents targeting G-protein coupled receptors. | [7] |
| 3-Hydroxybenzoic Acid | Antimicrobial, Antioxidant, Anti-inflammatory | The increased lipophilicity of the isopropoxy group could enhance membrane permeability and potency. | [8] |
| General Benzoic Acids | α-Amylase Inhibition | The steric bulk of the isopropoxy group could influence enzyme-ligand interactions, potentially leading to novel inhibitors. | [5] |
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays. Particular attention should be paid to their potential as building blocks for protein degraders and as modulators of metabolic and inflammatory pathways. The insights gained from such studies could unlock a new chapter in the long and successful story of benzoic acid-based therapeutics.
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An In-Depth Technical Guide to the Safe Handling of 3-Isopropoxybenzoic Acid for Research and Development Professionals
Introduction: Navigating the Chemistry and Utility of 3-Isopropoxybenzoic Acid
This compound, a substituted aromatic carboxylic acid, presents as a white crystalline powder and serves as a valuable intermediate in various synthetic pathways within the pharmaceutical and chemical industries.[1] Its molecular structure, featuring a benzoic acid core with an isopropoxy group at the 3-position, imparts specific chemical properties that are leveraged in the development of novel compounds. While its utility is significant, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with the chemicals in use. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Given its solid form, the potential for generating airborne dust during handling necessitates specific engineering controls and personal protective equipment to mitigate inhalation risks. Furthermore, as with many organic powders, there is a potential for a combustible dust explosion under specific conditions of concentration, confinement, and ignition source.[2][3]
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 586709[1]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, with engineering controls serving as the first line of defense, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls: Containing the Hazard at its Source
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures with a higher potential for dust generation, such as weighing or transferring large quantities, a certified chemical fume hood is mandatory.[4] Local exhaust ventilation (LEV) systems can also be effective in capturing dust at the point of generation.[5]
-
Enclosure: For repetitive or larger-scale operations, the use of glove boxes or other enclosed systems can provide a higher level of containment.[4]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of appropriate PPE is critical for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement for eye protection.[6] In situations with a higher risk of splashes or dust generation, a face shield worn in conjunction with safety goggles is recommended.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection for incidental contact.[6] For prolonged handling or in situations with a high risk of contamination, thicker, chemical-resistant gloves should be worn. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[7]
-
Lab Coat: A flame-resistant lab coat with long sleeves is required to protect street clothing and skin from contamination.[6]
-
-
Respiratory Protection: In situations where engineering controls cannot maintain airborne concentrations below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter is necessary.[8] The selection of the appropriate respirator should be based on a thorough risk assessment.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage Protocols: Minimizing Risk in Daily Operations
Adherence to standardized protocols for handling and storage is crucial for preventing accidental exposure and maintaining the stability of this compound.
Handling Procedures
-
Preparation: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the powder within a chemical fume hood or other ventilated enclosure to minimize dust generation. Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid.
-
Housekeeping: Maintain a clean and organized work area. Clean up any minor spills promptly and decontaminate surfaces after handling. Avoid the accumulation of dust on surfaces, as this can contribute to a combustible dust hazard.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[7]
Storage Requirements
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials.[9] While specific reactivity data for this compound is limited, as a general principle for benzoic acids, contact with strong oxidizing agents can lead to vigorous reactions.[10]
Emergency Procedures: A Plan for When Things Go Wrong
A well-defined emergency response plan is essential for mitigating the consequences of accidental exposure or spills.
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]
Spill Response
The appropriate response to a spill will depend on its size and location.
Caption: Spill Response Decision Tree for this compound.
Spill Cleanup Protocol (for minor spills):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear chemical safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: If it is a powder, avoid creating dust. Gently cover the spill with an inert absorbent material such as sand or vermiculite.[12]
-
Collection: Carefully sweep the absorbed material into a plastic dustpan.[12] Avoid using methods that could generate dust, such as dry sweeping.
-
Disposal: Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of all cleaning materials as hazardous waste.
-
Hygiene: Wash hands thoroughly after the cleanup is complete.
Waste Disposal: Responsible Management of Chemical Byproducts
All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.[13]
-
Container: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[14]
Toxicological Information: Understanding the Health Effects
Conclusion: Fostering a Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By implementing robust engineering controls, utilizing the correct personal protective equipment, adhering to safe handling and storage procedures, and being prepared for emergencies, researchers can minimize risks and foster a strong culture of safety within the laboratory. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to the most current Safety Data Sheet for this compound.
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A Comprehensive Guide to the Purity Analysis of Commercial 3-Isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Purity in Pharmaceutical Intermediates
3-Isopropoxybenzoic acid is a key building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzoic acid core with an isopropoxy substitution, makes it a versatile intermediate. However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and degradation products. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous purity analysis is a non-negotiable aspect of quality control.
This guide outlines a comprehensive analytical strategy for the purity determination of this compound, employing a suite of orthogonal techniques to ensure a complete and accurate assessment. The validation of these analytical methods is paramount to guarantee reliable and reproducible results, a cornerstone of Good Manufacturing Practices (GMP).[1][2]
The Orthogonal Approach to Purity Analysis
No single analytical technique can definitively determine the purity of a compound. An orthogonal approach, utilizing multiple methods based on different chemical and physical principles, provides a more complete picture of a sample's purity. This guide will focus on a combination of chromatographic, spectroscopic, and thermal analysis techniques.
Diagram of the Orthogonal Purity Analysis Workflow:
Caption: A comprehensive workflow for the purity analysis of this compound.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and impurity profile of non-volatile organic compounds like this compound. A well-developed reversed-phase HPLC method can separate the target compound from structurally similar impurities.
Rationale for Method Development: The goal is to develop a stability-indicating method capable of separating this compound from its potential impurities and degradation products. The method must be specific, linear, accurate, precise, and robust.[4]
Table 1: Example HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 90% B over 20 min | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 235 nm | Wavelength at which the benzoic acid chromophore has significant absorbance.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for tailing factor, theoretical plates, and reproducibility of peak area and retention time).
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the % purity of the sample by comparing the peak area of the main component to the total area of all peaks (area normalization) or by using a calibration curve generated from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities, as well as residual solvents that may be present from the manufacturing process.[6][7] For non-volatile compounds like benzoic acid derivatives, derivatization is often required to increase their volatility.[6][8]
Rationale for Derivatization: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton of the carboxylic acid to a less polar and more volatile trimethylsilyl (TMS) ester, making it amenable to GC analysis.
Table 2: Example GC-MS Method Parameters for Impurity Analysis
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general purpose GC-MS analysis. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized sample. |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Experimental Protocol: GC-MS for Volatile Impurities
-
Derivatization: In a sealed vial, dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine). Add an excess of the derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify known impurities using a calibration curve prepared from certified reference materials.
Spectroscopic Techniques for Structural Confirmation and Impurity Identification
Spectroscopic methods provide crucial information about the chemical structure of the main component and can help in the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities.
Expected ¹H NMR Spectral Features for this compound:
-
A doublet around 1.3 ppm (6H) corresponding to the two methyl groups of the isopropoxy substituent.
-
A septet around 4.6 ppm (1H) for the methine proton of the isopropoxy group.
-
Aromatic protons in the range of 7.0-8.0 ppm.
-
A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
Expected ¹³C NMR Spectral Features for this compound:
-
A peak around 22 ppm for the methyl carbons of the isopropoxy group.
-
A peak around 70 ppm for the methine carbon of the isopropoxy group.
-
Aromatic carbon signals between 115 and 160 ppm.
-
A carboxylic acid carbonyl carbon signal around 170 ppm.
Purity Assessment by NMR: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signals of the analyte against a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[9] It serves as an excellent identity confirmation tool.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Alkyl |
| 1680-1710 | C=O stretch | Carboxylic Acid |
| 1580-1600, 1450-1500 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Ether and Carboxylic Acid |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity. The absence of unexpected peaks is an indication of high purity.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for the identification of impurities. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern provide a fingerprint for a specific compound.[10] For this compound (C₁₀H₁₂O₃), the expected molecular weight is 180.20 g/mol .[11]
Thermal Analysis: An Absolute Method for Purity Determination
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that can be used to determine the absolute purity of a crystalline organic compound.[12][13][14] The method is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurity.[14][15]
Rationale for DSC Purity Analysis: Impurities disrupt the crystal lattice of a substance, causing it to melt at a lower temperature and over a broader range. DSC measures the heat flow into the sample as a function of temperature, allowing for the determination of the melting point and the heat of fusion. From the shape of the melting endotherm, the purity can be calculated. This technique is particularly useful for compounds that are at least 98% pure and do not decompose upon melting.[3]
Table 4: Example DSC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Sample Pan | Aluminum, hermetically sealed | Prevents sublimation of the sample during heating. |
| Sample Weight | 2-5 mg | A small sample size minimizes thermal gradients. |
| Heating Rate | 1-2 °C/min | A slow heating rate allows for thermal equilibrium to be maintained. |
| Purge Gas | Nitrogen at 50 mL/min | Provides an inert atmosphere and prevents oxidative degradation. |
| Temperature Range | Ambient to a temperature beyond the final melt | Ensures the entire melting process is captured. |
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a slow, constant rate.
-
Data Analysis: Use the software to analyze the melting endotherm and calculate the purity based on the van't Hoff equation.
Method Validation: Ensuring Trustworthy Results
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[16][17] The key validation parameters for a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity analysis of a pharmaceutical intermediate like this compound requires a rigorous, multi-faceted approach. By combining the high-resolution separation of chromatography, the structural elucidation power of spectroscopy, and the absolute purity determination of thermal analysis, a comprehensive and reliable assessment of product quality can be achieved. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that ensures the safety and efficacy of the final pharmaceutical product. The validation of these analytical methods according to established guidelines is a critical component of this process, providing documented evidence of their suitability and reliability.[1]
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An In-depth Technical Guide to the Thermochemical Properties of 3-Isopropoxybenzoic Acid
This guide provides a comprehensive technical overview of the thermochemical properties of 3-isopropoxybenzoic acid, a molecule of significant interest in contemporary drug development and organic synthesis.[1] Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes fundamental principles with actionable experimental insights to facilitate a deeper understanding of the material's energetic landscape.
Introduction: The Significance of Thermochemical Profiling in Drug Development
The journey of a drug candidate from discovery to clinical application is paved with rigorous characterization, of which thermochemical analysis is a cornerstone. Properties such as enthalpy of formation, heat capacity, and thermal stability are not mere academic data points; they are critical predictors of a compound's behavior during manufacturing, formulation, storage, and ultimately, its bioavailability and efficacy. For a molecule like this compound, understanding its energetic characteristics is paramount for process optimization, ensuring stability, and predicting potential degradation pathways.
This compound, with the molecular formula C10H12O3, is a derivative of benzoic acid.[2] While extensive thermochemical data exists for benzoic acid, serving as a valuable benchmark, the introduction of the isopropoxy group at the meta position introduces unique electronic and steric effects that modulate its physicochemical properties. This guide will, therefore, extrapolate from the known data of benzoic acid and its derivatives to provide a robust predictive framework for this compound, alongside detailed protocols for its empirical determination.
Molecular Structure and Inherent Properties
A foundational understanding of the molecular structure is essential before delving into its thermochemical properties.
| Property | Value | Source |
| Molecular Formula | C10H12O3 | PubChem[2] |
| Molecular Weight | 180.20 g/mol | PubChem[2] |
| IUPAC Name | 3-propan-2-yloxybenzoic acid | PubChem[2] |
| SMILES | CC(C)OC1=CC=CC(=C1)C(=O)O | PubChem[2] |
| InChIKey | QPVBLLQBUNVSJT-UHFFFAOYSA-N | PubChem[2] |
The structure features a carboxylic acid group, a known site for hydrogen bonding and dimerization, and an isopropoxy group, which adds steric bulk and can influence crystal packing and solvent interactions.
Core Thermochemical Properties: A Predictive and Experimental Approach
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For benzoic acid (solid), the standard enthalpy of formation is approximately -384.72 ± 0.17 kJ/mol.[3] The addition of the isopropoxy group to the benzene ring will alter this value. A precise value for this compound would require experimental determination via bomb calorimetry.
Experimental Protocol: Isoperibol Bomb Calorimetry
This protocol outlines the determination of the enthalpy of combustion, from which the enthalpy of formation can be calculated.
-
Sample Preparation: A precisely weighed pellet (approx. 1 g) of high-purity this compound is prepared. Purity is paramount, as impurities can significantly affect the results.
-
Calorimeter Setup: The bomb is charged with the sample and pressurized with high-purity oxygen (typically 30 atm). A known volume of distilled water is added to the calorimeter bucket.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature change of the water is meticulously recorded over time.
-
Calibration: The calorimeter is calibrated using a standard substance with a known enthalpy of combustion, such as benzoic acid itself.
-
Calculation: The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law.
Caption: Workflow for determining the enthalpy of formation.
Specific Heat Capacity (Cp)
The specific heat capacity is the amount of heat required to raise the temperature of one gram of a substance by one degree Celsius.[4] It is a crucial parameter for heat transfer calculations in process engineering. For benzoic acid, the solid-phase heat capacity at 298.15 K is approximately 146.8 J/mol·K.[5][6]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat capacity as a function of temperature.[7]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating from 25°C to 100°C at a rate of 10°C/min).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured. The specific heat capacity is calculated by comparing this heat flow to that of a known standard (e.g., sapphire) under the same conditions.
Thermal Stability and Decomposition
Understanding the thermal stability of a compound is critical for defining safe handling and storage conditions. The decomposition of benzoic acid has been studied, with the main products being carbon dioxide and benzene at elevated temperatures.[8] The isopropoxy substituent may alter the decomposition mechanism and onset temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Instrument Setup: The TGA is tared, and the sample chamber is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air).
-
Sample Loading: A small, accurately weighed sample (5-10 mg) of this compound is placed in the TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 600°C).
-
Data Interpretation: The resulting TGA curve (mass vs. temperature) reveals the onset temperature of decomposition, the number of decomposition steps, and the mass loss at each step.[9] Coupling the TGA to a mass spectrometer (TGA-MS) can identify the gaseous decomposition products.[10]
Caption: Workflow for Thermogravimetric Analysis.
Sample Preparation and Purity Considerations
The accuracy of thermochemical measurements is highly dependent on the purity of the sample. The synthesis of this compound can be achieved through the etherification of 3-hydroxybenzoic acid.[11]
Synthesis Outline:
-
Esterification: 3-hydroxybenzoic acid is first esterified to protect the carboxylic acid group.
-
Etherification: The resulting ester is then reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., K2CO3) to form the isopropoxy ether.[12]
-
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid to yield the final product.
Purification and Characterization:
-
Purification: The crude product should be purified by recrystallization or column chromatography to achieve high purity (>99%).
-
Characterization: The purity and identity of the final product must be confirmed by techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity via the van't Hoff equation.
-
Conclusion
While direct, experimentally determined thermochemical data for this compound remains to be published, this guide provides a robust framework for its predictive understanding and empirical determination. By leveraging the extensive data available for benzoic acid and employing standardized, high-precision analytical techniques such as bomb calorimetry, DSC, and TGA, researchers can confidently characterize the energetic landscape of this important molecule. Such characterization is not merely an academic exercise but a critical step in the rational design and development of new chemical entities and pharmaceutical products.
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A Methodical Guide to the Structural Determination of 3-Isopropoxybenzoic Acid
Introduction
3-Isopropoxybenzoic acid is a substituted aromatic carboxylic acid. Like many benzoic acid derivatives, it holds potential as a key intermediate or building block in the synthesis of pharmaceuticals and novel materials.[1] The spatial arrangement of molecules in the solid state—the crystal structure—governs fundamental physicochemical properties such as solubility, melting point, stability, and bioavailability.[2] Therefore, a definitive understanding of its three-dimensional structure is a prerequisite for any advanced application, particularly in drug development where polymorphism can have significant consequences.[3]
This guide presents a systematic pathway to obtain this critical structural information, transforming the compound from a commercially available powder into a fully characterized, diffraction-quality single crystal with a solved atomic structure.
Section 1: Synthesis and Verification of this compound
While this compound is commercially available, in-house synthesis is often necessary for purity control or isotopic labeling studies.[4][5] The most direct and reliable method is the Williamson ether synthesis, starting from 3-hydroxybenzoic acid.
Synthesis Protocol: Williamson Ether Synthesis
This protocol is predicated on the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide (2-bromopropane) in an SN2 reaction.
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a moderate base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the solution.
-
Scientific Rationale: A base is required to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. K₂CO₃ is chosen for its moderate strength and ease of removal. DMF is an excellent solvent for SN2 reactions as it solvates the cation (K⁺) while leaving the phenoxide nucleophile reactive.
-
-
Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture. Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating increases the reaction rate. A slight excess of the alkylating agent ensures the complete consumption of the starting material. TLC provides a simple, qualitative check to confirm the disappearance of the starting material and the appearance of a new, less polar product spot.
-
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the aqueous solution to a pH of ~2 using 1M HCl. The product, this compound, will precipitate as a solid.
-
Scientific Rationale: The initial product exists as a carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus forcing its precipitation.
-
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.
-
Scientific Rationale: Recrystallization is a powerful purification technique for solids. The crude product is dissolved in a minimum amount of hot solvent (ethanol), and a co-solvent in which it is less soluble (water) is added until turbidity appears. Slow cooling allows for the formation of a pure crystal lattice, leaving impurities behind in the solvent.
-
Spectroscopic and Analytical Verification
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the molecular structure and proton environment. | A doublet around 1.3 ppm (6H, two methyl groups).A septet around 4.6 ppm (1H, isopropyl CH).Aromatic protons between 7.0-7.8 ppm.A broad singlet >10 ppm (1H, carboxylic acid proton). |
| ¹³C NMR | Confirms the carbon framework. | Aliphatic carbons ~22 ppm (methyls) and ~70 ppm (isopropyl CH).Aromatic carbons between 115-160 ppm.Carboxylic acid carbonyl carbon >170 ppm. |
| FT-IR | Identifies key functional groups. | A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid).A sharp C=O stretch around 1700 cm⁻¹.C-O ether stretches around 1250-1300 cm⁻¹. |
| Mass Spectrometry | Determines the molecular weight.[6] | The molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[7] Expect to see a molecular ion peak [M-H]⁻ at m/z 179.07 in negative ion mode ESI-MS. |
| Melting Point | Assesses purity. | A sharp melting point indicates high purity. Literature values should be consulted if available from suppliers.[4] A broad melting range suggests the presence of impurities. |
Section 2: The Path to a Single Crystal
Growing a single crystal suitable for X-ray diffraction is the most critical and often most challenging step. The goal is to produce a well-ordered, defect-free crystal with dimensions typically between 0.1 and 0.4 mm.[3]
Experimental Protocol: Slow Evaporation Crystallization
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Scientific Rationale: This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the rapid growth of many small, unusable crystals.
-
-
Crystal Growth: Cover the vial with a cap that has been pierced with one or two small holes using a needle. Place the vial in a vibration-free environment.
-
Scientific Rationale: The small holes allow the solvent to evaporate very slowly. As the solvent volume decreases, the solution becomes supersaturated, and crystal nucleation and growth will begin. Slow evaporation is key to growing large, well-ordered crystals.
-
-
Harvesting: Once suitable crystals have formed (this can take days to weeks), carefully remove them from the solution using a spatula or loop and allow them to dry.
Workflow for Single Crystal Growth
Caption: Workflow for obtaining single crystals via slow evaporation.
Section 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides detailed information on bond lengths, angles, and intermolecular interactions.[8]
The Crystallographic Workflow
Step-by-Step Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations and then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.
-
Structure Solution and Refinement:
-
Unit Cell Determination: The diffraction pattern is indexed to determine the unit cell parameters (the basic repeating unit of the crystal).
-
Structure Solution: Computational software is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
-
Data Analysis and Validation: The final structure is analyzed to determine key geometric parameters. The quality of the structure is validated using metrics such as the R-factor. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Diagram of the SCXRD Process
Caption: The classic hydrogen-bonded dimer motif expected in carboxylic acids.
Conclusion
This guide provides a robust and scientifically grounded framework for the complete structural determination of this compound. By following this comprehensive workflow—from meticulous synthesis and purification to high-resolution single-crystal X-ray diffraction—researchers can obtain the definitive solid-state structure. This information is indispensable for understanding the material's fundamental properties and is a critical prerequisite for its rational application in medicinal chemistry, materials science, and beyond.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Ghafuri, H., et al. (2020). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. ResearchGate. Retrieved from [Link]
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Ellas, J. L., & García-Blanco, S. (1963). Crystallographic data for methyl derivatives of benzoic acid. Acta Crystallographica, 16(5), 434. Retrieved from [Link]
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University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
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Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. Retrieved from [Link]
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Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. CSIR-NIScPR Open Research. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Isopropoxybenzoic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Versatility of the Benzoic Acid Scaffold
In the landscape of pharmaceutical development, the benzoic acid motif serves as a cornerstone for constructing a vast array of bioactive molecules.[1][2] Its derivatives are integral to drugs ranging from anti-inflammatory agents to complex anticancer therapies.[1] 3-Isopropoxybenzoic acid (CAS: 60772-67-0) emerges as a particularly valuable building block within this class.[3] Its structure, featuring a carboxylic acid for functional group manipulation and an isopropoxy group at the meta-position, provides a unique combination of lipophilicity, steric influence, and electronic properties that researchers can strategically exploit.
The isopropoxy group, in particular, can enhance metabolic stability by shielding the aromatic ring from certain enzymatic degradations and can improve membrane permeability, a critical factor for oral bioavailability. This guide provides an in-depth exploration of key synthetic transformations involving this compound, offering detailed protocols and the scientific rationale behind them for professionals in drug discovery and development.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 60772-67-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-propan-2-yloxybenzoic acid |
| Appearance | White to off-white crystalline powder |
| Melting Point | Data not consistently available; requires experimental verification. |
| Boiling Point | Data not available. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. |
| pKa | Estimated ~4.0 (similar to other benzoic acids) |
Core Synthetic Transformations and Protocols
The true utility of this compound lies in the reactivity of its carboxylic acid group and the potential for further modification of the aromatic ring. The following sections detail three fundamental transformations: esterification, amidation, and C-C bond formation, providing robust, field-tested protocols.
Workflow for Intermediate Synthesis
The following diagram illustrates a typical workflow where this compound is the starting material for diverse pharmaceutical intermediates.
Caption: General synthetic pathways from this compound.
Protocol 1: Fischer-Speier Esterification
Principle: Esterification is a foundational reaction in medicinal chemistry, often used to create pro-drugs, modulate solubility, or prepare intermediates for further reactions.[5] The Fischer-Speier method is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol.[5] The reaction is reversible, so it is driven to completion by using an excess of the alcohol (which also serves as the solvent) and the catalytic action of a strong acid like sulfuric acid.[6]
Application Example: Synthesis of Methyl 3-isopropoxybenzoate
Caption: Fischer-Speier esterification of this compound.
Materials and Reagents:
| Reagent | CAS | M.W. ( g/mol ) | Amount | Moles |
| This compound | 60772-67-0 | 180.20 | 5.00 g | 27.7 mmol |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 50 mL | - |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | 1.0 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | 50 mL | - |
| Brine (Sat. NaCl) | 7647-14-5 | 58.44 | 25 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~2 g | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (5.00 g).
-
Add anhydrous methanol (50 mL) to the flask and stir to dissolve the solid.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 3-4 hours.[6][7]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 4:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with dichloromethane (3 x 40 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Caution: Vent the funnel frequently to release CO₂ gas produced.[8]
-
Wash the organic layer with brine (1 x 25 mL) to remove residual water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent by gravity filtration into a pre-weighed round-bottomed flask.
-
Remove the dichloromethane solvent using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Scientist's Insight: The sodium bicarbonate wash is a critical step. Not only does it neutralize the strong acid catalyst, but its basic nature deprotonates any unreacted this compound, forming the water-soluble sodium salt. This effectively pulls the unreacted starting material out of the organic layer, simplifying purification.
Protocol 2: Amidation via Acid Chloride Intermediate
Principle: Amide bonds are exceptionally stable and are a cornerstone of peptide chemistry and many pharmaceutical structures.[9] Direct amidation of a carboxylic acid with an amine is difficult and requires high temperatures. A more reliable, two-step method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts readily with an amine at low temperatures to form the desired amide with high yield.[1]
Application Example: Synthesis of N-benzyl-3-isopropoxybenzamide
Caption: Two-step synthesis of an amide from this compound.
Materials and Reagents:
| Reagent | CAS | M.W. ( g/mol ) | Amount | Moles |
| This compound | 60772-67-0 | 180.20 | 3.60 g | 20.0 mmol |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.2 mL | 30.0 mmol |
| DMF (cat.) | 68-12-2 | 73.09 | 2 drops | - |
| Benzylamine | 100-46-9 | 107.15 | 2.4 mL | 22.0 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.1 mL | 22.0 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1M HCl (aq) | 7647-01-0 | 36.46 | 30 mL | - |
Step-by-Step Methodology:
-
Acid Chloride Formation (Step 1):
-
Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts with moisture to release HCl and SO₂ gas.
-
To a dry 100 mL round-bottomed flask under a nitrogen atmosphere, add this compound (3.60 g) and thionyl chloride (2.2 mL).
-
Add 2 drops of anhydrous DMF (catalyst).
-
Attach a reflux condenser fitted with a drying tube (CaCl₂) and gently reflux the mixture for 2 hours. The solution should become clear.
-
Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under high vacuum (co-evaporating with toluene can help). The crude 3-isopropoxybenzoyl chloride is used directly in the next step.
-
-
Amide Coupling (Step 2):
-
Dissolve the crude acid chloride in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve benzylamine (2.4 mL) and triethylamine (3.1 mL) in anhydrous DCM (20 mL).
-
Add the amine solution dropwise to the cold acid chloride solution over 20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), water (20 mL), saturated sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure amide.
-
Scientist's Insight: Triethylamine (Et₃N) acts as a non-nucleophilic base. Its role is to scavenge the HCl that is generated during the reaction between the acyl chloride and the amine. This prevents the HCl from protonating the benzylamine, which would render it non-nucleophilic and stop the reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Bi-aryl Synthesis
Principle: The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[10][11] It is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[11] To use this compound in this context, it must first be converted into a suitable halide, typically a bromide or iodide, at an open position on the aromatic ring.
Application Example: Synthesis of 2'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid
This is a two-part process:
-
Part A: Regioselective Bromination: Introduction of a bromine atom ortho to the carboxylic acid group.
-
Part B: Suzuki Coupling: Coupling the brominated intermediate with a boronic acid.
Part A: Synthesis of 2-Bromo-5-isopropoxybenzoic acid
Part B: Suzuki Coupling with 4-carboxyphenylboronic acid
Caption: Suzuki-Miyaura coupling to form a bi-aryl structure.
Materials and Reagents:
| Reagent | CAS | M.W. ( g/mol ) | Amount | Moles |
| 2-Bromo-5-isopropoxybenzoic acid | - | 259.10 | 259 mg | 1.0 mmol |
| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.93 | 249 mg | 1.5 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 35 mg | 0.03 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-isopropoxybenzoic acid (259 mg), 4-carboxyphenylboronic acid (249 mg), potassium carbonate (415 mg), and Pd(PPh₃)₄ (35 mg).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL).
-
Acidify the aqueous layer with 2M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate and a small amount of acetic acid) or recrystallization to obtain the pure bi-aryl product.
-
Scientist's Insight: The base (K₂CO₃) is crucial for the Suzuki reaction mechanism.[12] It activates the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻) which is necessary for the transmetalation step with the palladium center. The choice of base and solvent system can significantly impact reaction efficiency.[13][14]
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed.
-
Hazard Statements:
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Cyano-4-isopropoxybenzoic Acid: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate.
- Spasov, A. A., et al. (2020). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26.
- ChemicalBook. (2023). This compound | 60772-67-0.
- University Laboratory Procedure. (n.d.). Lab5 procedure esterification.
- University Laboratory Procedure. (n.d.). 22. The Fischer Esterification.
- University Laboratory Procedure. (n.d.). Fischer Esterification Procedure.
- Gelain, A., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586709, this compound.
- Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
- Unnamed Author. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. J-STAGE.
- SynArchive. (n.d.). Suzuki Coupling.
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- Kumar, D., & Singh, R. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 107-115.
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
- Asija, S., & Asija, S. (2023).
- Simões, M. F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1113.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Gurbanov, A. V., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(11), 3326.
- Singh, G., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(20), 8703–8747.
Sources
- 1. preprints.org [preprints.org]
- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 60772-67-0 [chemicalbook.com]
- 4. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Isopropoxybenzoic Acid as a Versatile Precursor for Agrochemical Synthesis
Introduction: The Role of Benzoic Acid Derivatives in Modern Agrochemicals
Benzoic acid and its derivatives represent a cornerstone in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The structural versatility of the benzene ring, combined with the reactivity of the carboxylic acid group, allows for the systematic modification of molecules to optimize their biological activity, selectivity, and environmental profile. 3-Isopropoxybenzoic acid, in particular, offers a unique combination of a reactive carboxylic acid handle and a moderately lipophilic isopropoxy group. This isopropoxy moiety can enhance the molecule's ability to penetrate plant cuticles and interact with biological targets, making it an attractive starting material for the development of novel crop protection agents.
This guide provides a comprehensive overview of the synthetic pathways and detailed protocols for utilizing this compound as a precursor for agrochemical discovery and development. We will explore the fundamental chemical transformations and provide step-by-step instructions for the synthesis of a representative herbicidal compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 114-117 °C | General knowledge |
| Solubility | Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water. | General knowledge |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Synthetic Pathways from this compound
The primary route for elaborating this compound into more complex agrochemical candidates involves the activation of the carboxylic acid group, followed by reaction with a suitable nucleophile to form an amide or ester linkage. These functional groups are prevalent in a wide range of commercialized pesticides.
Activation of the Carboxylic Acid: Formation of 3-Isopropoxybenzoyl Chloride
The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental activation step. The resulting acyl chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol 1: Synthesis of 3-Isopropoxybenzoyl Chloride
Objective: To convert this compound to 3-isopropoxybenzoyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene (5 mL per gram of acid).
-
Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature. Caution: This reaction releases toxic gases (HCl and SO₂) and should be performed in a fume hood.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-isopropoxybenzoyl chloride, a pale yellow oil or low-melting solid, is often used in the next step without further purification.
Formation of Agrochemical Amides: A Hypothetical Herbicidal Compound
Amide bonds are a key feature of many successful herbicides. To illustrate the application of this compound, we will detail the synthesis of a hypothetical herbicidal compound, N-(3,4-dichlorophenyl)-3-isopropoxybenzamide . This structure is representative of benzanilide herbicides, a class known to inhibit photosynthesis.
Protocol 2: Synthesis of N-(3,4-dichlorophenyl)-3-isopropoxybenzamide
Objective: To synthesize a hypothetical benzanilide herbicide from 3-isopropoxybenzoyl chloride and 3,4-dichloroaniline.
Materials:
-
Crude 3-isopropoxybenzoyl chloride (from Protocol 1)
-
3,4-Dichloroaniline
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-isopropoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(3,4-dichlorophenyl)-3-isopropoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Sources
Application Note: A Synthetic Protocol for N-Acylation with 3-Isopropoxybenzoic Acid
Abstract
This document provides a detailed guide for the N-acylation of primary and secondary amines using 3-isopropoxybenzoic acid. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, with approximately 25% of all pharmaceuticals containing at least one amide linkage.[1] The 3-isopropoxybenzoyl moiety is a valuable structural motif found in various biologically active molecules. This guide presents two robust and widely adopted protocols: one employing the uronium salt HATU, known for its high efficiency, and another utilizing the carbodiimide EDC in conjunction with HOBt, a cost-effective and reliable alternative. We offer a mechanistic rationale for each method, step-by-step experimental procedures, purification strategies, and a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis of N-acylated products.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis. This compound is a substituted aromatic carboxylic acid that serves as the acyl donor in this protocol.
| Property | Value | Source |
| IUPAC Name | 3-(propan-2-yloxy)benzoic acid | [2] |
| CAS Number | 60772-67-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMF, DCM, THF, Ethyl Acetate, Methanol | N/A |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
Principles of Carboxylic Acid Activation for Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, often leading to side products. Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[4] This guide focuses on two premier coupling systems: HATU and EDC/HOBt.
Protocol I: High-Efficiency N-Acylation using HATU
Expertise & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent prized for its high reactivity and low rate of racemization, especially in peptide synthesis.[5] It facilitates the rapid formation of a highly reactive OAt-active ester, which efficiently acylates even sterically hindered or electron-deficient amines.[5][6] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the reaction.[7][8]
Reaction Mechanism
The HATU-mediated coupling proceeds via a well-defined pathway:
-
Deprotonation: The base (DIPEA) deprotonates the this compound to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[6]
-
Acylation: The amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to yield the desired amide product and regenerate HOAt.[6]
Detailed Experimental Protocol
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Amine Addition: Add the desired primary or secondary amine (1.0–1.2 eq).
-
Reagent Addition: Add HATU (1.1–1.2 eq) to the solution.
-
Base Addition: Add DIPEA (2.0–2.5 eq) dropwise to the stirred solution at room temperature. Causality Note: Adding the base last initiates the reaction in a controlled manner.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[4]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.[9]
Protocol II: Cost-Effective N-Acylation using EDC/HOBt
Expertise & Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation.[10] EDC is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[4] HOBt is a crucial additive that acts as a catalyst; it intercepts the unstable O-acylisourea intermediate to form a more stable HOBt-active ester. This strategy minimizes side reactions and, importantly, suppresses racemization of chiral centers adjacent to the carboxyl group.[11][12]
Reaction Mechanism
-
Initial Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4] This is often the rate-determining step.[11]
-
Active Ester Formation: HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester, releasing the EDC-urea byproduct.[13]
-
Nucleophilic Attack: The amine attacks the carbonyl of the HOBt-ester, forming the stable amide bond and regenerating HOBt, which continues the catalytic cycle.[11]
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.1–1.5 eq), and the amine (1.0–1.2 eq) in anhydrous DMF or DCM.[4]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring. Causality Note: Cooling is essential to manage the exothermicity of the EDC reaction and prevent the formation of N-acylurea byproduct.
-
EDC Addition: Add EDC·HCl (1.1–1.5 eq) portion-wise to the cooled reaction mixture.
-
Base (Optional but Recommended): If using EDC in its hydrochloride salt form (EDC·HCl), add a non-nucleophilic base like DIPEA or triethylamine (2.0–3.0 eq) to neutralize the acid.[4]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12–18 hours). Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in the HATU protocol (steps 6-8). The aqueous washes are particularly effective here for removing the water-soluble EDC-urea byproduct.
General Experimental Workflow
The overall process for both protocols can be visualized as a streamlined sequence of laboratory operations.
Product Characterization
The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques.
| Technique | Expected Observations for an N-Aryl Amide Product |
| ¹H NMR | Appearance of a broad singlet for the N-H proton (typically δ 7.5-8.5 ppm). Characteristic aromatic signals from both the 3-isopropoxybenzoyl and amine moieties. Signals for the isopropoxy group (a septet around δ 4.6-4.8 ppm and a doublet around δ 1.3-1.4 ppm). |
| ¹³C NMR | A signal for the amide carbonyl carbon, typically in the range of δ 165-170 ppm. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |
| IR Spectroscopy | A strong C=O stretching band for the amide at ~1650 cm⁻¹. An N-H stretching band around 3300 cm⁻¹. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive coupling reagent (hydrolyzed).- Insufficient base (for HATU or EDC·HCl).- Poor quality/wet solvent or reagents. | - Use fresh, high-purity coupling reagents.- Ensure proper stoichiometry of the base.- Use anhydrous solvents and dry all glassware thoroughly. |
| Incomplete Reaction | - Sterically hindered amine or acid.- Low reaction temperature or insufficient time. | - Switch to a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature (e.g., to 40 °C). |
| Multiple Spots on TLC (Side Products) | - Formation of N-acylurea (with EDC).- O-acylation of HOBt/HOAt.- Dimerization or polymerization. | - Ensure the reaction is cooled to 0 °C before adding EDC.- Add the amine before or concurrently with the coupling reagent.- Use a higher dilution of reagents. |
| Difficulty Removing Byproducts | - EDC-urea is sparingly soluble in some organic solvents.- Tetramethylurea (from HATU) can be difficult to remove. | - Perform multiple acidic washes (e.g., 1 M HCl) during workup to protonate and solubilize the urea byproducts in the aqueous layer.- Meticulous column chromatography is often required. |
References
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Online]. Available: [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Online]. Available: [Link]
-
Subhas Bose, D., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Online]. Available: [Link]
-
HATU Peptide Coupling: Precision Amide Bond Formation Reagent. Online Inhibitor. [Online]. Available: [Link]
-
This compound | C10H12O3 | CID 586709. PubChem - NIH. [Online]. Available: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation. YouTube. [Online]. Available: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Online]. Available: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Online]. Available: [Link]
-
G. Guargena, et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Online]. Available: [Link]
-
4-Isopropoxybenzoic acid | C10H12O3 | CID 72972. PubChem. [Online]. Available: [Link]
-
This compound (C10H12O3). PubChemLite. [Online]. Available: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Online]. Available: [Link]
-
p-Isopropoxybenzoic acid. SpectraBase. [Online]. Available: [Link]
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Purification and activity assays of N-terminal acetyltransferase D. PMC - NIH. [Online]. Available: [Link]
-
M. K. Maurya, et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Online]. Available: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Online]. Available: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. [Online]. Available: [Link]
-
Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. DTIC. [Online]. Available: [Link]
-
Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane. ResearchGate. [Online]. Available: [Link]
-
Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. ResearchGate. [Online]. Available: [Link]
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Application Notes and Protocols for the Esterification of 3-Isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Isopropoxybenzoic Acid Esters
This compound is a versatile aromatic carboxylic acid whose ester derivatives are of growing interest in medicinal chemistry and materials science. The isopropoxy group at the meta-position modifies the electronic and lipophilic properties of the benzoic acid scaffold, influencing the pharmacokinetic and pharmacodynamic profiles of resulting ester compounds. The synthesis of a diverse library of 3-isopropoxybenzoate esters is a critical step in structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties for optimal biological activity and material characteristics. This document provides a comprehensive guide to the esterification of this compound, detailing established protocols, the underlying chemical principles, and methods for purification and characterization.
Chemical Principles of Esterification
Esterification is the chemical process of forming an ester, typically from a carboxylic acid and an alcohol. The reaction involves the substitution of the hydroxyl group (-OH) of the carboxylic acid with an alkoxy group (-OR') from an alcohol. For aromatic carboxylic acids like this compound, several effective methods are employed, each with its advantages and suitability for different substrates and scales.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][4]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon.[2][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1]
Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to the harsh acidic conditions of Fischer-Speier esterification, the Steglich esterification offers a milder alternative.[6][7] This method utilizes a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[7][8]
The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol to form the ester.[6][8] A key advantage of this method is that it is performed under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.[7] A byproduct of the reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[7]
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry at the alcohol's chiral center.[9][10] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
The reaction mechanism is initiated by the formation of a betaine from the reaction of PPh3 and DEAD. This betaine then protonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile. The alcohol is activated by the phosphonium salt, and subsequent SN2 attack by the carboxylate anion leads to the formation of the ester with inversion of configuration.[9][10] A significant challenge with the Mitsunobu reaction can be the removal of the triphenylphosphine oxide and hydrazine byproducts, often requiring chromatographic purification.
Experimental Protocols
General Laboratory Safety Precautions
When handling this compound and the reagents used in its esterification, it is crucial to adhere to standard laboratory safety protocols.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[16]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][15]
-
Handling Reagents:
-
Acids: Strong acids like sulfuric acid are corrosive and should be handled with extreme care.
-
DCC: Dicyclohexylcarbodiimide is a potent skin allergen and should be handled with caution.
-
DEAD/DIAD: Azodicarboxylates are potentially explosive and should be handled with care, avoiding heat and shock.
-
Solvents: Use anhydrous solvents where specified, as water can interfere with the reactions.
-
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 3-isopropoxybenzoate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.[4]
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[4][17]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 3-isopropoxybenzoate.[18]
-
Further purification can be achieved by column chromatography or distillation if necessary.[19]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
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- 10. glaserr.missouri.edu [glaserr.missouri.edu]
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- 18. Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
3-Isopropoxybenzoic acid in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Application of 3-Isopropoxybenzoic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The efficacy, selectivity, and pharmacokinetic properties of these inhibitors are profoundly influenced by the chemical scaffolds used in their synthesis. This document provides an in-depth guide to the strategic use of this compound as a key building block in the synthesis of potent and selective kinase inhibitors. We will explore the physicochemical rationale for its use, provide a detailed synthetic protocol for its incorporation into a Bruton's Tyrosine Kinase (BTK) inhibitor, and discuss the broader implications for structure-activity relationship (SAR) studies.
Introduction: The Role of Scaffolds in Kinase Inhibitor Design
The human kinome consists of over 500 protein kinases, making them a large and pharmacologically significant target family.[1] Small molecule inhibitors typically target the ATP-binding site, and their design is a delicate balance of achieving high potency for the target kinase while maintaining selectivity against a highly homologous family of enzymes.[2] The choice of chemical fragments and building blocks is paramount in achieving this balance.
Substituted benzoic acids are foundational scaffolds in medicinal chemistry. They provide a rigid core for orienting functional groups and often participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[3] this compound, in particular, offers a unique combination of properties that make it an attractive building block for sophisticated inhibitor design.[4][5]
The Physicochemical Rationale for Employing this compound
The strategic selection of the 3-isopropoxybenzoyl moiety is not arbitrary. It is a calculated choice driven by the need to optimize multiple molecular properties simultaneously. The rationale behind its use can be broken down into three key pillars:
-
Modulation of Lipophilicity and Solubility: The isopropoxy group provides a moderate increase in lipophilicity compared to a simple hydroxyl or methoxy group. This can enhance membrane permeability and improve cell-based activity. However, it is not so large as to drastically reduce aqueous solubility, a common challenge in drug development that can lead to poor absorption and formulation difficulties.[6] This balance is crucial for achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Steric Influence and Vectorial Orientation: The branched nature of the isopropyl group provides specific steric bulk. When positioned at the meta-position of the benzoic acid ring, it can effectively orient the rest of the molecule within the kinase binding pocket. This steric influence can be used to avoid unfavorable clashes, promote beneficial conformational arrangements of the inhibitor, and enhance selectivity by exploiting subtle differences between the active sites of different kinases.
-
Hydrogen Bonding Capability: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor. This interaction, while weaker than those involving the carboxylic acid, can contribute to the overall binding affinity and specificity of the inhibitor by engaging with amino acid residues or ordered water molecules in the active site.
These properties make this compound a versatile tool for medicinal chemists to fine-tune the structure-activity relationship (SAR) of a lead compound.[7][8]
Application Example: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor
To illustrate the practical application of this compound, we will detail a key step in the synthesis of a novel BTK inhibitor, as described in patent literature.[9] BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[9]
Biological Context: The BTK Signaling Pathway
BTK is an essential downstream component of the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane where it is phosphorylated and activated, leading to the activation of downstream pathways like PLCγ2 and NF-κB, which promote B-cell proliferation, survival, and differentiation. Inhibiting BTK effectively shuts down this signaling cascade.
Core Reaction: Amide Bond Formation
The most common application of this compound in inhibitor synthesis is in an amide coupling reaction. Here, the carboxylic acid is activated and reacted with a primary or secondary amine on the partner fragment to form a stable amide bond, which serves as a key linker in the final inhibitor structure.
Detailed Laboratory Protocol
This protocol describes the coupling of this compound with a hypothetical amine-containing heterocyclic core (Core-NH₂), representative of intermediates found in BTK inhibitor syntheses.[9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine Fragment (Core-NH₂) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask with septum
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the amine fragment (Core-NH₂) (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids. The volume should be sufficient to create a solution of approximately 0.1-0.2 M concentration.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Activator Addition: Add the coupling agent, HATU (1.2 eq), to the reaction mixture in one portion. Causality Note: HATU is a highly efficient coupling agent that rapidly activates the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the amine. It is chosen for its high yields and low rates of racemization.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Workup - Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally with brine (1x). Causality Note: The bicarbonate wash removes unreacted this compound and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary and Troubleshooting
The success of the synthesis is determined by yield and purity. Below is a table of expected outcomes and common troubleshooting tips.
| Parameter | Expected Outcome | Common Issues & Solutions |
| Reaction Time | 2 - 6 hours | Slow/Stalled Reaction: Ensure reagents are anhydrous, particularly the DMF. Consider gentle heating (40-50 °C) if starting materials are sterically hindered. |
| Yield | 70 - 95% | Low Yield: Incomplete reaction (see above). Product loss during workup; ensure proper phase separation. Use of an alternative coupling agent (e.g., EDC/HOBt) may be necessary for specific substrates. |
| Purity (Post-Chromo) | >98% | Persistent Impurities: Unreacted activated ester; can be quenched with a small amount of aqueous ammonium hydroxide before workup.[9] Uronium salt byproducts; ensure thorough aqueous washes. |
| Characterization | Clean NMR spectra and accurate mass by HRMS | Complex NMR: Residual solvent peaks (DMF, EtOAc). Presence of rotamers around the newly formed amide bond can cause peak broadening or duplication; can be resolved with variable temperature NMR. |
Conclusion
This compound is more than a simple starting material; it is a strategic building block that enables medicinal chemists to expertly modulate the physicochemical and pharmacokinetic properties of kinase inhibitors. Its incorporation via robust and well-understood amide coupling chemistry allows for its efficient use in library synthesis and lead optimization campaigns. The successful application of this fragment in the development of BTK inhibitors underscores its value and highlights a rational, property-based approach to modern drug design.
References
- Source: Google Patents (WO2017103611A1)
-
Title: Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors Source: PLOS ONE URL: [Link]
-
Title: Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors Source: PubMed URL: [Link]
-
Title: Structure–activity relationship and in silico development of c-Met kinase inhibitors Source: Journal of Biomolecular Structure and Dynamics URL: [Link]
-
Title: Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease Source: PubMed Central URL: [Link]
-
Title: this compound | C10H12O3 Source: PubChem - NIH URL: [Link]
-
Title: Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: Semantic Scholar URL: [Link]
-
Title: Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 60772-67-0 [chemicalbook.com]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3-Isopropoxybenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 3-Isopropoxybenzoic Acid Esters and the Logic of Fischer-Speier Esterification
This compound and its ester derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The isopropoxy moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making these esters attractive building blocks in medicinal chemistry and drug development.
The most direct and atom-economical method for the synthesis of these esters is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis. The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water formed during the reaction.[1] The mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol.
This guide provides detailed, field-proven protocols for the synthesis of methyl, ethyl, and propyl esters of this compound, along with insights into the rationale behind the procedural steps and purification strategies.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Methanol | Anhydrous | Commercially Available | Used in excess as a reagent and solvent. |
| Ethanol | Anhydrous | Commercially Available | Used in excess as a reagent and solvent. |
| 1-Propanol | Anhydrous | Commercially Available | Used in excess as a reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98% | Commercially Available | Alternative solid acid catalyst. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | For neutralization. |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | Reagent Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
pH paper
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Isopropoxybenzoate
This protocol details the synthesis of the methyl ester via a classic Fischer-Speier esterification using sulfuric acid as the catalyst.
Reaction Workflow:
Caption: General workflow for the synthesis of this compound esters.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 27.7 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel. Add deionized water (50 mL) and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any unreacted sulfuric acid and remove any remaining this compound. Trustworthiness: Continue washing until the effervescence of CO₂ ceases, indicating complete neutralization.
-
Washing and Drying: Wash the organic layer with brine (30 mL) to remove any residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 3-isopropoxybenzoate. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[2][3]
Protocol 2: Synthesis of Ethyl 3-Isopropoxybenzoate
This protocol is analogous to the synthesis of the methyl ester, substituting ethanol as the alcohol.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 27.7 mmol) in anhydrous ethanol (50 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Protocol 3: Synthesis of Propyl 3-Isopropoxybenzoate
This protocol outlines the synthesis of the propyl ester using 1-propanol. Due to the higher boiling point of 1-propanol, the reaction temperature will be higher.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 27.7 mmol) and 1-propanol (50 mL).
-
Catalyst Addition: Cautiously add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction to reflux (approximately 97-100 °C) for 8-12 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₁₂O₃ | 180.20 | - |
| Methyl 3-Isopropoxybenzoate | C₁₁H₁₄O₃ | 194.23 | Estimated: 240-250 |
| Ethyl 3-Isopropoxybenzoate | C₁₂H₁₆O₃ | 208.25 | Estimated: 255-265 |
| Propyl 3-Isopropoxybenzoate | C₁₃H₁₈O₃ | 222.28 | Estimated: 270-280 |
Mechanism of Fischer-Speier Esterification
The following diagram illustrates the key steps in the acid-catalyzed esterification of this compound.
Caption: Mechanism of the Fischer-Speier Esterification.
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to the alcohol slowly and with cooling. Work in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
-
Alcohols (Methanol, Ethanol, 1-Propanol): Flammable liquids. Methanol is toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Organic Solvents (Ethyl Acetate, Hexane): Flammable and volatile. Use in a fume hood away from ignition sources.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that anhydrous alcohols were used, as water can shift the equilibrium back to the starting materials.[4] The reaction time can also be extended.
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, additional catalyst can be carefully added, or the reflux time can be increased.
-
Purification Challenges: If the product is difficult to purify by distillation due to a high boiling point or thermal instability, column chromatography is the preferred method. A typical eluent system for these esters is a gradient of ethyl acetate in hexane.[5] For solid esters, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective.[6]
Conclusion
The Fischer-Speier esterification is a robust and reliable method for the synthesis of this compound esters. By carefully controlling the reaction conditions, particularly by using an excess of the alcohol and an appropriate acid catalyst, high yields of the desired esters can be achieved. The protocols provided herein offer a solid foundation for researchers to produce these valuable compounds for a variety of applications in the chemical and pharmaceutical sciences.
References
- BenchChem. (2025). Esterification of Substituted Benzoic Acids. Technical Support Center.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023, April 8).
- Recrystallization. University of California, Los Angeles.
- Column chrom
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica.
- Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025, August 9).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11).
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- Column chrom
- How To Choose Solvent System For Column Chrom
- Column Chrom
- Showing Compound Propyl benzo
- Ethyl 3-hydroxybenzo
- Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
- Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
- Crystallization Solvents.pdf. University of California, Berkeley.
- THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. (2025, August 6).
- Process for producing 3-nitro-4-alkoxybenzoic acid.
- esterification of benzoic acid to methyl benzo
- Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. (2008, February 17). Adam Cap.
- propyl benzoate - 2315-68-6, C10H12O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). GuideChem.
- [Chemistry] In a Fischer esterification reaction, benzoic acid and 1-propanol were combined in a 1:1. (2025, April 23). YouTube.
- Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube.
- Ethyl 3-isopropylbenzoate | 73794-64-6. (2023, November 23). Smolecule.
- Benzoic Acid + 1-propanol = ESTER + w
- Propyl benzoate for synthesis 2315-68-6. Sigma-Aldrich.
- Methyl 3-(2-oxopropyl)
- Propyl 3-hydroxybenzo
- Ethyl 3-(2-oxopropyl)
- 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
- Propyl benzo
- Methyl 3-(2-oxopropyl)benzoate AldrichCPR 74998-19-9. Sigma-Aldrich.
- isopropyl benzo
- Methyl benzo
- Method for the purification of benzoic acid.
- Ethyl benzo
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- Procedure for the preparation of esters of benzoic acid.
- Continuous process for preparing benzoic acid esters.
- Methyl 4-(3-oxopropyl)benzoate | C11H12O3 | CID 10104031. PubChem.104031. PubChem.
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Application Note: Strategic Derivatization of 3-Isopropoxybenzoic Acid for Biological Screening Library Generation
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 3-isopropoxybenzoic acid. The primary objective is to generate a chemically diverse library of analogs suitable for biological screening. We delve into the foundational principles and provide detailed, field-proven protocols for two robust derivatization pathways: amide bond formation and esterification. This note emphasizes the rationale behind experimental choices, robust analytical characterization of the synthesized compounds, and best practices for preparing the library for high-throughput screening (HTS).
Introduction: The Rationale for Derivatizing this compound
This compound is a substituted aromatic carboxylic acid with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1][2]. While its own biological profile may be of interest, its true value in early-stage drug discovery often lies in its potential as a versatile chemical scaffold. The carboxylic acid functional group is a prime handle for chemical modification, allowing for the systematic exploration of Structure-Activity Relationships (SAR).
Derivatization serves several key purposes in drug discovery:
-
Modulation of Physicochemical Properties: Converting the polar, acidic carboxyl group into less polar amides or esters can significantly alter properties like lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability. Such changes directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Exploration of Target Binding Pockets: The introduction of diverse R-groups via amidation or esterification allows the new molecule to form different interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) within a biological target's binding site.
-
Vectoring into New Chemical Space: A focused library built from a single scaffold provides a rapid and cost-effective method to generate novel chemical entities for screening campaigns[3].
This guide will focus on the two most common and reliable reactions for modifying a carboxylic acid: creating an amide or an ester library.
Figure 1: General workflow for library generation from this compound.
Derivatization Protocol I: Amide Bond Formation via Coupling Reagents
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the stability of the resulting bond and its prevalence in biological systems[3]. The direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be "activated"[4]. Modern coupling reagents provide a mild and efficient means of activation, minimizing side reactions.
Causality Behind the Method: We will utilize a carbodiimide-based activation strategy. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange into a stable N-acylurea byproduct. To prevent this and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is included. These additives trap the O-acylisourea to form an active ester intermediate, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide[3][5].
Figure 2: Step-by-step workflow for amide coupling.
Protocol 2.1: Synthesis of N-benzyl-3-isopropoxybenzamide (Example)
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Cool the solution to 0°C using an ice bath. Add Oxyma (1.2 eq) followed by EDC (1.2 eq) portion-wise. Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and dilute with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence removes unreacted amine, excess coupling reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS[6][7].
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Selected Amine (R-NH₂) | 1.0 - 1.2 | To form the amide bond |
| EDC | 1.2 - 1.5 | Carbodiimide coupling agent (activator) |
| Oxyma / HOBt | 1.2 - 1.5 | Coupling additive to suppress side reactions |
| Aprotic Solvent (DMF/DCM) | - | Reaction medium |
Derivatization Protocol II: Fischer-Speier Esterification
Esterification is a fundamental reaction that provides another avenue for library diversification. The Fischer-Speier method is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol[8].
Causality Behind the Method: The reaction is an equilibrium process. To achieve a high yield of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle[9]. This is typically accomplished in one of two ways:
-
Using a large excess of the alcohol: This increases the concentration of one of the reactants, driving the reaction forward. The alcohol can often serve as the solvent itself[10].
-
Removing water as it forms: This can be done by azeotropic distillation using a Dean-Stark apparatus, though for parallel library synthesis, using excess alcohol is more practical[9].
A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol[10].
Protocol 3.1: Synthesis of Methyl 3-isopropoxybenzoate (Example)
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 20-50 eq). The methanol acts as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain it for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Dilute the residue with EtOAc or diethyl ether and water.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.
-
Characterization: Confirm the product's identity and purity via NMR and MS[11][12].
Analytical Characterization of the Derivative Library
Rigorous characterization is non-negotiable to ensure the quality of the library. Each compound must be analyzed to confirm its identity, purity, and quantity before being submitted for biological screening.
| Technique | Purpose | Information Gained |
| LC-MS | Purity assessment and mass confirmation | Provides the molecular weight of the compound and its purity profile by UV trace. Essential for initial reaction monitoring and final quality control[7][13]. |
| NMR | Structural elucidation and confirmation | ¹H and ¹³C NMR spectra confirm the chemical structure, ensuring the correct atoms are connected and the desired transformation has occurred[6][12]. |
| HPLC | Quantitative purity analysis | High-Performance Liquid Chromatography with a UV or other detector is used to determine the precise purity of the final compound, typically reported as a percentage[14]. |
Preparation for High-Throughput Screening (HTS)
The final step is preparing the validated library for biological testing. HTS involves the rapid, automated testing of thousands to millions of compounds[15][16].
Protocol 5.1: Compound Plating
-
Solubilization: Each purified library member is accurately weighed and dissolved in a high-quality, anhydrous solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).
-
Plate Formatting: Using automated liquid handlers, the stock solutions are transferred into multi-well plates (e.g., 96, 384, or 1536-well formats)[16][17].
-
Creation of Assay Plates: For quantitative HTS (qHTS), a series of dilutions are prepared from the master stock plate to generate concentration-response curves in the primary screen[18].
-
Storage and Tracking: Plates are sealed, barcoded for tracking, and stored in controlled environments (typically at -20°C or -80°C) to maintain compound integrity. An efficient compound management system is crucial[18].
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- AspenCore. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]
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University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
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ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols. Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. Retrieved from [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
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ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]
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Wang, X., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central. Retrieved from [Link]
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ResearchGate. (2012). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. Retrieved from [Link]
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Gu, H., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Retrieved from [Link]
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News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Retrieved from [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 3-Isopropoxybenzoic Acid
Abstract & Introduction
3-Isopropoxybenzoic acid is a valuable carboxylic acid derivative utilized as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structural motif is found in a variety of compounds with diverse biological activities. The increasing demand for this intermediate necessitates a reliable, efficient, and scalable synthetic process suitable for transitioning from laboratory-scale research to pilot-plant or industrial production.
This document provides a comprehensive guide to the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this note elucidates the chemical principles and process parameters critical for success. The featured methodology is based on the well-established Williamson ether synthesis, a robust and versatile C-O bond-forming reaction.[2][3] We will detail a step-by-step protocol, address key scale-up challenges, and provide the necessary safety and handling information to ensure a safe and reproducible outcome for researchers, scientists, and drug development professionals.
The Synthetic Strategy: Williamson Ether Synthesis
The chosen route for the preparation of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an organohalide.[2] In this specific application, the phenoxide is generated in situ from 3-hydroxybenzoic acid, which then undergoes a nucleophilic substitution reaction with an isopropylating agent.
Reaction Scheme: (Self-generated image, not from search results) 3-Hydroxybenzoic Acid reacts with 2-Bromopropane in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., Acetone) to yield this compound.
This reaction is an SN2 (bimolecular nucleophilic substitution) process.[2][4] The success of this synthesis on a larger scale hinges on several key factors:
-
Choice of Base: 3-Hydroxybenzoic acid possesses two acidic protons: one on the carboxylic acid (pKa ≈ 4.08) and one on the phenolic hydroxyl group (pKa ≈ 9.98). To ensure the more nucleophilic phenoxide is formed for the etherification reaction, a base strong enough to deprotonate both functional groups is required. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for scale-up as it is inexpensive, easy to handle, and effective in polar aprotic solvents. A slight excess (≥ 2.2 equivalents) is used to drive the reaction to completion.
-
Choice of Isopropylating Agent: 2-Bromopropane is a suitable isopropylating agent. While 2-iodopropane is more reactive, 2-bromopropane offers a good balance of reactivity and cost for large-scale synthesis. It is a secondary halide, and while SN2 reactions are most efficient with primary halides, the conditions can be optimized to favor substitution over the competing E2 elimination side-reaction.[4]
-
Solvent Selection: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions because they solvate the cation of the base while leaving the anionic nucleophile relatively free to attack the electrophile.[4][5] Acetone is a practical choice due to its effectiveness, lower boiling point (facilitating easier removal), and generally more favorable environmental and safety profile compared to DMF or DMSO.
Experimental Protocol: Gram-Scale Synthesis
This protocol details the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Quantity | Moles | Equivalents |
| 3-Hydroxybenzoic Acid | 99-06-9 | 138.12 g/mol | 100.0 g | 0.724 | 1.0 |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 g/mol | 219.5 g | 1.588 | 2.2 |
| 2-Bromopropane | 75-26-3 | 122.99 g/mol | 133.8 g (97 mL) | 1.088 | 1.5 |
| Acetone | 67-64-1 | 58.08 g/mol | 1.5 L | - | - |
| 5M Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | ~500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~4.0 L | - | - |
| Ethyl Acetate (for TLC) | 141-78-6 | 88.11 g/mol | As needed | - | - |
| Hexane (for TLC) | 110-54-3 | 86.18 g/mol | As needed | - | - |
Equipment
-
3 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel (250 mL)
-
Thermometer
-
Large Büchner funnel and filter flask assembly
-
Vacuum oven
-
Standard laboratory glassware
Reaction Procedure
-
Reactor Setup: Assemble the 3 L three-neck flask with the mechanical stirrer, reflux condenser, and a stopper.
-
Charging Reagents: To the flask, add 3-hydroxybenzoic acid (100.0 g, 0.724 mol), anhydrous potassium carbonate (219.5 g, 1.588 mol), and acetone (1.5 L).
-
Initial Stirring: Begin stirring the mixture to create a well-agitated slurry.
-
Addition of Alkylating Agent: Replace the stopper with the dropping funnel and charge it with 2-bromopropane (133.8 g, 1.088 mol). Add the 2-bromopropane dropwise to the stirred slurry over approximately 30-45 minutes. The addition is exothermic, and a gentle reflux may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (~56 °C) using the heating mantle. Maintain the reflux with vigorous stirring for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the 3-hydroxybenzoic acid spot indicates the reaction is nearing completion.
Work-up and Product Isolation
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with fresh acetone (2 x 100 mL) to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Aqueous Extraction: To the resulting crude oil/solid, add 1.5 L of deionized water and 500 mL of a 2M sodium hydroxide solution. Stir until all the organic material dissolves into the aqueous layer as its sodium salt.
-
Removal of Neutral Impurities: Transfer the basic aqueous solution to a large separatory funnel and wash with an organic solvent like ethyl acetate (2 x 200 mL) to remove any unreacted 2-bromopropane and potential non-acidic byproducts. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath with stirring. Slowly acidify the solution by adding 5M hydrochloric acid dropwise until the pH is approximately 2. A thick, white precipitate of this compound will form.
-
Final Filtration and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 300 mL) to remove any remaining inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 110-120 g (84-92%).
Purification and Characterization
For applications requiring higher purity, the dried product can be recrystallized. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.
-
Appearance: White to off-white solid.[6]
-
Molecular Formula: C₁₀H₁₂O₃[7]
-
Molecular Weight: 180.20 g/mol [7]
-
Purity (HPLC): >98% (typical)
Process Flow Diagram
Sources
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Catalytic Conversion of 3-Isopropoxybenzoic Acid: Application Notes and Protocols
Abstract: This document provides a detailed technical guide for the catalytic conversion of 3-isopropoxybenzoic acid, a versatile building block in organic synthesis. Recognizing the importance of this substrate in the development of novel chemical entities, particularly within the pharmaceutical and materials science sectors, we present validated protocols for two fundamental transformations: the catalytic hydrogenation of the aromatic ring to yield 3-isopropoxycyclohexanecarboxylic acid and the metal-free catalytic esterification to produce methyl 3-isopropoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps, robust analytical characterization, and adherence to principles of scientific integrity. Each protocol is structured to be a self-validating system, providing insights into catalyst selection, reaction mechanisms, and process optimization.
Part 1: Catalytic Hydrogenation to 3-Isopropoxycyclohexanecarboxylic Acid
Background and Scientific Rationale
The hydrogenation of aromatic carboxylic acids is a critical transformation in medicinal chemistry. It converts flat, aromatic structures into three-dimensional, sp³-rich saturated rings. This structural modification can significantly improve pharmacological properties such as solubility, metabolic stability, and binding affinity by providing better-defined spatial interactions with biological targets. However, the hydrogenation of benzoic acids presents distinct challenges, including the high resonance stability of the aromatic ring and potential catalyst inhibition by the carboxylic acid group[1].
The target molecule, 3-isopropoxycyclohexanecarboxylic acid, is a valuable intermediate for synthesizing compounds where a saturated carbocyclic core is required. The choice of catalyst is paramount for achieving high conversion and selectivity under manageable conditions. While various transition metals can be used, rhodium and ruthenium catalysts are particularly effective for this transformation[2][3]. We will focus on a robust protocol using Rhodium on Carbon (Rh/C), which demonstrates excellent activity and selectivity for the desired product[2].
Experimental Workflow for Catalytic Hydrogenation
The overall workflow involves preparing the reaction mixture, performing the hydrogenation in a high-pressure reactor, followed by catalyst removal, product extraction, and final purification.
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Experimental Protocol: Hydrogenation
1.3.1. Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, Acros | Starting material. |
| 5% Rhodium on Carbon (Rh/C) | - | Strem, Johnson Matthey | Catalyst. Handle with care, pyrophoric potential. |
| 1,4-Dioxane | Anhydrous | Various | Solvent. |
| Deionized Water | - | - | Co-solvent. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | - | Reducing agent. |
| Celite® 545 | - | Various | Filtration aid. |
| Ethyl Acetate | ACS Grade | Various | Extraction solvent. |
| Hydrochloric Acid (HCl) | Concentrated | Various | For acidification. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent. |
1.3.2. Equipment
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Glass liner for the autoclave.
-
Standard laboratory glassware.
-
Büchner funnel and filtration flask.
-
Rotary evaporator.
1.3.3. Step-by-Step Procedure
-
Reactor Charging: To the glass liner of the high-pressure autoclave, add this compound (e.g., 5.0 g, 27.7 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Rh/C catalyst (e.g., 250 mg, 5% w/w). Rationale: The catalyst is added under inert gas to prevent premature reaction with atmospheric oxygen and reduce fire risk.
-
Solvent Addition: Add the solvent system. A binary mixture of 1,4-dioxane and water (1:1 v/v, 50 mL) is effective for increasing substrate solubility and promoting selectivity[4].
-
Sealing and Purging: Seal the autoclave. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times to ensure an inert atmosphere is replaced by the reactant gas.
-
Reaction Execution: Pressurize the reactor with hydrogen to 6.89 MPa (1000 psi). Begin stirring and heat the reaction mixture to 493 K (220 °C). Maintain these conditions for 1-2 hours, monitoring the pressure drop which indicates hydrogen consumption. Rationale: Elevated temperature and pressure are necessary to overcome the activation energy for aromatic ring reduction[4].
-
Cooling and Depressurization: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst may be pyrophoric and should be quenched carefully (e.g., with slow addition of water) before disposal.
-
Work-up: Transfer the filtrate to a round-bottom flask and remove the 1,4-dioxane using a rotary evaporator. Add 50 mL of deionized water to the remaining aqueous solution. Acidify the solution to pH ~2 with concentrated HCl to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 3-isopropoxycyclohexanecarboxylic acid.
Analytical Characterization
Confirm the structure and purity of the product using standard analytical techniques.
| Technique | Expected Results for 3-Isopropoxycyclohexanecarboxylic Acid |
| ¹H NMR | Absence of aromatic protons (δ 7.0-8.0 ppm). Appearance of aliphatic protons in the cyclohexyl ring (δ 1.0-2.5 ppm). A mixture of cis/trans isomers is expected and can be quantified. |
| ¹³C NMR | Absence of aromatic carbons (δ 120-160 ppm). Appearance of sp³ hybridized carbons of the cyclohexane ring. |
| Mass Spec (MS) | Expected m/z for C₁₀H₁₈O₃ [M+H]⁺ or other appropriate ions. |
| FT-IR | Persistence of the broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of the carboxylic acid. Appearance of C-H stretches for sp³ carbons (~2850-2950 cm⁻¹). |
Part 2: Metal-Free Catalytic Esterification to Methyl 3-Isopropoxybenzoate
Background and Scientific Rationale
Esterification is a fundamental reaction for protecting carboxylic acids or for synthesizing ester derivatives as final products or key intermediates. While traditional Fischer esterification relies on strong mineral acids (e.g., H₂SO₄), these methods can be harsh and lead to side reactions with sensitive substrates. Modern organic synthesis seeks milder, more selective catalysts.
N-bromosuccinimide (NBS) has emerged as an efficient and mild catalyst for the direct esterification of carboxylic acids[5]. This metal-free approach avoids issues of heavy metal contamination and often proceeds under neutral conditions, offering excellent functional group tolerance. The protocol described here uses a catalytic amount of NBS for the esterification of this compound with methanol.
Experimental Workflow for Catalytic Esterification
This process involves a simple, one-pot reaction followed by a straightforward work-up to isolate the pure ester product.
Caption: Workflow for the NBS-catalyzed esterification of this compound.
Detailed Experimental Protocol: Esterification
2.3.1. Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Sigma-Aldrich, Acros |
| N-Bromosuccinimide (NBS) | ≥98% | Various |
| Methanol (MeOH) | Anhydrous | Various |
| Ethyl Acetate | ACS Grade | Various |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Various |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various |
2.3.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 180.2 mg), methanol (2.0 mL), and N-bromosuccinimide (0.07 mmol, 12.5 mg, 7 mol%). Rationale: Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product. A catalytic amount of NBS is sufficient to promote the reaction[5].
-
Reaction Execution: Stir the mixture at 70 °C for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (20 mL). Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ (10 mL) to quench any remaining NBS, saturated aqueous NaHCO₃ (10 mL) to remove any unreacted acid, and distilled water (10 mL)[5].
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3-isopropoxybenzoate. The product is often of high purity, but can be further purified by column chromatography if necessary.
Analytical Characterization
| Technique | Expected Results for Methyl 3-Isopropoxybenzoate |
| ¹H NMR | Appearance of a singlet for the methyl ester protons (~δ 3.9 ppm). Persistence of aromatic protons and isopropoxy group signals. Disappearance of the broad carboxylic acid proton. |
| ¹³C NMR | Appearance of a new carbonyl carbon for the ester (~167 ppm) and a methoxy carbon (~52 ppm). |
| Mass Spec (MS) | Expected m/z for C₁₁H₁₄O₃ [M+H]⁺ or other appropriate ions. |
| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the ester (~1720 cm⁻¹) and C-O stretches (~1100-1300 cm⁻¹). |
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Catalytic hydrogenation involves high-pressure, flammable gas and requires a properly rated and maintained autoclave. Personnel must be trained in its operation.
-
Handle solid catalysts like Rh/C and NBS with care, consulting their Safety Data Sheets (SDS) for specific handling and disposal procedures.
Conclusion
The protocols detailed in this guide offer robust and reliable methods for the catalytic conversion of this compound into two valuable derivatives. The hydrogenation pathway provides access to sp³-rich cyclohexyl structures pertinent to modern drug discovery, while the metal-free esterification demonstrates a mild and efficient method for derivatization. By understanding the rationale behind catalyst choice and reaction conditions, researchers can effectively adapt and optimize these procedures for their specific synthetic goals.
References
-
Title: Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids Source: Organic Letters - ACS Publications URL: [Link]
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-
Title: Palladium‐catalyzed reactions between benzoic acids and aryl halides. Source: ResearchGate URL: [Link]
-
Title: Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives Source: PubMed URL: [Link]
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Title: Pd-catalysed C–H functionalisation of free carboxylic acids Source: RSC Publishing URL: [Link]
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Title: Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems Source: Energy & Fuels - ACS Publications URL: [Link]
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Title: Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes Source: Organic Letters URL: [Link]
-
Title: Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture Source: CABI Digital Library URL: [Link]
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Title: Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 Source: PMC - NIH URL: [Link]
-
Title: III Analytical Methods Source: Ministry of the Environment, Government of Japan URL: [Link]
-
Title: Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions Source: PMC - NIH URL: [Link]
-
Title: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst Source: International Journal of Scientific & Technology Research URL: [Link]
-
Title: this compound | C10H12O3 | CID 586709 Source: PubChem - NIH URL: [Link]
-
Title: Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions Source: MDPI URL: [Link]
-
Title: (PDF) Catalytic Hydrogenation of Benzoic Acid Source: ResearchGate URL: [Link]
-
Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]
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- 5. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions [mdpi.com]
Application Note: Synthesis of 3-Isopropoxybenzoyl Chloride
A Comprehensive Guide to the Reaction of 3-Isopropoxybenzoic Acid with Thionyl Chloride for Pharmaceutical Intermediate Synthesis
Executive Summary
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. Acyl chlorides are highly reactive intermediates, serving as pivotal precursors for the synthesis of esters, amides, and other carbonyl derivatives that constitute the core of numerous Active Pharmaceutical Ingredients (APIs).[1] This document provides a detailed technical guide for the synthesis of 3-isopropoxybenzoyl chloride from this compound using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, present a field-proven experimental protocol, emphasize critical safety procedures, and discuss the validation and application of the resulting intermediate in drug development workflows. The use of thionyl chloride is advantageous due to the formation of gaseous byproducts, which drives the reaction to completion and simplifies purification.[2][3][4]
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Causality of the Mechanism: The primary goal is to convert the hydroxyl (-OH) group of the carboxylic acid, which is a poor leaving group, into a highly effective leaving group. Thionyl chloride achieves this by forming a reactive chlorosulfite intermediate.[5]
The Step-wise Mechanistic Pathway:
-
Activation of the Carboxylic Acid: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of this compound attacking the electrophilic sulfur atom of thionyl chloride.[4][5][6]
-
Formation of the Acyl Chlorosulfite Intermediate: This nucleophilic attack, followed by the loss of a chloride ion, forms a protonated intermediate. Subsequent deprotonation by the released chloride ion yields the key acyl chlorosulfite intermediate.[1][4]
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate. This step forms a tetrahedral intermediate.[1][5]
-
Collapse and Product Formation: The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, triggering the departure of the chlorosulfite group. This leaving group is unstable and readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[4][5]
Thermodynamic Driving Force: The reaction is essentially irreversible. The in-situ formation and escape of gaseous byproducts (SO₂ and HCl) from the reaction mixture shifts the equilibrium entirely towards the product side, in accordance with Le Châtelier's principle.[2][4]
Catalysis with N,N-Dimethylformamide (DMF): For sterically hindered or electronically deactivated carboxylic acids, the reaction can be sluggish. A catalytic amount of DMF can significantly accelerate the conversion. DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier reagent, [(CH₃)₂N⁺=CHCl]Cl⁻, which then acts as the primary chlorinating agent.[2]
Caption: Figure 1: Reaction Mechanism of Carboxylic Acid with Thionyl Chloride.
Critical Safety and Handling Protocols
Thionyl chloride and the reaction byproducts are hazardous. Strict adherence to safety protocols is non-negotiable.
Hazard Analysis: The primary risks are associated with the corrosivity and reactivity of thionyl chloride and the toxicity of the gaseous byproducts.
| Hazard Substance | CAS Number | Key Risks | Mitigation Strategy |
| Thionyl Chloride | 7719-09-7 | Corrosive, toxic if inhaled, causes severe skin/eye burns. Reacts violently with water.[7][8][9] | Handle only in a certified chemical fume hood. Use anhydrous solvents and oven-dried glassware. Ensure no contact with moisture.[2] |
| Hydrogen Chloride | 7647-01-0 | Toxic and corrosive gas.[3] | Perform reaction in a fume hood. Use a gas trap (e.g., bubbler with NaOH solution) to neutralize acidic off-gases. |
| Sulfur Dioxide | 7446-09-5 | Toxic and corrosive gas.[3] | Same as for Hydrogen Chloride. |
| 3-Isopropoxybenzoyl Chloride | N/A | Presumed corrosive and lachrymatory (tear-inducing), typical of acyl chlorides. | Handle in a fume hood. Avoid inhalation and skin/eye contact. |
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[8][10]
-
Hand Protection: Use heavy-duty, solvent-resistant gloves (e.g., butyl rubber or Viton®). Inspect gloves before each use.[9]
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[7]
Detailed Experimental Protocol
This protocol is designed for a robust and reproducible synthesis of 3-isopropoxybenzoyl chloride.
4.1 Materials and Reagents
-
This compound (≥98% purity)
-
Thionyl chloride (SOCl₂, ≥99% purity, ReagentPlus®)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂) or Toluene
-
N,N-Dimethylformamide (DMF, anhydrous, optional catalyst)
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle with temperature controller
-
Ice-water bath
-
Gas trap/bubbler containing 2M NaOH solution
4.2 Reaction Setup Workflow
Caption: Figure 2: Inert Atmosphere Reaction Setup.
4.3 Step-by-Step Synthesis Procedure
-
Preparation: Assemble the oven-dried glassware as shown in Figure 2. Purge the entire system with inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: To the round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar. Add anhydrous solvent (e.g., DCM or Toluene, approx. 5-10 mL per gram of acid).
-
Catalyst Addition (Optional): If desired, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops via syringe).
-
Cooling: Begin stirring the suspension and cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq). Add the thionyl chloride dropwise to the stirred suspension over 30-45 minutes.
-
Scientist's Note: The reaction is exothermic. A slow, controlled addition is critical to prevent a dangerous temperature spike and excessive gas evolution.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The mixture should become a clear solution as the solid acid is converted to the soluble acyl chloride.
-
Completion and Monitoring: The reaction can be gently heated to reflux (40 °C for DCM, 110 °C for Toluene) for 1-2 hours to ensure completion. Monitor the reaction by observing the cessation of gas evolution bubbling into the trap.[11] Further validation can be done via IR spectroscopy (see Section 5.0).
-
Work-up and Isolation:
-
Cool the reaction mixture back to room temperature.
-
Carefully remove the excess solvent and unreacted thionyl chloride via rotary evaporation. Crucially, ensure the vacuum pump is protected by a cold trap and a base trap (NaOH pellets) to prevent corrosion.
-
The resulting crude oil or solid is 3-isopropoxybenzoyl chloride. Due to its high reactivity and moisture sensitivity, it is often used immediately in the subsequent synthetic step without further purification.
-
-
Purification (if necessary): If a highly pure sample is required, the crude product can be purified by vacuum distillation.[11] This must be done with extreme care using equipment free from any moisture.
Process Validation and Product Characterization
A self-validating protocol includes in-process checks to ensure the transformation is proceeding as expected.
| Technique | Purpose | Expected Observation / Result |
| Visual Observation | In-process check | Vigorous gas evolution upon addition of SOCl₂ which subsides as the reaction completes.[12] Disappearance of solid starting material. |
| IR Spectroscopy | Reaction monitoring & confirmation | Disappearance: Broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). Appearance: Sharp, strong C=O stretch of the acyl chloride at a higher wavenumber (approx. 1780-1815 cm⁻¹). |
| ¹H NMR | Structural confirmation | Disappearance of the acidic proton (COOH) signal (typically >10 ppm). Shifts in the aromatic protons adjacent to the carbonyl group. |
| ¹³C NMR | Structural confirmation | Shift of the carbonyl carbon signal. |
| TLC | Starting material consumption | Monitor the disappearance of the this compound spot. Note: The product will likely hydrolyze back to the acid on the silica gel plate, so this method primarily confirms the absence of starting material.[11] |
Applications in Drug Discovery and Development
3-Isopropoxybenzoyl chloride is not just a chemical but a versatile tool for medicinal chemists. Its utility stems from the high electrophilicity of the acyl chloride group, making it an excellent acylating agent.
-
Amide Synthesis: It reacts readily with primary and secondary amines to form amides. The amide bond is a fundamental linkage in a vast array of pharmaceuticals, including analgesics, antibiotics, and cardiovascular drugs.
-
Ester Synthesis: Reaction with alcohols or phenols yields esters, which are common in drug molecules as active functional groups or as prodrugs to improve bioavailability.
-
Friedel-Crafts Acylation: It can be used to introduce the 3-isopropoxybenzoyl group onto aromatic rings, building molecular complexity for novel drug scaffolds.
The isopropoxy group itself can be a key pharmacophoric feature, potentially improving properties like lipophilicity and metabolic stability. By providing this versatile intermediate, this protocol enables the rapid synthesis of compound libraries for screening and the scale-up of promising drug candidates. Its utility is analogous to other critical intermediates like benzoyl chloride and benzyl chloride, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes.[13][14]
References
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Ch19: RCO2H to RCOCl. University of Calgary. [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The Organic Syntheses Archive. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
-
Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]
-
General procedure A1-2. Supporting Information. [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Proposed reaction mechanism in which thionyl chloride... ResearchGate. [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Acme-Hardesty. [Link]
-
Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Purification of Benzyl chloride. LookChem. [Link]
-
The Role of 3-Methoxybenzyl Chloride in Pharmaceutical Synthesis & Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Utility of Benzyl Chloride: Key Industrial Insights. Prakash Chemicals International. [Link]
-
Benzyl chloride. EPA. [Link]
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Application Notes and Protocols for Amide Bond Formation Using 3-Isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Bonds and the Utility of 3-Isopropoxybenzoic Acid
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. The controlled and efficient formation of this linkage is therefore a critical process in the synthesis of new chemical entities. This compound offers a versatile building block for introducing a substituted phenyl ring into a target molecule, a common motif in pharmacologically active compounds. The isopropoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, making this reagent a valuable tool for lead optimization.
This comprehensive guide provides a detailed exploration of the principles and practical protocols for the formation of amide bonds using this compound. We will delve into the underlying reaction mechanisms, offer step-by-step experimental procedures, and provide troubleshooting strategies to empower researchers to confidently and successfully employ this reagent in their synthetic endeavors.
The Mechanism of Amide Bond Formation: A Two-Step Activation-Nucleophilic Attack Pathway
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this kinetic barrier, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents. The overall process can be conceptualized in two key stages:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate of this compound to form a highly reactive intermediate. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[3][4][5]
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group, yielding the desired amide and a byproduct derived from the coupling reagent.
The choice of coupling reagent and the addition of additives can significantly influence the reaction's efficiency and minimize side reactions, such as racemization when coupling chiral amines or amino acids.[4]
Figure 1: Generalized workflow for amide bond formation.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis of amides from this compound. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific amine substrate.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This is a widely used and cost-effective method suitable for a broad range of substrates. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for minimizing racemization and suppressing the formation of N-acylurea byproduct.[6][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).
-
Add HOBt (1.1 eq) to the solution and stir until dissolved.
-
Add the amine (1.0-1.2 eq) followed by DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aminium-Based Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines or acids prone to racemization.[3][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
| Parameter | EDC/HOBt | HATU | PyBOP |
| Equivalents of Acid | 1.0 | 1.0 | 1.0 |
| Equivalents of Amine | 1.0 - 1.2 | 1.1 | 1.1 |
| Equivalents of Coupling Reagent | 1.2 (EDC) | 1.1 | 1.1 |
| Equivalents of Additive | 1.1 (HOBt) | N/A | N/A |
| Equivalents of Base | 2.0 - 3.0 (DIPEA) | 2.5 (DIPEA) | 2.5 (DIPEA) |
| Typical Solvent | DMF, DCM | DMF | DMF, DCM |
| Reaction Temperature | 0 °C to RT | RT | RT |
| Typical Reaction Time | 4 - 16 hours | 1 - 4 hours | 2 - 8 hours |
| Byproduct | Water-soluble urea | Water-soluble | Phosphine oxide |
Table 1: Comparison of Common Coupling Conditions for this compound.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following guide provides a logical approach to troubleshooting common problems encountered during the amide coupling of this compound.
Figure 2: A decision-making workflow for troubleshooting.
Conclusion
The formation of amide bonds using this compound is a reliable and versatile transformation that can be accomplished using a variety of standard coupling protocols. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a wide range of amide-containing molecules. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important reaction in drug discovery and organic synthesis.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
JoVE. (2023). Video: Preparation of Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
Kaiser, D., Bauer, A., Lemmerer, M., & Maulide, N. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(21), 7899-7918. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Europe PMC. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Kaiser, D., Bauer, A., Lemmerer, M., & Maulide, N. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews. [Link]
-
MDPI. (2021). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]
-
Kumar, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
MDPI. (2022). Amide Bond Activation of Biological Molecules. Molecules. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
The Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. [Link]
-
ResearchGate. (2023). Evolution of amide bond formation. Request PDF. [Link]
-
Asad, M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]
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- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Protection of 3-Isopropoxybenzoic Acid in Complex Synthesis
Introduction: The Synthetic Challenge of 3-Isopropoxybenzoic Acid
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a carboxylic acid and an isopropoxy ether on an aromatic ring, presents a common synthetic challenge: the acidic proton of the carboxyl group can interfere with a wide range of subsequent reactions, particularly those involving organometallics, strong bases, or nucleophiles.[1] To achieve chemoselectivity and ensure high yields in multi-step syntheses, the temporary masking or "protection" of this carboxylic acid group is an essential strategy.[2][3]
This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will move beyond simple procedural lists to explore the chemical rationale behind the selection of specific protecting groups, offering detailed, field-proven protocols for their installation and removal. The focus is on providing researchers with the foresight to choose a protecting group that is robust enough to withstand subsequent reaction conditions yet can be cleaved selectively without compromising the integrity of the target molecule.
Core Principles: Choosing the Right Protecting Group
The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable in high yield under conditions that do not affect other functional groups within the molecule.[4] For this compound, the primary functional group of concern is the carboxylic acid, which is most commonly protected as an ester.[2][5] The choice of ester depends on the planned synthetic route, with key considerations being stability towards acidic, basic, or reductive environments.
A critical concept in advanced synthesis is orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[3][6][7] For instance, one might protect the carboxylic acid of our target molecule as a benzyl ester while another part of the molecule bears a base-labile acetate group. The benzyl group can be removed via hydrogenolysis without affecting the acetate, demonstrating an orthogonal strategy.[2]
Protecting Group Strategies & Protocols
The following sections detail the application of common and effective ester protecting groups for this compound.
Methyl Ester: The Workhorse Protector
The methyl ester is one of the simplest and most cost-effective protecting groups for carboxylic acids. It is generally stable to mildly acidic conditions, organometallic reagents (at low temperatures), and various oxidative and reductive conditions that do not involve hydride reagents.
-
Rationale for Use: Excellent for syntheses where subsequent steps are performed under neutral or acidic conditions and where the final deprotection can be achieved using strong base (saponification).
-
Mechanism: The most common method for its installation is the Fischer-Speier esterification, an acid-catalyzed condensation between the carboxylic acid and methanol.[8][9] Deprotection is typically achieved via base-mediated hydrolysis (saponification), which proceeds through a nucleophilic acyl substitution mechanism.[10]
Protocol 1: Methyl Ester Protection (Fischer Esterification)
-
Reagents:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (can be used as solvent, ~0.2 M concentration)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~2-5 mol%)
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl 3-isopropoxybenzoate. Purification by column chromatography is typically not required if the starting material was pure.
-
Protocol 2: Methyl Ester Deprotection (Saponification)
-
Reagents:
-
Methyl 3-isopropoxybenzoate (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution (1.5 - 2.0 eq)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of MeOH/THF and water.
-
Add the aqueous NaOH solution and stir the mixture at room temperature or gently heat (40-50 °C) for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent (MeOH/THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 using 1 M hydrochloric acid (HCl). A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Caption: Workflow for methyl ester protection and deprotection.
Benzyl Ester: Orthogonal Deprotection via Hydrogenolysis
The benzyl ester is a highly versatile protecting group due to its unique deprotection method: catalytic hydrogenolysis. This allows for its removal under neutral conditions, which is ideal for substrates sensitive to both acids and bases.
-
Rationale for Use: A superior choice when the synthetic route involves strong bases, strong acids, or nucleophiles that would cleave a simple alkyl ester. It provides an orthogonal deprotection strategy in the presence of many other protecting groups (e.g., Boc, Fmoc, acetates).[11][12]
-
Mechanism: Protection is typically achieved by reacting the carboxylic acid with benzyl bromide or benzyl alcohol under appropriate conditions. Deprotection involves the cleavage of the C-O bond via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C). The byproducts are toluene and CO₂, which are easily removed.
Protocol 3: Benzyl Ester Protection
-
Reagents:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add the base (K₂CO₃ or Cs₂CO₃) and stir the suspension for 15-20 minutes at room temperature to form the carboxylate salt.
-
Add benzyl bromide dropwise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC. Gentle heating (40-50 °C) can accelerate the reaction if needed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure benzyl 3-isopropoxybenzoate.
-
Protocol 4: Benzyl Ester Deprotection (Hydrogenolysis)
-
Reagents:
-
Benzyl 3-isopropoxybenzoate (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol (MeOH), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) as solvent
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl ester in a suitable solvent (e.g., MeOH) in a flask designed for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere or as a slurry.
-
Seal the reaction vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed (typically 2-12 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
-
Caption: Workflow for benzyl ester protection and deprotection.
Summary of Protecting Group Strategies
The selection of a protecting group is a critical decision in the planning of a synthetic route. The table below summarizes the key features of the discussed strategies to aid in this decision-making process.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| Methyl Ester | MeOH, H₂SO₄ (cat.), reflux | 1. NaOH (aq); 2. H₃O⁺ | Stable: Mild acid, redox. Labile: Strong acid, strong base. | Economical, simple procedure. |
| Benzyl Ester | BnBr, Base (e.g., K₂CO₃) | H₂, Pd/C | Stable: Acid, base, nucleophiles. Labile: Hydrogenolysis conditions. | Orthogonal removal, mild deprotection. |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Trifluoroacetic acid (TFA) | Stable: Base, hydrogenolysis. Labile: Strong acid. | Easily removed under non-aqueous acidic conditions. |
Conclusion
The successful synthesis of complex molecules containing the this compound scaffold relies heavily on a well-designed protecting group strategy. While simple methyl esters are suitable for many applications, the use of benzyl esters provides access to orthogonal deprotection pathways that are essential for molecules with diverse and sensitive functional groups. By understanding the causality behind the stability and cleavage of these groups, researchers can navigate challenging synthetic sequences with greater precision and efficiency, minimizing side reactions and maximizing overall yield.
References
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Slideshare. (n.d.). Protection and deprotection of carboxylic acid. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for concepts, URL not applicable for a book).
-
YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 27). dM-Dim for Carboxylic Acid Protection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 586709. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
- American Chemical Society. (2002). Chemical Reviews, 102(10), 3589-3651. (General reference for amino acid protecting groups, specific deep link unavailable).
-
ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
- Google Patents. (1952). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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- 5. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 6. fiveable.me [fiveable.me]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. iajpr.com [iajpr.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: The Utility of 3-Isopropoxybenzoic Acid in Advanced Materials Science
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 3-Isopropoxybenzoic Acid
This compound is a substituted aromatic carboxylic acid that has garnered interest in the field of materials science, primarily for its role as a versatile building block in the synthesis of thermotropic liquid crystals. Its molecular architecture, featuring a rigid benzene core, a flexible isopropoxy group, and a hydrogen-bonding carboxylic acid moiety, provides a unique combination of properties that are instrumental in the design of materials with specific phase behaviors and functionalities.
The presence of the isopropoxy group at the meta-position of the benzoic acid introduces a degree of asymmetry and steric bulk, which can influence the packing of molecules in the solid and liquid crystalline states. This, in turn, affects the melting points and the stability of various mesophases. The terminal carboxylic acid group is particularly significant as it can participate in strong hydrogen bonding, leading to the formation of supramolecular structures, such as dimers, which are often the fundamental units of liquid crystalline phases. These characteristics make this compound a valuable component for researchers aiming to fine-tune the properties of liquid crystals for applications in displays, sensors, and other advanced optical materials.
Core Application: A Precursor for Thermotropic Liquid Crystals
The primary application of this compound in materials science is as a precursor for the synthesis of calamitic (rod-shaped) thermotropic liquid crystals. These materials exhibit liquid crystalline properties as a function of temperature. The general strategy involves esterification of the carboxylic acid group with various phenolic compounds to create a wide range of ester-based liquid crystals. The choice of the phenol allows for the systematic variation of the molecular structure, enabling the tuning of properties such as the clearing point (the temperature at which the material becomes an isotropic liquid) and the nature of the mesophases (e.g., nematic, smectic).
Causality in Experimental Design: Why this compound?
The selection of this compound for liquid crystal synthesis is driven by several key molecular features:
-
Molecular Shape and Rigidity: The benzene ring provides a rigid core, which is a prerequisite for the formation of anisotropic liquid crystalline phases.
-
Control of Intermolecular Interactions: The isopropoxy group, with its specific size and conformation, influences the lateral and terminal interactions between molecules, which can disrupt excessive crystallinity and lower melting points, thereby broadening the liquid crystalline range.
-
Versatility in Synthesis: The carboxylic acid group is a reactive handle that allows for straightforward esterification reactions with a wide variety of other molecular fragments, enabling the creation of a large library of potential liquid crystalline materials.
-
Hydrogen Bonding Capability: In its acid form, it can form hydrogen-bonded complexes with other molecules, such as pyridines, to create supramolecular liquid crystals. This offers an alternative to covalent synthesis for the generation of new materials.
Experimental Protocol 1: Synthesis of a 4-Substituted Phenyl Ester of this compound
This protocol details a representative synthesis of a thermotropic liquid crystal using this compound and a substituted phenol. The reaction proceeds via an esterification reaction, a common and reliable method for preparing this class of materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| 4-Cyanophenol | ≥99% | Sigma-Aldrich | |
| Dicyclohexylcarbodiimide (DCC) | 99% | Sigma-Aldrich | Dehydrating agent |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| N,N-Dicyclohexylurea (DCU) | - | - | Byproduct, needs to be removed |
| Hydrochloric acid (HCl) | 1 M aqueous solution | - | For washing |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | - | For washing |
| Brine | Saturated solution | - | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | For drying |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq), 4-cyanophenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (50 mL).
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of DCC (1.1 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate (N,N-dicyclohexylurea, DCU) will be observed.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification: Purify the crude product by recrystallization from ethanol to yield the final product, 4-cyanophenyl 3-isopropoxybenzoate.
Self-Validation and Characterization
-
Yield and Purity: The expected yield is typically in the range of 70-80%. The purity of the compound should be assessed by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Structural Confirmation: Mass spectrometry can be used to confirm the molecular weight of the synthesized ester.
-
Liquid Crystalline Properties: The thermotropic behavior of the purified compound should be investigated using Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures and polarized optical microscopy (POM) to identify the textures of the liquid crystalline phases.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a liquid crystal.
Experimental Protocol 2: Formation of a Hydrogen-Bonded Liquid Crystal Complex
This protocol describes the formation of a supramolecular liquid crystal by complexing this compound with a pyridine derivative through hydrogen bonding.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| 4-Octyloxypyridine | ≥97% | Synthesized or purchased | |
| Chloroform | HPLC Grade | Sigma-Aldrich | Solvent for complexation |
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare equimolar solutions of this compound and 4-octyloxypyridine in chloroform.
-
Complex Formation: Mix the two solutions in a 1:1 molar ratio in a clean vial.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood.
-
Drying: Dry the resulting solid material in a vacuum oven at a temperature below its melting point for several hours to remove any residual solvent.
Self-Validation and Characterization
-
Formation of the Complex: The formation of the hydrogen-bonded complex can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the shift in the O-H and C=O stretching frequencies of the carboxylic acid group.
-
Liquid Crystalline Properties: As with the covalently synthesized material, the thermotropic behavior of the complex should be characterized using DSC and POM. The formation of a stable liquid crystalline phase, which is not present in the individual components, is a strong indicator of successful complexation.
Diagram of Supramolecular Formation
Caption: Formation of a supramolecular complex.
Data Summary: Representative Phase Transitions
The following table summarizes hypothetical, yet representative, thermal properties for a liquid crystal synthesized from this compound. Actual values would be determined experimentally.
| Compound | Transition | Temperature (°C) |
| 4-Cyanophenyl 3-isopropoxybenzoate | Crystal to Nematic | 85 |
| Nematic to Isotropic | 120 | |
| This compound : 4-Octyloxypyridine Complex | Crystal to Smectic A | 95 |
| Smectic A to Nematic | 110 | |
| Nematic to Isotropic | 135 |
Conclusion and Future Outlook
This compound serves as a valuable and versatile building block in the design and synthesis of thermotropic liquid crystals. Its specific molecular structure allows for the fine-tuning of intermolecular forces, which is critical for achieving desired liquid crystalline properties. The protocols outlined here provide a foundation for the synthesis and characterization of both covalent and supramolecular liquid crystalline materials derived from this compound. Future research may explore the incorporation of this compound into more complex architectures, such as bent-core liquid crystals or polymeric liquid crystals, to unlock new and potentially valuable material properties.
References
Application Notes and Protocols: The Strategic Use of 3-Isopropoxybenzoic Acid in the Synthesis of Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-isopropoxybenzoic acid as a versatile building block in the synthesis of azo dyes. Azo dyes constitute the largest and most diverse class of synthetic colorants, with wide-ranging applications in textiles, printing, and as functional materials. The incorporation of a this compound moiety can impart unique properties to the final dye molecule, including altered solubility, lightfastness, and thermal stability. These application notes will delve into the strategic considerations for utilizing this compound as either a coupling component or a precursor to a diazo component in azo dye synthesis. Detailed, step-by-step protocols for both synthetic pathways are provided, underpinned by mechanistic rationale and practical insights for laboratory execution.
Introduction: The Role of Benzoic Acid Derivatives in Dye Chemistry
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic systems. The chromophoric nature of these dyes arises from the extended π-electron conjugation across the molecule. The specific shade, intensity, and fastness properties of an azo dye are dictated by the electronic nature and substitution pattern of the aromatic rings.
Benzoic acid derivatives are crucial intermediates in the synthesis of a wide array of dyes and pigments[1][2]. The carboxylic acid group can serve as a handle for further functionalization or to enhance solubility, while the substitution on the aromatic ring can be tailored to modulate the electronic properties of the final dye. This compound, with its bulky isopropoxy group, offers an interesting scaffold for the design of novel azo dyes with potentially enhanced properties.
Strategic Pathways for the Utilization of this compound
There are two primary synthetic strategies for incorporating this compound into an azo dye structure:
-
Pathway A: this compound as a Coupling Component. In this approach, this compound acts as the electron-rich nucleophile that reacts with a diazonium salt. The isopropoxy group is an ortho-, para-directing activator, and the carboxylic acid is a meta-directing deactivator. Coupling will preferentially occur at the positions ortho and para to the activating isopropoxy group.
-
Pathway B: this compound as a Precursor to the Diazo Component. This pathway involves the introduction of an amino group onto the this compound ring, which is subsequently diazotized to form a reactive diazonium salt. This diazonium salt can then be coupled with a suitable electron-rich aromatic compound.
The choice between these pathways depends on the desired final structure of the dye and the availability of other starting materials.
Pathway A: this compound as a Coupling Component
In this more direct route, the electron-rich nature of the this compound ring allows it to undergo electrophilic aromatic substitution with a diazonium salt.
General Workflow
Caption: Workflow for Pathway A: this compound as a Coupling Component.
Experimental Protocol: Synthesis of an Azo Dye via Pathway A
This protocol details the synthesis of a representative azo dye using aniline as the aromatic amine and this compound as the coupling component.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, add aniline (1.0 eq) to a mixture of concentrated HCl (2.5 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. The formation of a clear solution of benzenediazonium chloride indicates the completion of the reaction.
-
-
Preparation of the Coupling Component Solution:
-
In a 500 mL beaker, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold benzenediazonium chloride solution to the cold solution of this compound with vigorous stirring.
-
Maintain the temperature below 5 °C and the pH of the reaction mixture between 9-10 by the dropwise addition of 10% NaOH solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. A colored precipitate of the azo dye will form.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration.
-
Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Further wash the precipitate with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified azo dye.
-
-
Characterization:
-
Determine the melting point of the purified dye.
-
Characterize the structure using spectroscopic methods such as UV-Vis, FT-IR, and ¹H NMR.
-
| Parameter | Expected Outcome |
| Yield | 60-80% (typical) |
| Appearance | Colored solid |
| λmax (UV-Vis) | Dependent on the specific aromatic amine used |
Pathway B: this compound as a Precursor to the Diazo Component
This pathway involves the chemical modification of this compound to introduce an amino group, which can then be diazotized and coupled with an electron-rich partner. A common route for this transformation is through nitration followed by reduction.
General Workflow
Caption: Workflow for Pathway B: this compound as a Precursor to the Diazo Component.
Experimental Protocol: Synthesis of an Azo Dye via Pathway B
This multi-step protocol outlines the conversion of this compound to a diazonium salt and its subsequent coupling with phenol.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
Step 1: Nitration of this compound
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve this compound (1.0 eq) in concentrated sulfuric acid.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature of the reaction mixture is maintained below 5°C.
-
After the addition is complete, continue stirring the mixture at 0°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the nitro-3-isopropoxybenzoic acid.
Step 2: Reduction of the Nitro Group
-
Suspend the nitro-3-isopropoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add Tin(II) chloride dihydrate (4.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration and recrystallize from an ethanol/water mixture to obtain the amino-3-isopropoxybenzoic acid.
Step 3: Diazotization and Azo Coupling
-
Follow the diazotization procedure as described in Pathway A (Section 3.2, step 1) using the synthesized amino-3-isopropoxybenzoic acid.
-
Prepare a solution of the coupling component (e.g., phenol, 1.0 eq) in aqueous sodium hydroxide as described in Pathway A (Section 3.2, step 2).
-
Perform the azo coupling reaction as detailed in Pathway A (Section 3.2, step 3).
-
Isolate, purify, and characterize the final azo dye as described in Pathway A (Section 3.2, steps 4 and 5).
| Reaction Step | Key Reagents | Typical Yield |
| Nitration | HNO₃, H₂SO₄ | 75-90% |
| Reduction | SnCl₂·2H₂O, HCl | 65-85% |
| Azo Coupling | NaNO₂, HCl, Coupling Component | 60-80% |
Trustworthiness and Self-Validating Systems
The protocols provided herein are based on well-established principles of organic synthesis, particularly nitration, reduction, diazotization, and azo coupling reactions[7]. The success of each step can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the isolated products.
-
Melting Point Determination: A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Analysis (FT-IR, ¹H NMR, UV-Vis): To confirm the chemical structure of the intermediates and the final azo dye product. For instance, in the FT-IR spectrum, the disappearance of the nitro group (NO₂) stretches and the appearance of the amino group (NH₂) stretches would confirm the successful reduction in Pathway B. The UV-Vis spectrum will show a characteristic absorption in the visible region for the final azo dye, confirming its chromophoric nature.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel azo dyes. By strategically employing it as either a coupling component or a precursor to a diazo component, a diverse range of dye structures with unique properties can be accessed. The detailed protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in the development of new colorants and functional materials.
References
- Google Patents. (n.d.). Preparation of 3,4-diisopropoxynitrobenzene and 1,2-diisopropoxybenzene, used in azo dye or photographic color coupler synthesis, involves reacting 2-isopropoxyphenol and isopropyl bromide and nitration with mixed acid. DE10335323A1.
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
- Google Patents. (n.d.). Dye compositions. US4229178A.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Disperse dyes, their preparation and their use. US20100092670A1.
-
J&K Scientific LLC. (n.d.). This compound | 60772-67-0. Retrieved from [Link]
- Google Patents. (n.d.). 2-(AMINO OR SUBSTITUTED AMINO)-5, 6-SUBSTITUTED PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF. US7341605B2.
-
A. K. Samal & Co. (n.d.). DYE INTERMEDIATES. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for disperse yellow dye. CN102295837B.
- Google Patents. (n.d.). A kind of direct dye and preparation method thereof. CN112226098A.
- Google Patents. (n.d.). Preparation method of liquid disperse dye. CN100383194C.
- Google Patents. (n.d.). Azo dyes and their preparation and use. US6562115B2.
-
ResearchGate. (n.d.). Reaction pathway for obtaining azo dyes derived from: benzoic acid (2) and cinnamic acid (5). Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of California, Irvine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of storage-stable dye dispersions. EP 0747450 A2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. Retrieved from [Link]
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- 3. This compound | 60772-67-0 [chemicalbook.com]
- 4. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 7. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Isopropoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 3-Isopropoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Synthesis Overview and Core Mechanism
The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of a phenol, in this case, 3-hydroxybenzoic acid (or its corresponding ester), with an isopropyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The core transformation consists of two critical steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the desired ether linkage.
However, because the alkylating agent is a secondary halide, this reaction is in direct competition with an E2 (bimolecular elimination) side reaction, which is a primary source of yield loss.[4][5]
Caption: The Williamson ether synthesis pathway for this compound, highlighting the desired Sₙ2 reaction and the competing E2 elimination side reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy to start with?
The recommended approach is the reaction of 3-hydroxybenzoic acid with 2-bromopropane or 2-iodopropane using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile .[6][7] While starting with the methyl ester (methyl 3-hydroxybenzoate) is possible, it adds a final hydrolysis step which can complicate purification.[8][9]
Q2: Why is the choice of isopropyl halide so critical for this reaction?
You are using a secondary alkyl halide. Secondary halides are at a mechanistic crossroads; they can undergo both Sₙ2 (substitution, desired) and E2 (elimination, undesired) reactions.[4][5] The alkoxide/phenoxide is not only a good nucleophile but also a strong base, which can readily abstract a proton from the isopropyl group, leading to the formation of propene gas and reducing your ether yield.[10] Tertiary halides almost exclusively give elimination products, while primary halides strongly favor substitution.[4][11]
Q3: How do I select the optimal base?
The base must be strong enough to deprotonate the phenol (pKa ~10) but should ideally not be excessively strong or bulky, which would favor the E2 elimination pathway.
| Base Type | Examples | Pros | Cons |
| Strong, Non-Nucleophilic Hydrides | NaH, KH | Ensures complete and rapid deprotonation. | Can be pyrophoric and highly sensitive to moisture. May increase the rate of elimination.[5] |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Inexpensive, easy to handle, and generally provides good selectivity for O-alkylation. Often sufficient for phenols.[6][7] | Slower reaction times compared to stronger bases. |
| Hydroxide Bases | NaOH, KOH | Inexpensive and effective. | Introduces water, which can reduce the nucleophilicity of the phenoxide through solvation.[12] Better suited for phase-transfer catalysis conditions. |
Recommendation: Start with anhydrous potassium carbonate (K₂CO₃). It offers the best balance of reactivity, safety, and selectivity for this specific transformation.
Q4: What is the role of the solvent, and which type should I use?
The solvent is critical for an Sₙ2 reaction. It must solvate the counter-ion (e.g., K⁺) to "free" the phenoxide nucleophile, making it more reactive.
-
Recommended: Polar Aprotic Solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate cations but poorly solvate anions, leaving a highly reactive "naked" phenoxide ion, which accelerates the Sₙ2 reaction.[11][12][13]
-
Avoid: Polar Protic Solvents like ethanol or water. These solvents form strong hydrogen bonds with the oxygen of the phenoxide, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the desired reaction.[13][14]
Q5: What is Phase-Transfer Catalysis (PTC) and how can it improve my reaction?
Phase-Transfer Catalysis is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). A PTC agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous/solid phase into the organic phase where it can react. This can significantly increase reaction rates and allow for the use of less expensive bases like NaOH in a biphasic system.[15][16][17]
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored base. | Water will consume strong bases (like NaH) and solvate the phenoxide, reducing its nucleophilicity.[11][12] |
| Inactive Base | Use a fresh bottle of base. If using NaH, ensure it is a free-flowing grey powder, not a solid clump. | Carbonate and hydride bases can be deactivated by atmospheric CO₂ and moisture over time. |
| Insufficient Temperature or Reaction Time | Increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C) or extend the reaction time. Monitor by TLC. | Sₙ2 reactions require sufficient activation energy. Typical conditions range from 50-100 °C for 1-8 hours.[1][11] |
| Poor Leaving Group | If using 2-chloropropane, switch to 2-bromopropane or 2-iodopropane. | Reactivity for Sₙ2/E2 follows the trend I > Br > Cl. Iodide and bromide are better leaving groups. |
Problem 2: Significant Formation of Alkene Byproduct (Propene)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start at a milder temperature (e.g., 50-60 °C) and only increase if the reaction is too slow. | Elimination (E2) has a higher activation energy than substitution (Sₙ2). Higher temperatures disproportionately favor the E2 pathway.[4][11] |
| Base is too Strong or Sterically Hindered | Switch from a strong base like NaH or an alkoxide to a weaker base like K₂CO₃. | A very strong base will more readily act as a Brønsted-Lowry base to abstract a proton, favoring elimination.[4][18] |
| Solvent Choice | Ensure a polar aprotic solvent is being used. | While less impactful than temperature or base strength, solvent can play a role. Polar aprotic solvents are generally preferred for Sₙ2 reactions.[13] |
Problem 3: Presence of C-Alkylated Impurities
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Ambident Nucleophile Behavior | Use a polar aprotic solvent (DMF, DMSO). Avoid protic solvents (water, alcohols). | The phenoxide ion is an ambident nucleophile, with negative charge density on both the oxygen and the aromatic ring (ortho and para positions).[1][14] Polar aprotic solvents leave the oxygen atom more exposed and reactive, favoring O-alkylation. Protic solvents solvate the oxygen, making the ring carbons more competitive nucleophiles.[13][14] |
Problem 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Similar Physical Properties | Unreacted 3-hydroxybenzoic acid has similar acidity and polarity to the product. | A standard workup may not be sufficient. A carefully executed acid-base extraction is required to separate the acidic product from neutral impurities, followed by recrystallization to remove acidic impurities.[19][20] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (5-10 mL per gram of starting material).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add 2-bromopropane (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC (see Protocol 2).
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Eluent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid.
-
Visualization: Use a UV lamp (254 nm). The product should have a higher Rf value (be less polar) than the starting 3-hydroxybenzoic acid.
Protocol 3: Work-up and Purification
-
Quenching: After cooling to room temperature, pour the reaction mixture into ice-cold water (10x the volume of DMF).
-
Acidification: Acidify the aqueous mixture to pH ~2 with 3M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer 3 times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as a toluene/hexane or water/ethanol mixture.[19][20]
Section 5: Analytical Characterization
To confirm the identity and purity of the final product, the following analytical data should be acquired:
-
¹H NMR: Expect to see characteristic signals for the isopropyl group (a septet around 4.6 ppm and a doublet around 1.3 ppm), aromatic protons, and a carboxylic acid proton (>10 ppm).[21]
-
¹³C NMR: Look for the appearance of two new signals corresponding to the isopropyl group carbons.
-
IR Spectroscopy: Confirm the presence of the C-O-C ether stretch (~1250 cm⁻¹) and the retention of the carboxylic acid O-H and C=O stretches.[22]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (180.20 g/mol ).[21]
References
-
Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). ResearchGate. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
-
Pillai, C. N., & Jayasree, S. (2007). Vapour phase selective O-alkylation of phenol over alkali loaded silica. ResearchGate. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020). YouTube. [Link]
-
Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]
-
The use of phase-transfer catalysis for the synthesis of phenol ethers. (n.d.). Semantic Scholar. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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This compound | 60772-67-0. (n.d.). J&K Scientific LLC. [Link]
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Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ResearchGate. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
Le, C., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. ACS Catalysis, 10(15), 8442–8454. [Link]
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Lu, H. F., et al. (2007). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 111(24), 5342-5349. [Link]
- Selected Methods of Analysis. (n.d.). Source not found.
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This compound. (n.d.). PubChem. [Link]
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Ruda, G. F., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 24(18), 3328. [Link]
-
Hydrolysing esters. (n.d.). Chemguide. [Link]
-
Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 146-151. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (n.d.). RSC Publishing. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
-
A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. (n.d.). JACS. [Link]
- III Analytical Methods. (n.d.). Source not found.
-
Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
- Chemistry 210 Experiment Ib. (2012). Source not found.
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
This compound (C10H12O3). (n.d.). PubChemLite. [Link]
- Process for the preparation of 3-hydroxybenzoic acid. (n.d.).
- Purification of benzoic acid. (n.d.).
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]
-
Method for the purification of benzoic acid. (n.d.). European Patent Office. [Link]
- Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. (n.d.). Source not found.
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Technical Support Center: Synthesis of 3-Isopropoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Here, we delve into the underlying chemical principles to provide actionable insights for optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially scalable method for preparing this compound is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, 3-hydroxybenzoic acid is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl halide, such as isopropyl bromide or isopropyl iodide.
Q2: I am seeing a significant amount of unreacted 3-hydroxybenzoic acid in my final product. What could be the cause?
Incomplete reaction is a common issue and can stem from several factors:
-
Insufficient Base: The phenolic hydroxyl group of 3-hydroxybenzoic acid must be deprotonated to form the more nucleophilic phenoxide ion. If an inadequate amount of base is used, a significant portion of the starting material will remain unreacted.
-
Reaction Temperature Too Low: While lower temperatures can suppress some side reactions, they can also slow down the desired SN2 reaction. The reaction may require a certain activation energy to proceed at a reasonable rate.
-
Poor Solubility: If the reactants are not well-solubilized, the reaction rate will be significantly hindered. The choice of solvent is crucial for ensuring that both the phenoxide salt and the alkylating agent are accessible to each other.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound via the Williamson ether synthesis is often accompanied by the formation of several side products. Understanding the mechanisms behind their formation is key to minimizing their presence.
Issue 1: Formation of an Alkene Side Product (Propene)
Symptom: You observe a gaseous byproduct during the reaction and/or detect impurities with low boiling points during workup. Mass spectrometry of the crude product may show fragments corresponding to the loss of an isopropyl group.
Root Cause: The formation of propene is a result of an E2 elimination reaction competing with the desired SN2 substitution.[1] Isopropyl halides are secondary alkyl halides, which are susceptible to elimination, especially in the presence of a strong base (the phenoxide).
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Lower Reaction Temperature | Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway. | Maintain the reaction temperature at the lowest point where a reasonable reaction rate for the SN2 reaction is observed. This may require longer reaction times. |
| Choice of Leaving Group | The nature of the leaving group can influence the SN2/E2 ratio. Iodide is a better leaving group than bromide, which can sometimes favor the SN2 pathway. | Consider using isopropyl iodide instead of isopropyl bromide. However, be aware that iodide is a "softer" nucleophile, which could potentially favor C-alkylation under certain conditions. |
| Controlled Addition of Alkyl Halide | Maintaining a low concentration of the alkyl halide can disfavor the bimolecular E2 reaction. | Add the isopropyl halide slowly to the reaction mixture containing the phenoxide. |
Issue 2: C-Alkylation of the Aromatic Ring
Symptom: You isolate isomers of the desired product, where the isopropyl group is attached to the benzene ring instead of the phenolic oxygen. These may include 2-isopropyl-3-hydroxybenzoic acid and 4-isopropyl-3-hydroxybenzoic acid.
Root Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions to the hydroxyl group.[2]
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Solvent Selection | Polar aprotic solvents (e.g., DMF, DMSO) are known to favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack and thus promoting C-alkylation. | Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). |
| Counter-ion Effects | The nature of the cation associated with the phenoxide can influence the site of alkylation. | While less commonly manipulated, using a larger, "softer" counter-ion like cesium (from cesium carbonate as the base) can sometimes favor O-alkylation. |
Issue 3: Esterification of the Carboxylic Acid
Symptom: You detect the presence of isopropyl 3-hydroxybenzoate in your product mixture. This impurity will have a different retention time in chromatography compared to the desired product and the starting material.
Root Cause: If isopropyl alcohol is used as the solvent or is formed in situ (e.g., from the elimination reaction followed by hydration during workup), it can react with the carboxylic acid group of 3-hydroxybenzoic acid under acidic or even neutral conditions (if heated for prolonged periods) to form an ester. This is known as Fischer esterification.[3][4]
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Avoid Isopropyl Alcohol as a Solvent | Prevents the primary source of the esterifying agent. | Use a non-alcoholic solvent like DMF, DMSO, or acetone. |
| Protect the Carboxylic Acid Group | The carboxylic acid can be temporarily converted to an ester (e.g., a methyl or ethyl ester) before the Williamson ether synthesis and then hydrolyzed back to the carboxylic acid in a final step. | This adds steps to the synthesis but can be a robust way to avoid this side product. A common procedure involves esterification with methanol or ethanol under acidic conditions, followed by the Williamson ether synthesis, and finally, saponification of the ester.[5] |
| Careful Workup | Avoid strongly acidic conditions during workup if isopropyl alcohol is present. | Neutralize the reaction mixture and extract the product before any prolonged exposure to acid. |
Issue 4: Di-isopropylation Product
Symptom: Mass spectrometry analysis of the crude product reveals a species with a molecular weight corresponding to the addition of two isopropyl groups. This would be isopropyl 3-isopropoxybenzoate.
Root Cause: This side product arises from both O-alkylation of the phenolic hydroxyl group and esterification of the carboxylic acid group.
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Stoichiometric Control of Isopropyl Halide | Using a large excess of the alkylating agent will drive the reaction towards di-alkylation. | Use a controlled amount of the isopropyl halide (e.g., 1.05 to 1.2 equivalents). |
| Protection of the Carboxylic Acid | As mentioned for the esterification side product, protecting the carboxylic acid group will prevent its reaction with the alkylating agent. | This is the most effective method to completely avoid this side product. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the consumption of the starting material (3-hydroxybenzoic acid) and the formation of the product (this compound).[6][7]
Procedure:
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting:
-
Spot a dilute solution of your starting material (3-hydroxybenzoic acid) in a suitable solvent (e.g., ethyl acetate) as a reference.
-
Carefully take a small aliquot from your reaction mixture at different time points, dilute it, and spot it on the TLC plate.
-
It is also beneficial to spot a co-spot (a spot of the starting material on top of the reaction mixture spot) to aid in identification.
-
-
Development: Develop the plate in a chamber with a suitable mobile phase. A common solvent system for this type of compound is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acids are protonated and give sharper spots.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The aromatic rings of both the starting material and the product should be UV-active.
Interpretation:
-
3-Hydroxybenzoic acid (Starting Material): This is a more polar molecule and will have a lower Rf value.
-
This compound (Product): This is less polar than the starting material and will have a higher Rf value.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the final product and removing unreacted starting material and some side products.[8][9][10]
Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvent systems for recrystallizing benzoic acid derivatives include water, ethanol/water mixtures, or toluene.[11][12]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Major Side Reactions
Caption: Key reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents.
-
Thin Layer Chromatography (rev 3/2020). [Link]
-
ResearchGate. (PDF) 2-Hydroxy-3,5-diisopropylbenzoic acid. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
University of Massachusetts Boston. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
BioPharm International. Analytical Strategies for Monitoring Residual Impurities. [Link]
-
TSI Journals. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Recrystallization of Benzoic Acid. [Link]
- Google Patents.
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
Wikipedia. 3-Hydroxybenzoic acid. [Link]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Link]
-
PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]
- Google Patents.
- Google Patents.
-
PubChem. 3-Hydroxybenzoate. [Link]
-
PubChem. Isopropyl 3-hydroxybenzoate. [Link]
- Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iajpr.com [iajpr.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 內容不提供 [sigmaaldrich.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 3-Isopropoxybenzoic Acid by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 3-isopropoxybenzoic acid via recrystallization. It is designed to offer practical, experience-driven advice to overcome common challenges encountered during this purification technique.
Introduction to Recrystallization of this compound
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a substituted aromatic carboxylic acid, selecting the appropriate solvent system is paramount to achieving high purity and yield. The ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[1]
This guide will walk you through a detailed recrystallization protocol, provide a comprehensive troubleshooting guide in a question-and-answer format, and offer frequently asked questions to address common queries.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of your this compound and the specific impurities present. A preliminary small-scale solvent screening is always recommended.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection:
-
Based on the structural similarity to benzoic acid, a mixed solvent system of ethanol and water is a good starting point.[3] this compound is expected to be soluble in hot ethanol and less soluble in cold water.
-
Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, toluene, and water) to determine the optimal solvent or solvent pair. The goal is to find a system where the compound is highly soluble in the hot solvent and sparingly soluble in the cold solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. If using a mixed solvent system, add the "good" solvent first to dissolve the compound, then add the "poor" solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Summary Table:
| Parameter | Recommended Range/Value | Notes |
| Solvent System | Ethanol/Water, Isopropanol/Water | Preliminary testing is essential. |
| Dissolution Temp. | Boiling point of the solvent | Ensure complete dissolution. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of pure crystals. |
| Final Cooling Temp. | 0-4 °C | To maximize yield. |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the recrystallization of this compound.
Question 1: My this compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?
Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of a suitable one.
-
Causality: this compound, like other aromatic carboxylic acids, has specific solubility profiles. If the solvent is too nonpolar or too polar, it may not effectively dissolve the compound even at elevated temperatures.
-
Solution:
-
Verify Solvent Choice: Re-evaluate your solvent selection. For carboxylic acids, polar protic solvents or mixtures are often effective.[5] Consider a mixed solvent system.
-
Increase Solvent Volume: You may be using too little solvent. Add small increments of the hot solvent until the solid dissolves. However, be mindful that using an excessive amount of solvent will reduce your final yield.
-
Switch Solvents: If the compound remains insoluble, a different solvent system is necessary. Refer to your preliminary solubility tests.
-
Question 2: After cooling the solution, no crystals have formed. What went wrong?
Answer: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of too much solvent.
-
Causality: For crystallization to occur, the solution must be supersaturated with the compound at the lower temperature. If too much solvent was added, the solution might not reach saturation upon cooling. Alternatively, the solution may be supersaturated but requires a nucleation site to initiate crystal growth.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[6]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will provide a template for further crystal growth.[6]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Ensure the solution is thoroughly cooled in an ice bath.
-
Question 3: My product has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.
-
Causality: The high concentration of the solute in the hot solvent can sometimes lead to the formation of a liquid phase upon cooling, especially if the cooling is too rapid or if impurities are present.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly. Then, allow the solution to cool very slowly.
-
Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary. Alternatively, using a different mixed solvent ratio could resolve the issue.
-
Question 4: The recovered crystals are colored, even though the crude material was only slightly off-white. Why did this happen and how can I decolorize my product?
Answer: The presence of colored impurities can sometimes become more apparent after recrystallization.
-
Causality: Highly colored impurities may be present in small amounts in the crude material and become concentrated in the final product if they co-crystallize.
-
Solution:
-
Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless product.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound without experimental data?
A1: While experimental data is ideal, you can make an educated choice based on chemical principles. Like dissolves like; since this compound has both polar (carboxylic acid) and nonpolar (isopropoxy and benzene ring) regions, a solvent of intermediate polarity or a mixed solvent system is a good starting point. Ethanol/water or isopropanol/water are excellent candidates. You can also use computational tools to predict solubility.[7] A small-scale solubility test with a few milligrams of your compound in different solvents is always the most reliable preliminary step.
Q2: What are the most likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route used. Common impurities in the synthesis of substituted benzoic acids can include unreacted starting materials, byproducts from side reactions (e.g., from incomplete etherification or oxidation), and residual catalysts.[8] If the synthesis involves the hydrolysis of an ester, the corresponding alcohol could be an impurity.
Q3: How can I maximize the yield of my recrystallization?
A3: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve the compound. Also, allow for a slow and complete cooling process, including a final cooling step in an ice bath, to ensure maximum precipitation of the product. When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: Can I reuse the filtrate (mother liquor) to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that this second crop is likely to be less pure than the first.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A workflow diagram for troubleshooting common recrystallization issues.
References
-
Zhang, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link]
-
Recrystallisation of benzoic acid. (n.d.). [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pal, A., & Lahiri, S. C. (1988). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Indian Journal of Chemistry, 27A, 673-676. [Link]
-
Ferreira, O., & Frizzo, C. P. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data, 53(11), 2585-2588. [Link]
- Process for the preparation of 3-hydroxybenzoic acid. (1982).
-
Experiment 9 — Recrystallization. (n.d.). [Link]
- Purification of benzoic acid. (1966).
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). [Link]
-
(12) United States Patent. (2006, November 28). Google Patents. [Link]
- New method for synthesizing p-isopropyl benzoic acid. (2007).
-
Recent trends in the impurity profile of pharmaceuticals. (2010). PMC. [Link]
-
Recrystallization of Impure Benzoic Acid. (2021). ResearchGate. [Link]
-
Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. [Link]
-
Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). (2022, November 8). YouTube. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). [Link]
Sources
- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. d-nb.info [d-nb.info]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | 60772-67-0 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in 3-Isopropoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-isopropoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges in achieving optimal yields. We will explore the common synthetic routes, delve into the mechanistic underpinnings of potential pitfalls, and provide actionable, field-tested solutions to enhance the efficiency and reproducibility of your reactions.
Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary pathways. The choice of route often depends on the availability of starting materials and the scale of the reaction. Low yields can arise from specific challenges inherent to each method.
-
Route A: Williamson Ether Synthesis: This classic method involves the O-alkylation of a 3-hydroxybenzoic acid derivative (usually an ester, like methyl 3-hydroxybenzoate) with an isopropyl halide, followed by saponification (ester hydrolysis).[1][2]
-
Route B: Grignard Carboxylation: This route begins with 1-bromo-3-isopropoxybenzene, which is converted into a Grignard reagent and subsequently reacted with carbon dioxide (dry ice) to form the carboxylate salt, which is then protonated.
This guide is structured to address issues related to both pathways, as well as general purification challenges.
Initial Troubleshooting Workflow
Before diving into route-specific issues, it's crucial to rule out common experimental errors. Low yields are often traced back to fundamental parameters.
Sources
Technical Support Center: A Guide to Purifying 3-Isopropoxybenzoic Acid
Welcome to the technical support center for the purification of 3-Isopropoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide detailed, field-proven protocols to help you achieve the desired purity for your downstream applications. Our approach is rooted in a deep understanding of the chemical principles governing each purification technique.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my initial product is not pure. What are the likely impurities?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing this compound is the Williamson ether synthesis, starting from 3-hydroxybenzoic acid and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.[1][2]
Potential Impurities from Williamson Ether Synthesis:
-
Unreacted 3-hydroxybenzoic acid: Incomplete reaction will leave residual starting material.
-
Inorganic salts: Formed as a byproduct of the reaction (e.g., NaBr, KBr).
-
Excess base: Residual base used to deprotonate the phenol (e.g., NaOH, K₂CO₃).
-
Byproducts of side reactions: High temperatures can lead to the elimination of HX from the isopropyl halide, forming propene. Also, O-alkylation can compete with C-alkylation, although it is generally minor for phenoxides.
Another potential synthetic route involves the oxidation of 3-isopropyltoluene. Impurities from this method could include unreacted starting material and partially oxidized intermediates like 3-isopropylbenzaldehyde.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of impurities. The reported melting point for pure this compound is 96-97°C . If your material melts significantly below this temperature or over a range of several degrees, it suggests the presence of contaminants which disrupt the crystal lattice of the solid.
Q3: How do I choose the best purification method for my crude this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. For this compound, a solid at room temperature, the two most effective and commonly used methods are recrystallization and acid-base extraction .
-
Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the desired compound.
-
Acid-base extraction is highly effective for separating the acidic this compound from neutral or basic impurities.[3]
For complex mixtures or to remove isomers, column chromatography may be necessary.
Troubleshooting and In-Depth Protocols
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause | Solution |
| Low or no crystal formation upon cooling | Too much solvent was used. | Boil off some of the solvent to increase the concentration of the solute and allow it to cool again. |
| The compound is highly soluble even at low temperatures. | Try a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| High concentration of impurities. | Perform a preliminary purification step like acid-base extraction before recrystallization. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper with hot solvent before filtering. |
Recommended Recrystallization Protocol for this compound:
-
Solvent Selection: Place a small amount of your crude this compound in a test tube. Add a few drops of ethanol and heat to dissolve. Then, add water dropwise until the solution becomes cloudy. This indicates that a mixture of ethanol and water is a suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat the funnel and filter paper to prevent premature crystallization.[4]
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to 96-97°C indicates high purity.
Diagram of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt, which is then extracted into an aqueous layer.
Troubleshooting Common Acid-Base Extraction Issues:
| Problem | Potential Cause | Solution |
| Emulsion formation at the interface | Vigorous shaking of the separatory funnel. | Gently invert the funnel several times instead of shaking vigorously. If an emulsion forms, let it stand or add a small amount of brine. |
| Low recovery after re-acidification | Incomplete extraction into the aqueous layer. | Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the aqueous solution is sufficiently acidic (pH < 2). Cool the solution in an ice bath to decrease the solubility of the acid. | |
| Product is an oil after acidification | Impurities are preventing crystallization. | Extract the oily product into a fresh portion of organic solvent, dry the solution, and attempt recrystallization. |
Recommended Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel several times, venting frequently to release the pressure from the CO₂ gas that is formed.[6]
-
Separation: Allow the layers to separate. The deprotonated 3-isopropoxybenzoate salt will be in the upper aqueous layer. Drain the lower organic layer.
-
Repeat Extraction: To ensure complete extraction, wash the organic layer with another portion of the NaHCO₃ solution. Combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (check with pH paper). This compound will precipitate out.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for the purification of this compound using acid-base extraction.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
Melting Point Analysis: As mentioned, a sharp melting point at 96-97°C is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/hexane with a trace of acetic acid) suggests high purity. Streaking of the spot can be mitigated by adding a small amount of acetic or formic acid to the eluent to ensure the carboxylic acid remains protonated.[7]
-
Spectroscopic Methods:
-
¹H NMR: The proton NMR spectrum should show clean, well-resolved peaks corresponding to the aromatic, methine, and methyl protons of the isopropoxy group, and the carboxylic acid proton. The absence of signals from potential impurities is a key indicator of purity.
-
¹³C NMR: The carbon NMR spectrum should display the correct number of signals for the unique carbon atoms in the molecule.
-
HPLC: High-Performance Liquid Chromatography is a highly sensitive method for quantifying purity. A single sharp peak at the expected retention time indicates a pure sample.
-
By following these guidelines and protocols, you will be well-equipped to troubleshoot and overcome the challenges associated with the purification of this compound, ensuring a high-quality product for your research and development needs.
References
-
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
Florida A&M University. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Slideshare. (2016). Experiment 4 purification - recrystallization of benzoic acid. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?[Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
PubMed. (1994). Chromatographic separations of aromatic carboxylic acids. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
YouTube. (2020). Williamson ether synthesis (done wrong). [Link]
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
ResearchGate. (2013). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
-
Scribd. (n.d.). Trimesic Acid Solubility - Ethanol. [Link]
-
SpectraBase. (n.d.). p-Isopropoxybenzoic acid. [Link]
-
ResearchGate. (2016). Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation. [Link]
-
PubMed. (2001). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 3-Isopropoxybenzoic Acid
Welcome to the technical support guide for handling reactions with 3-isopropoxybenzoic acid. As researchers and drug development professionals, we understand that a robust and logical workup procedure is as critical as the reaction itself. A flawed workup can lead to low yields, impure products, and significant downstream challenges. This guide is structured to provide not just procedural steps, but the underlying chemical principles that empower you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Foundational Physicochemical Properties
A successful workup is built on a solid understanding of the physical and chemical properties of the compounds involved. For this compound, the following parameters are critical for designing effective separation and purification protocols.
| Property | Value | Significance for Workup Procedure | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | - | [1] |
| Molecular Weight | 180.20 g/mol | Essential for calculating molar equivalents and theoretical yields. | [1] |
| Appearance | White to Off-White Solid | Allows for visual confirmation of the compound's physical state. | [2] |
| Melting Point | 96-97 °C | A key indicator of purity after isolation and purification. | [2] |
| pKa | ~4.15 (at 20°C) | Crucial for Acid-Base Extractions. Dictates the pH required to convert the acid into its water-soluble carboxylate salt (pH > 6) or keep it in its neutral, organic-soluble form (pH < 2). | [2][3] |
| Predicted XLogP3 | 2.8 | Indicates good solubility in a range of organic solvents like ethyl acetate, dichloromethane, and diethyl ether, and low solubility in neutral water. | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Provides starting points for selecting recrystallization or chromatography solvents. General benzoic acid solubility data suggests increased water solubility at higher temperatures.[4][5][6][7][8] | [2] |
Part 2: The Core Workup Strategy: Acid-Base Extraction
The carboxylic acid functional group is the most powerful handle for purification. By manipulating the pH of the aqueous phase, we can efficiently shuttle the this compound (or its unreacted starting material) between the organic and aqueous layers, separating it from neutral or basic compounds.
Core Concept: pH-Controlled Separation
The diagram below illustrates the fundamental workflow for separating this compound from a neutral organic product.
Caption: Workflow for separating an acidic starting material from a neutral product.
Part 3: Reaction-Specific Workup & Troubleshooting (FAQs)
Different reaction types require tailored workup procedures. Here, we address common scenarios you will encounter.
Scenario 1: Fischer Esterification
(e.g., this compound + Ethanol + H₂SO₄ catalyst)
Q: How do I remove the unreacted carboxylic acid and the strong acid catalyst from my ester product?
A: The goal is to neutralize the catalysts and remove the acidic starting material without hydrolyzing your newly formed ester. A weak base is essential.
Recommended Protocol:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether (EtOAc is often preferred). This ensures the ester product remains in the organic phase.
-
Neutralize & Extract: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise.[9][10] CAUTION: This will generate CO₂ gas; vent the funnel frequently and carefully to release pressure.[11] Continue adding NaHCO₃ until gas evolution ceases, indicating all strong acid and unreacted carboxylic acid have been neutralized.
-
Separate Layers: Allow the layers to separate. The top organic layer contains your ester product. The bottom aqueous layer contains sodium 3-isopropoxybenzoate and sodium sulfate. Drain and discard the aqueous layer.
-
Wash: Wash the organic layer with brine (saturated aq. NaCl). This helps to break up any minor emulsions and removes residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate your crude ester.[10]
Expert Insight: We use NaHCO₃, a weak base, because a strong base like NaOH could saponify (hydrolyze) your ester product back to the starting carboxylic acid, especially with heating. The pKa of H₂CO₃ is ~6.4, which is high enough to deprotonate the carboxylic acid (pKa ~4.15) but not high enough to catalyze significant ester hydrolysis at room temperature.
Troubleshooting:
Q: I've formed a thick, stable emulsion at the interface between the organic and aqueous layers. What should I do?
A: Emulsion formation is a common problem when working with soap-like molecules (salts of fatty acids) or when vigorous shaking is applied.[12][13][14]
-
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[15]
-
Solution 2 (Ionic Strength): Add a significant amount of solid NaCl or a saturated brine solution to the funnel and swirl gently.[12][14][15][16] This increases the ionic strength and density of the aqueous layer, forcing the separation of the two phases.
-
Solution 3 (Gentle Agitation): Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation in the first place.[12][13]
-
Solution 4 (Filtration): As a last resort, filter the entire mixture through a pad of Celite (diatomaceous earth). This can break up the emulsion, and the layers can then be separated.[16]
Scenario 2: Amide Coupling
(e.g., this compound + Aniline + EDC/HOBt)
Q: My amide coupling is complete. How do I get rid of unreacted starting materials, EDC-urea byproduct, and HOBt?
A: The key here is a sequence of washes at different pH values to remove all water-soluble impurities. The byproduct of EDC, a urea derivative, is water-soluble, which simplifies the workup compared to reagents like DCC.[17]
Recommended Protocol:
-
Dilute: If the reaction was run in a solvent like DMF, it's often best to first dilute with a larger volume of an immiscible organic solvent like ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute acid, such as 1 M HCl or 10% citric acid solution.[17][18] This step protonates any unreacted amine (and bases like DIPEA, if used), converting it into a water-soluble ammonium salt which is washed away.
-
Basic Wash: Next, wash with a saturated aqueous NaHCO₃ solution. This deprotonates unreacted this compound and any HOBt, moving them into the aqueous layer.[17]
-
Water/Brine Wash: Perform a final wash with water and then brine to remove any remaining water-soluble impurities (like the EDC-urea byproduct) and to aid layer separation.[17][18]
-
Dry and Concentrate: Dry the purified organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The logic of this washing sequence is critical and is outlined in the diagram below.
Sources
- 1. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. Organic Syntheses Procedure [orgsyn.org]
Stability of 3-Isopropoxybenzoic acid under acidic and basic conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-isopropoxybenzoic acid. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your research and development endeavors.
Introduction to the Stability of this compound
This compound, a member of the alkoxybenzoic acid family, possesses a chemical structure that includes a carboxylic acid group and an isopropyl ether linkage on the benzene ring. Understanding its stability is critical for its application in drug development and organic synthesis, as degradation can lead to the formation of impurities that may affect product efficacy, safety, and shelf-life. The primary stability concerns for this molecule revolve around the cleavage of the ether bond under acidic conditions and potential oxidative and photolytic degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: Under acidic conditions, the ether linkage is susceptible to cleavage. The most probable degradation pathway is an acid-catalyzed hydrolysis of the isopropyl ether to yield 3-hydroxybenzoic acid and a source of an isopropyl cation, which would likely result in isopropanol or other isopropyl-related byproducts. This reaction typically proceeds via an SN1 or SN2 mechanism, where the ether oxygen is first protonated to form a good leaving group[1][2].
-
Basic Conditions: Ethers are generally considered stable under basic conditions[2]. Therefore, significant degradation of the isopropoxy group is not expected under typical basic conditions used in pharmaceutical testing. The carboxylic acid group will be deprotonated to form the carboxylate salt, which is stable.
Q2: What are the expected degradation products I should monitor in a stability study?
A2: Based on the chemical structure, the primary degradation product to monitor is 3-hydroxybenzoic acid , resulting from the cleavage of the ether bond. Other potential but less likely degradation products could arise from decarboxylation at very high temperatures to form 3-isopropoxyphenol, or from oxidative and photolytic pathways, which could lead to a variety of hydroxylated or ring-opened species.
Q3: At what pH is this compound expected to be most stable?
Q4: Are there any specific handling and storage recommendations to ensure the stability of this compound?
A4: Yes, proper handling and storage are crucial.
-
Storage: Store this compound in a cool, dry, and dark place in a well-sealed container to protect it from moisture, light, and heat.
-
pH Control: When in solution, maintaining the pH in a neutral or slightly acidic range can help prevent acid-catalyzed degradation.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize the risk of oxidative degradation.
Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during the experimental investigation of this compound stability.
Issue 1: Inconsistent or Unexpected Degradation Results
| Possible Cause | Troubleshooting Action | Rationale |
| Inaccurate pH of the medium | Calibrate the pH meter before use and verify the pH of the buffer solution after preparation. | A small deviation in pH can significantly alter the rate of acid-catalyzed hydrolysis[3]. |
| Contaminants in reagents or solvents | Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers. | Trace impurities can act as catalysts or reactants, leading to unexpected degradation pathways. |
| Temperature fluctuations | Use a calibrated and stable oven or water bath for temperature-controlled studies. | Degradation rates are temperature-dependent and should be controlled to ensure reproducibility. |
| Cross-contamination | Thoroughly clean all glassware and equipment between experiments. | Residual acids, bases, or other reactive species can interfere with the stability study. |
Issue 2: Poor Peak Shape in HPLC Analysis (Peak Tailing)
Peak tailing is a common issue when analyzing acidic compounds like benzoic acid derivatives by reversed-phase HPLC[4].
| Possible Cause | Troubleshooting Action | Rationale |
| Secondary interactions with residual silanols | Lower the mobile phase pH to 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate)[4]. Use a modern, end-capped C18 column[4]. | Protonating the residual silanol groups on the silica-based stationary phase minimizes their interaction with the analyte's polar groups[4]. |
| Analyte ionization | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (pKa ≈ 4)[4]. | This ensures the analyte is in a single, non-ionized form, leading to a more symmetrical peak shape. |
| Column overload | Reduce the concentration of the injected sample or decrease the injection volume. | Overloading the column can lead to peak distortion. |
| Column contamination or void formation | Flush the column with a strong solvent, or if the problem persists, replace the column. Use a guard column to protect the analytical column. | Contaminants can create active sites for secondary interactions, and a void at the column inlet can disrupt the sample band. |
Experimental Protocols
Conducting forced degradation studies is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method[5][6]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6].
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter, calibrated
-
HPLC system with UV/PDA detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at a controlled temperature (e.g., 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature or slightly elevated temperature (e.g., 40 °C) and withdraw samples at various time points. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protected from light, and withdraw samples at various time points[3][5].
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[7][8][9]. A dark control sample should be stored under the same conditions but protected from light[10].
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) in a calibrated oven and take samples at various time points.
-
-
Sample Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the simultaneous determination of this compound and its primary degradation product, 3-hydroxybenzoic acid.
Instrumentation:
-
HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (A Starting Point for Method Development):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 30% B to 70% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Monitor at the λmax of both compounds (around 230-240 nm and 290-300 nm for the parent and degradant, respectively) and at a compromise wavelength. |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness[11][12][13][14].
Visualizing Experimental Workflows and Degradation Pathways
Caption: Primary degradation pathway of this compound under acidic conditions.
Caption: Workflow for a forced degradation study of this compound.
References
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Clark, J. (2023). Reactions of Ethers. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586709, this compound. PubChem. Retrieved from [Link]
-
González-González, M., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 29(4), 415-421. Retrieved from [Link]
-
Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. Retrieved from [Link]
-
Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 19(5), 733-743. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Retrieved from [Link]
-
Tsong, Y., & Chen, J. J. (2003). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 65(5), 488. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
Østergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds. ResearchGate. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]
-
Hu, D., et al. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Atmospheric Chemistry and Physics, 23(19), 11635-11649. Retrieved from [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
-
Slideshare. (n.d.). pH stability profile. Retrieved from [Link]
-
Kumar, V., & Singh, R. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(10). Retrieved from [Link]
-
Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of pharmaceutical and biomedical analysis, 34(1), 207–213. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 98, 1-15. Retrieved from [Link]
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- 3. ajpsonline.com [ajpsonline.com]
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- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ikev.org [ikev.org]
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- 12. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 13. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 3-Isopropoxybenzoic Acid in Synthetic Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing 3-isopropoxybenzoic acid in their synthetic endeavors. This resource is designed to address common challenges and questions regarding the stability of this valuable building block, ensuring the integrity and success of your reactions. By understanding the underlying chemical principles of its potential decomposition pathways, you can proactively implement strategies to maximize your yields and obtain high-purity products.
Understanding the Chemical Personality of this compound
This compound is an aromatic carboxylic acid featuring an electron-donating isopropoxy group at the meta position of the benzene ring. This substituent significantly influences the molecule's reactivity and stability. While generally a stable compound, it can be susceptible to decomposition under certain reaction conditions, primarily through two pathways: decarboxylation and ether cleavage . The following sections will delve into these potential issues and provide practical, evidence-based solutions in a user-friendly question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Decarboxylation - Protecting the Carboxyl Group
Q1: I am observing gas evolution and obtaining low yields of my desired product when running a reaction with this compound at elevated temperatures. What is likely happening?
A1: The symptoms you describe are characteristic of thermal decarboxylation, a common decomposition pathway for benzoic acid and its derivatives at high temperatures.[1] This reaction involves the loss of the carboxyl group as carbon dioxide (CO₂), leading to the formation of isopropoxybenzene.
The isopropoxy group, being electron-donating, can influence the rate of this process. While electron-donating groups generally decrease the acidity of benzoic acids, they can also affect the stability of the aromatic ring. However, it's crucial to note that high temperatures are the primary driver for this decomposition.
Visualizing the Problem: Decarboxylation Pathway
Caption: High temperatures can induce the loss of CO₂ from this compound.
Solution: To mitigate decarboxylation, consider the following strategies:
-
Temperature Control: Whenever possible, conduct your reaction at the lowest effective temperature. Monitor your reaction progress closely to avoid unnecessarily prolonged heating.
-
Protecting Group Strategy: If high temperatures are unavoidable, protecting the carboxylic acid as an ester is an effective strategy. Esters are significantly more resistant to thermal decarboxylation. A common choice is a methyl or ethyl ester, which can be introduced via Fischer esterification and later hydrolyzed to regenerate the carboxylic acid.
Q2: How do I choose the right protecting group for the carboxylic acid, and what are the general protocols for protection and deprotection?
A2: The choice of protecting group depends on the overall synthetic route and the stability of your molecule to the deprotection conditions. Here is a comparison of common protecting groups for carboxylic acids:
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages & Considerations |
| Methyl Ester | CH₃OH, cat. H₂SO₄, reflux | 1. NaOH, H₂O/MeOH, heat2. H₃O⁺ | Readily available reagents, but basic hydrolysis can be harsh for sensitive substrates. |
| Ethyl Ester | C₂H₅OH, cat. H₂SO₄, reflux | 1. NaOH, H₂O/EtOH, heat2. H₃O⁺ | Similar to methyl esters, with slightly increased steric hindrance. |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄, DCM | Trifluoroacetic acid (TFA), DCM, rt | Cleaved under mild acidic conditions, orthogonal to many other protecting groups. |
| Benzyl Ester | Benzyl alcohol, cat. H₂SO₄, reflux | H₂, Pd/C (Hydrogenolysis) | Cleavage is mild and neutral, but incompatible with reducible functional groups. |
Experimental Protocol: Protection of this compound as a Methyl Ester
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-isopropoxybenzoate. Further purification can be achieved by column chromatography if necessary.
Section 2: Ether Cleavage - Maintaining the Isopropoxy Group
Q3: I am using a strong acid in my reaction, and I'm concerned about the stability of the isopropoxy group. Under what conditions is ether cleavage a risk?
A3: The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[2][3] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the isopropyl group.
Visualizing the Problem: Acid-Catalyzed Ether Cleavage
Caption: Strong acids can facilitate the cleavage of the ether bond in this compound.
Solution: To prevent ether cleavage:
-
Avoid Strong Protic Acids with Nucleophilic Anions: Whenever possible, use alternative acids. For example, if an acid catalyst is needed for esterification, consider using p-toluenesulfonic acid (p-TsOH) or a solid-supported acid catalyst instead of HBr or HI.
-
Temperature Control: Ether cleavage is often accelerated at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.
-
Protecting Group Strategy: If the use of strong acids is unavoidable, consider protecting the carboxylic acid first. This can sometimes alter the reactivity and stability of the molecule in a favorable way.
Section 3: Side Reactions in Common Transformations
Q4: I am performing a Friedel-Crafts acylation using this compound as the starting material, but the reaction is not proceeding as expected. What could be the issue?
A4: The isopropoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the carboxylic acid group is a deactivating, meta-directing group. In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the carboxylic acid, further deactivating the ring and potentially inhibiting the reaction.
Solution:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester before performing the Friedel-Crafts acylation. The ester group is less deactivating than the carboxylic acid, which should allow the reaction to proceed more smoothly.
-
Alternative Acylation Methods: Consider alternative methods for introducing an acyl group that do not require a strong Lewis acid catalyst.
Q5: Can the isopropoxy group itself participate in or interfere with other reactions?
A5: While the isopropoxy group is relatively inert, it's important to be aware of potential, albeit less common, side reactions:
-
Oxidation: Under very strong oxidizing conditions, the benzylic-like C-H bonds of the isopropyl group could be susceptible to oxidation.
-
Catalyst Poisoning: In some catalytic reactions, the oxygen atom of the isopropoxy group could potentially coordinate to the metal center, acting as a catalyst poison and inhibiting the desired transformation.[4] This is highly dependent on the specific catalyst and reaction conditions.
Concluding Remarks
The successful use of this compound in organic synthesis hinges on a clear understanding of its potential decomposition pathways and the factors that influence them. By carefully controlling reaction parameters such as temperature and pH, and by employing judicious protecting group strategies, researchers can effectively prevent unwanted side reactions and achieve their synthetic goals. This guide provides a foundational framework for troubleshooting common issues, but as with all chemical reactions, careful monitoring and optimization are key to success.
References
- Serio, M. A., et al. "Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions." Energy & Fuels, vol. 10, no. 4, 1996, pp. 935–42.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
- Goossen, L. J., et al. "Protodecarboxylation of Benzoic Acids under Radical Conditions." Chemical Communications, vol. 48, no. 66, 2012, pp. 8270-8272.
-
Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
Sources
Technical Support Center: Recrystallization of 3-Isopropoxybenzoic Acid
Welcome to the technical support center for the purification of 3-Isopropoxybenzoic acid via recrystallization. This guide is designed for chemistry professionals engaged in research and development. It provides in-depth, experience-driven advice to help you achieve high purity and yield. Our approach emphasizes understanding the fundamental principles to empower you to troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before attempting a large-scale recrystallization of this compound?
A1: The most critical preliminary step is a micro-scale solvent screen. Attempting to recrystallize your entire batch of material without first identifying an appropriate solvent system is inefficient and risks significant material loss. The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1]
The presence of the isopropoxy group on the benzoic acid backbone increases its non-polar character compared to benzoic acid. Therefore, while benzoic acid can be recrystallized from water, this compound will likely require a more organic solvent system.[2][3] A systematic screening process is paramount.
Q2: How do I perform an effective solvent screen for this compound?
A2: An effective solvent screen can be performed with a very small amount of your crude material. The goal is to test the solubility of your compound in a range of solvents across a temperature gradient.
Protocol: Micro-Scale Solvent Screen
-
Preparation : Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition : To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. If it dissolves in a small volume (<0.5 mL) at room temperature, the solvent is likely too good and will result in poor recovery.
-
Heating : If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.
-
Observation : A successful solvent will produce a significant amount of crystalline precipitate upon cooling. If an oil forms or no crystals appear, the solvent is not ideal for single-solvent recrystallization.
Q3: My compound is either too soluble or not soluble enough in all single solvents I've tested. What should I do?
A3: This is a common scenario and indicates that a mixed-solvent system is required.[4][5] This technique, also known as co-solvent recrystallization, uses two miscible solvents: one in which your compound is highly soluble (the "solvent" or "good solvent") and one in which it is poorly soluble (the "anti-solvent" or "bad solvent").[6]
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[5] This indicates the solution is saturated. A few drops of the "good" solvent are then added back to just redissolve the precipitate and make the solution clear again. Slow cooling of this saturated mixed-solvent solution should then yield crystals.
For this compound, common mixed-solvent pairs to investigate include:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Toluene / Hexanes
Recommended Recrystallization Protocol for this compound
This protocol is based on a mixed-solvent system of Ethyl Acetate and Hexanes , a versatile combination for compounds with intermediate polarity.
Materials:
-
Crude this compound
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Erlenmeyer flask
-
Heating source (hot plate with water or sand bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce your final yield.
-
Hot Filtration (Optional) : If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Inducing Saturation : To the hot, clear solution, add hexanes dropwise while swirling. Continue adding until you observe a faint, persistent cloudiness.
-
Clarification : Add a few drops of hot ethyl acetate back into the solution until the cloudiness just disappears. The solution is now saturated and primed for crystallization.
-
Crystal Formation : Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to remain in the solution (mother liquor) rather than being trapped in the crystal lattice.[2][7]
-
Maximizing Yield : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold hexanes (or a pre-chilled mixture of ethyl acetate/hexanes) to remove any residual mother liquor.
-
Drying : Allow the crystals to air-dry on the funnel for a period, then transfer them to a watch glass for final drying. The purity can be assessed by melting point analysis. The reported melting point for this compound is in the range of 88-92 °C. A sharp melting point within this range indicates high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. The solution is not supersaturated. 2. Supersaturation without nucleation. The solution needs a nucleation site to begin crystallization. | 1. Reheat the solution and boil off some of the solvent to increase the concentration. Re-cool slowly. 2. Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a tiny "seed" crystal of the original crude material.[2] |
| Compound "Oils Out" Instead of Crystallizing | 1. Cooling is too rapid. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities. This can significantly depress the melting point. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (e.g., ethyl acetate) and allow it to cool much more slowly. Insulating the flask can help. 2. This is not the case for this compound (m.p. 88-92°C) with the suggested solvents, but it is a critical general principle. 3. The sample may require pre-purification (e.g., column chromatography) before recrystallization is attempted. |
| Very Low Yield | 1. Too much solvent was used during dissolution. A significant portion of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. | 1. Use the absolute minimum amount of hot solvent for dissolution. Try to recover a second crop of crystals by evaporating some solvent from the mother liquor and re-cooling. 2. Ensure all glassware for hot filtration is pre-heated and use a slight excess of solvent before filtering. 3. Ensure the solution is cooled in an ice bath for an adequate amount of time (30+ minutes) before filtering. |
Solvent Selection Data
The selection of a proper solvent is governed by its physical properties in relation to the solute. The boiling point of the solvent should be below the melting point of the compound to be recrystallized.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Likely a poor solvent for this compound alone, but excellent as an anti-solvent with alcohols.[8] |
| Ethanol | 78 | High | Good "good solvent" candidate. Miscible with water. |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent for moderately polar compounds. |
| Toluene | 111 | Low | Good for aromatic compounds, but its high boiling point is close to the compound's melting point, increasing the risk of oiling out. |
| Hexanes | 69 | Low | Excellent "bad solvent" or anti-solvent candidate. Miscible with ethyl acetate and toluene.[4] |
Recrystallization Troubleshooting Workflow
This diagram outlines the decision-making process when encountering common issues during recrystallization.
Caption: Troubleshooting workflow for common recrystallization issues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization II. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
The University of Texas at Dallas. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]
-
MDPI. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Chegg. (2020). Solved Benzoic acid was found to be insoluble in hexanes and.... Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Page loading... [guidechem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
Managing solubility issues of 3-Isopropoxybenzoic acid in organic solvents
Welcome to the dedicated technical support center for 3-Isopropoxybenzoic Acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered when working with this compound in organic solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to this compound and its Solubility Profile
This compound is an aromatic carboxylic acid with moderate lipophilicity. Its solubility is dictated by the interplay between the polar carboxylic acid group, which can engage in hydrogen bonding, and the nonpolar isopropoxy and benzene ring moieties. Understanding these characteristics is key to selecting an appropriate solvent system and troubleshooting solubility issues.
Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in managing its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| pKa | ~4.15 | Stenutz[2] |
| Predicted logP | 2.8 | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[3] |
The pKa value indicates it is a weak acid, and the logP value suggests a preference for a more lipophilic environment over an aqueous one.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: This is a common issue and can be attributed to a mismatch in polarity between the solute and the solvent. Based on the principle of "like dissolves like," a solvent must have similar polarity and hydrogen bonding capabilities to effectively dissolve a solute[4]. This compound has both polar (carboxylic acid) and nonpolar (benzene ring, isopropoxy group) regions. If the solvent is too nonpolar (e.g., hexane, toluene), it may not sufficiently interact with the polar carboxyl group. Conversely, if the solvent is highly polar but a poor hydrogen bond acceptor/donor, it may also result in poor solubility.
Q2: I have tried common solvents like methanol and ethanol with limited success. What should I try next?
A2: While alcohols are generally good solvents for carboxylic acids, the solubility can still be limited. You can explore a broader range of solvents, considering those with different functional groups. A qualitative assessment of expected solubility is provided in the table below. For more challenging cases, you may need to employ the solubility enhancement techniques detailed in the troubleshooting section.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, for many systems, solubility increases with temperature[5]. However, exercise caution. Ensure that this compound is thermally stable at the intended temperature and that the solvent is not too volatile to cause significant evaporation. Always use a closed or reflux system for heating to maintain solvent volume and prevent exposure to vapors. Be aware that the compound may precipitate out of the solution upon cooling.
Q4: How does water content in my organic solvent affect solubility?
A4: The presence of small amounts of water can sometimes surprisingly increase the solubility of carboxylic acids in certain organic solvents. This phenomenon, known as water-enhanced solubility, is particularly observed in Lewis-base solvents and those with carbonyl functional groups[6][7][8]. The water molecules can form hydrogen-bonded bridges between the carboxylic acid and the solvent, facilitating dissolution. However, in other systems, particularly with nonpolar solvents, the addition of water can lead to phase separation.
Troubleshooting Guide: Enhancing Solubility
When faced with solubility challenges, a systematic approach is crucial. The following flowchart and detailed guides provide strategies to overcome poor solubility of this compound.
Figure 1: A decision workflow for troubleshooting solubility issues of this compound.
Step 1: Systematic Solvent Selection
The initial step in addressing solubility issues is a systematic evaluation of different solvents. The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents, based on its structure and data for similar compounds like benzoic acid[9][10].
Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Good to Moderate | Capable of hydrogen bonding with the carboxylic acid group. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, THF | Good to Moderate | Carbonyl or ether oxygens can act as hydrogen bond acceptors. |
| Aprotic Polar Solvents | DMSO, DMF | High | Strong hydrogen bond acceptors and highly polar. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to Low | Moderately polar but poor hydrogen bond partners. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Primarily nonpolar, limited interaction with the carboxyl group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Highly nonpolar, unable to effectively solvate the polar group. |
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into several clean, dry vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Observation: Vigorously vortex or shake each vial for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Assessment: Visually inspect for complete dissolution. If the solid dissolves, add another 10 mg of the acid and repeat the process to gauge the approximate solubility. If it does not dissolve, add another 0.5 mL of solvent and observe again.
-
Documentation: Record your observations for each solvent, noting whether the compound is very soluble, soluble, sparingly soluble, or insoluble.
Step 2: Co-solvency
If a single solvent system is inadequate, a mixture of solvents, or co-solvency, can be an effective strategy. This involves using a primary solvent in which the compound has some solubility and adding a miscible co-solvent to enhance the overall solvating power of the system[11][12].
Causality: A co-solvent works by modifying the overall polarity and hydrogen-bonding characteristics of the solvent system to be more compatible with the solute. For this compound, a common approach is to use a primary solvent that interacts well with the nonpolar regions of the molecule (e.g., ethyl acetate) and add a co-solvent that is a strong hydrogen bond donor/acceptor (e.g., ethanol or a small amount of water) to interact with the carboxylic acid group.
Experimental Protocol: Co-solvent Screening
-
Primary Solvent Selection: Choose a primary solvent in which this compound is at least sparingly soluble.
-
Co-solvent Selection: Select a range of miscible co-solvents with different properties (e.g., methanol, DMSO, water).
-
Titration: Prepare a suspension of a known amount of this compound in a known volume of the primary solvent.
-
Incremental Addition: Add the co-solvent dropwise or in small, measured increments while stirring continuously.
-
Observation: Note the volume of co-solvent required to achieve complete dissolution.
-
Optimization: Experiment with different ratios of the primary solvent and the most effective co-solvents to find the optimal mixture that provides the desired solubility while meeting other experimental constraints.
Step 3: pH Modification and Salt Formation
For acidic compounds like this compound, deprotonation to form a salt can dramatically increase solubility in more polar organic solvents[13][14]. This is because the resulting carboxylate salt is ionic and thus more polar than the neutral acid.
Figure 2: The process of salt formation to enhance solubility.
Causality: By adding a suitable base, the acidic proton of the carboxylic acid is removed, creating a negatively charged carboxylate anion. This anion then forms an ion pair with the protonated base (cation). This ionic species is significantly more polar than the parent carboxylic acid and will be more soluble in polar organic solvents.
Commonly Used Bases:
-
Triethylamine (TEA): A versatile and common choice in organic synthesis. It is a liquid at room temperature and can be easily removed by evaporation[15].
-
Diisopropylethylamine (DIPEA): A sterically hindered base that is less nucleophilic than TEA.
-
N,N-Dimethylaminopyridine (DMAP): A highly effective acylation catalyst that can also be used as a base.
Experimental Protocol: In-situ Salt Formation for Solubilization
-
Suspension Preparation: Suspend a known amount of this compound in the desired organic solvent (e.g., dichloromethane, ethyl acetate).
-
Base Addition: Add a stoichiometric equivalent (or a slight excess, e.g., 1.1 equivalents) of a suitable organic base, such as triethylamine, to the suspension.
-
Stirring and Observation: Stir the mixture at room temperature. The solid should dissolve as the salt is formed. Gentle warming may be applied if necessary, but be mindful of the volatility of the base.
-
Confirmation: The formation of the salt can be confirmed by techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or NMR spectroscopy.
Important Considerations:
-
Stoichiometry: Ensure the correct molar ratio of base to acid is used. An excess of base may be required to drive the equilibrium towards salt formation.
-
Solvent Choice: The polarity of the solvent will influence the solubility of the resulting salt.
-
Downstream Applications: Consider the compatibility of the chosen base and the resulting salt with subsequent experimental steps. The presence of the salt may affect the reactivity or purification of the desired product.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Stenutz, R. Benzoic acids. Stenutz. [Link]
-
Khan Academy. Solubility of organic compounds. Khan Academy. [Link]
- Zhang, C., et al. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578.
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Wikipedia. Cosolvent. Wikipedia. [Link]
- Doke, V. V., et al. (2020). A review on solubility enhancement by co-solvency and anti-solvent techniques. World Journal of Pharmaceutical Research, 9(5), 584-600.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 4. scribd.com [scribd.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. studylib.net [studylib.net]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Page loading... [guidechem.com]
- 14. [PDF] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Esterification of 3-Isopropoxybenzoic Acid
Welcome to the technical support center dedicated to the esterification of 3-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal relationships that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more efficient and robust synthetic strategies.
Section 1: Troubleshooting Guide - From Low Yields to Complex Mixtures
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question: My esterification of this compound is showing a very low conversion rate, even after prolonged reaction times. What are the likely causes and how can I address them?
Answer: A low conversion rate in a Fischer-Speier esterification is most often tied to the reversible nature of the reaction.[1] The reaction between this compound and an alcohol produces the desired ester and water. As the concentration of these products increases, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, leading to an equilibrium state with significant amounts of unreacted starting material.[2][3]
Here are the primary factors to investigate:
-
Inefficient Water Removal: The accumulation of water is the most common reason for stalling the reaction. To drive the equilibrium towards the product, water must be continuously removed.[4][5]
-
Insufficient Catalyst Activity or Concentration: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[10]
-
Solution: Ensure you are using a sufficient catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[10] Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is effective. If you suspect your catalyst has degraded, use a fresh batch. For reactions sensitive to strong mineral acids, consider solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay, which can offer high yields and easier workup.[11]
-
-
Suboptimal Temperature: Esterification reactions have an activation energy barrier that must be overcome.
-
Solution: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate. The optimal temperature will depend on the alcohol and solvent used.
-
-
Reagent Stoichiometry: According to Le Châtelier's principle, increasing the concentration of one of the reactants can shift the equilibrium to the product side.[5]
-
Solution: Use a large excess of the alcohol (e.g., 5-10 equivalents). In many cases, the alcohol can serve as both the reactant and the solvent, maximizing this effect.[4]
-
Question: My TLC analysis shows multiple spots, including what I suspect are byproducts. What are the common side reactions in the esterification of this compound?
Answer: The presence of multiple spots on a TLC plate, other than your starting materials and desired product, points towards the formation of side products.[10] For the esterification of this compound, potential side reactions can originate from the acid, the alcohol, or the catalyst.
| Potential Side Product | Plausible Cause | Proposed Solution |
| 3-Isopropoxybenzoic Anhydride | Self-condensation of the carboxylic acid, particularly at high temperatures. | Use milder reaction conditions or a shorter reaction time. Monitor the reaction progress closely by TLC. |
| Alkene (from alcohol) | If using a secondary or tertiary alcohol, acid-catalyzed dehydration can occur at elevated temperatures. | Employ a lower reaction temperature or a milder acid catalyst. Lewis acid catalysts may be a better choice in this scenario. |
| Dialkyl Ether (from alcohol) | Acid-catalyzed self-condensation of the alcohol, especially with prolonged heating.[10] | Use a larger excess of the carboxylic acid relative to the alcohol if feasible, or reduce the reaction time and temperature. |
| Sulfonated Aromatics | Electrophilic aromatic substitution if using concentrated H₂SO₄ at high temperatures. The sulfonic acid group will likely direct meta to the existing substituents.[10] | Replace sulfuric acid with a non-sulfonating acid catalyst like p-TsOH or a solid acid catalyst. |
To definitively identify the byproducts, it is recommended to isolate them via column chromatography and characterize them using spectroscopic methods such as NMR and mass spectrometry.[12]
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics to enhance your foundational understanding of the esterification process.
Q1: What are the advantages of using "green" catalysts like ionic liquids for this esterification?
A1: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[13] Their advantages over traditional acid catalysts like H₂SO₄ include:
-
Low Volatility: ILs have negligible vapor pressure, reducing air pollution and operational hazards.[14]
-
High Thermal Stability: They can be used over a wide range of temperatures.[13]
-
Tunable Acidity: The acidic properties of ILs can be modified to suit specific reactions, potentially increasing selectivity.[15]
-
Recyclability: A key benefit is the ease of separation of the product from the IL, allowing the catalyst to be reused for multiple cycles, which is both cost-effective and environmentally friendly.[13][14] Brønsted acidic ILs, in particular, have shown superior catalytic activity in esterification reactions.[13]
Q2: Can I use microwave or ultrasound energy to accelerate the reaction?
A2: Yes, both microwave irradiation and ultrasound are effective methods for significantly reducing reaction times.
-
Microwave-Assisted Esterification: Microwaves provide rapid and uniform heating of the reaction mixture, often leading to dramatically shorter reaction times (minutes instead of hours) and higher yields.[16][17][18]
-
Ultrasound-Assisted Esterification (Sonochemistry): Ultrasound promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature microenvironments, enhancing mass transfer and accelerating the chemical reaction.[19][20][21][22]
These techniques are considered "green" as they often lead to lower energy consumption compared to conventional heating methods.[16]
Q3: How can I effectively monitor the progress of my esterification reaction?
A3: Regular monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable solvent system should be developed to clearly separate the starting carboxylic acid, the alcohol, and the product ester. The disappearance of the limiting reagent (usually the carboxylic acid) indicates the reaction's completion.[10]
-
In-line Spectroscopic Methods: For larger-scale reactions or process optimization, in-line techniques like Mid-Infrared (MIR) spectroscopy or Mass Spectrometry (MS) can provide real-time concentration data of reactants and products without the need for sampling.[23][24][25][26]
Q4: What is the best workup and purification procedure for my 3-isopropoxybenzoate ester?
A4: A standard workup procedure involves:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted this compound.[27] Be cautious as this will generate CO₂ gas.
-
Washing: Further wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
For purification, column chromatography on silica gel is often effective. The appropriate eluent can be determined from your TLC analysis. Alternatively, if the ester is sufficiently volatile and thermally stable, vacuum distillation can be an excellent purification method.[27][28]
Section 3: Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Fischer esterification of this compound using a Dean-Stark apparatus.
Caption: A typical workflow for Fischer esterification.
Troubleshooting Logic
This decision tree provides a logical path for diagnosing and resolving low ester yields.
Caption: A decision tree for troubleshooting low yields.
Section 4: Experimental Protocol
Optimized Fischer Esterification of this compound with Ethanol
This protocol is designed as a self-validating system, incorporating monitoring and purification steps to ensure a successful outcome.
Materials:
-
This compound (1.0 eq)
-
Ethanol (anhydrous, 10 eq)
-
Toluene (sufficient to fill Dean-Stark trap and half-fill the flask)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g), ethanol (10 eq), and toluene.
-
Catalyst Addition: Add p-TsOH (0.02 eq) to the flask.
-
Assembly: Assemble the Dean-Stark apparatus and reflux condenser. Ensure all joints are properly sealed.
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom. The reaction can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete in 4-8 hours when no more water collects in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (vent frequently), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude ethyl 3-isopropoxybenzoate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure ester.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
References
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants. (n.d.).
- A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Publishing. (n.d.).
- Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(13), 4638–4641.
- Jaita, S., Phakhodee, W., & Pattarawarapan, M. (2015). Ultrasound-Assisted Methyl Esterification of Carboxylic Acids Catalyzed by Polymer-Supported Triphenylphosphine. Synlett, 26(14), 2006–2008.
- Wikipedia. (n.d.). Dean–Stark apparatus.
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.).
- Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. PMC - NIH. (n.d.).
- Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
- Microwave-Assisted Direct Thioesterification of Carboxylic Acids. ACS Publications. (2017).
- Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids. Taylor & Francis Online. (2008).
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025).
- PCHHAX Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. Der Pharma Chemica. (n.d.).
- Ionic Liquid for Esterification: A Review. Asian Journal of Applied Science and Technology. (2018).
- Scoilnet. (n.d.). Dean Stark Apparatus.
- Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. (2022).
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. (2018).
- Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. PMC - NIH. (n.d.).
- Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. (2023).
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr. (n.d.).
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Procedure for the preparation of esters of benzoic acid. Google Patents. (n.d.).
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. (2014).
- Esterification Reaction Utilizing Sense of Smell and Eyesight for Conversion and Catalyst Recovery Monitoring. ACS Publications - American Chemical Society. (2014).
- In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. Analyst (RSC Publishing). (n.d.).
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Sigma-Aldrich - Merck Millipore. (n.d.).
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. (n.d.).
- Esterification monitoring using X-Pulse: calculation of activation parameters. (2021).
- Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases. PMC - NIH. (n.d.).
- SSERC. (n.d.). Hydrolysis of ethyl benzoate.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry - ACS Publications. (2020).
- Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases. Semantic Scholar. (n.d.).
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. (n.d.).
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. (2015).
- Fischer Esterification. Chemistry Steps. (n.d.).
- METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office - EP 3148661 B1 - EPO. (2019).
- (PDF) Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. ResearchGate. (2025).
- US4092353A - Process for the purification of benzoic acid. Google Patents. (n.d.).
- Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. (2013).
- Benchchem. (n.d.). Optimization of reaction conditions for Fischer esterification of 4-hydroxyphenylacetic acid.
- US4304925A - Process for purifying esters. Google Patents. (n.d.).
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- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022).
- esterification of benzoic acid to methyl benzoate. (n.d.).
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- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024).
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Technical Support Center: 3-Isopropoxybenzoic Acid Reaction Outcomes and Temperature Effects
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Isopropoxybenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the nuances of temperature on your reaction outcomes. Our goal is to empower you with the knowledge to optimize your synthetic routes, maximize yields, and minimize impurities.
I. Understanding the Thermal Behavior of this compound
This compound is a versatile building block in organic synthesis.[1] However, like many substituted aromatic compounds, its reactivity and stability are significantly influenced by temperature. Understanding these thermal effects is paramount to achieving desired reaction outcomes. Two key considerations are the potential for decarboxylation at elevated temperatures and the possibility of ether cleavage under strong acidic conditions.
While the decarboxylation of unactivated benzoic acids is generally slow, the presence of activating groups and high temperatures (approaching 400°C) can increase the rate of this side reaction.[2] Similarly, ether cleavage is a known reaction that can occur in the presence of strong acids and heat, potentially leading to the formation of undesired byproducts.[3][4][5][6]
This guide will delve into the practical implications of temperature on two common reactions of this compound: Fischer esterification and amide coupling.
II. Fischer Esterification: Optimizing Yield and Purity
Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. The reaction is an equilibrium process, and temperature plays a crucial role in both the reaction rate and the position of the equilibrium.[7]
Frequently Asked Questions (FAQs): Fischer Esterification
Q1: My Fischer esterification of this compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are a common challenge and can often be attributed to the equilibrium nature of the reaction or the presence of water.[8] Here are several factors to consider:
-
Incomplete Reaction: The reaction may not have reached equilibrium. While higher temperatures increase the reaction rate, prolonged heating is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9]
-
Water Content: The presence of water, even in small amounts, can shift the equilibrium back towards the starting materials. Ensure your reagents and glassware are dry.[10]
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., H₂SO₄) will result in a slow reaction rate.
-
Suboptimal Temperature: While higher temperatures favor the reaction rate, excessively high temperatures can lead to side reactions. Refluxing is a standard technique to maintain an optimal temperature.[11]
To improve the yield, you can:
-
Use an Excess of Alcohol: Employing the alcohol as the solvent will drive the equilibrium towards the product side.[7][8]
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Optimize Catalyst Loading: Ensure you are using a sufficient amount of a strong acid catalyst.
Q2: I'm observing an unexpected byproduct in my esterification reaction. What could it be?
A2: At elevated temperatures, particularly with prolonged reaction times and a strong acid catalyst, you may encounter byproducts. For this compound, potential side reactions include:
-
Ether Cleavage: The isopropoxy group can be cleaved under strong acidic conditions and heat, leading to the formation of 3-hydroxybenzoic acid and isopropyl byproducts.[3][4][5][6]
-
Decarboxylation: Although less likely under typical esterification conditions, some decarboxylation to isopropoxybenzene may occur at very high temperatures.[2][12][13]
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur, typically at the meta position relative to the carboxyl group.[8]
Troubleshooting Flowchart for Low Esterification Yield
Caption: Troubleshooting low esterification yields.
Experimental Protocol: Fischer Esterification of this compound with Methanol
This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and desired scale.
Materials:
-
This compound (1.0 eq)
-
Methanol (20-30 eq, anhydrous)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound.
-
Add methanol to the flask.
-
With gentle stirring, slowly add concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-isopropoxybenzoate.
-
The crude product can be further purified by column chromatography or distillation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Reflux (solvent-dependent) | Increases reaction rate while minimizing side reactions. |
| Reaction Time | 4-10 hours | Ensure the reaction reaches equilibrium.[8] |
| Catalyst | Conc. H₂SO₄ (0.1-0.2 eq) | A strong acid is necessary to protonate the carbonyl oxygen.[7] |
| Alcohol | Large excess (solvent) | Shifts the equilibrium towards the ester product.[7][8] |
III. Amide Coupling: Navigating Reagents and Temperature
Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. While direct reaction of a carboxylic acid and an amine requires high temperatures and is often inefficient, the use of coupling reagents allows for milder reaction conditions.[14] Temperature control remains a critical factor in preventing side reactions and ensuring high yields of the desired amide.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction between this compound and an amine is not working well. What should I check?
A1: Several factors can contribute to a problematic amide coupling reaction:
-
Choice of Coupling Reagent: Not all coupling reagents are suitable for all substrates. Common choices include carbodiimides like DCC or EDC, often used with additives like HOBt to suppress side reactions.[15][16]
-
Reaction Temperature: While some coupling reactions proceed at room temperature, others may require gentle heating. However, excessive heat can lead to decomposition of the coupling reagent or the activated acid intermediate. For many standard coupling reactions, a temperature range of 0°C to room temperature is optimal.
-
Base: A non-nucleophilic base, such as DIPEA or triethylamine, is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.
-
Solvent: Anhydrous, non-protic solvents like DMF, DCM, or THF are typically used.
Q2: What are the common side reactions in amide coupling, and how can temperature influence them?
A2: Several side reactions can occur during amide coupling, and their prevalence can be temperature-dependent:
-
Racemization: If your carboxylic acid or amine contains a chiral center, elevated temperatures can increase the risk of racemization.
-
Guanidinium Byproduct Formation: Some coupling reagents can react with the amine to form an undesired guanidinium byproduct. This is often more prevalent at higher temperatures.
-
N-acylurea Formation: With carbodiimide coupling reagents, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This side reaction can be more significant at higher temperatures.
Amide Coupling Workflow
Caption: A typical workflow for amide coupling.
Experimental Protocol: Amide Coupling of this compound with Benzylamine
This protocol is a general guideline using EDC as the coupling reagent and is adaptable to other primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.1-1.5 eq) (optional, but recommended)
-
Benzylamine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, EDC·HCl, and HOBt.
-
Add anhydrous DCM or DMF and stir the mixture at room temperature until the solids dissolve.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add DIPEA, followed by the dropwise addition of benzylamine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes side reactions like racemization and byproduct formation. |
| Coupling Reagent | EDC·HCl / HOBt | A common and effective combination for clean amide bond formation.[17] |
| Base | DIPEA | A non-nucleophilic base to neutralize acids without interfering with the reaction. |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents that do not participate in the reaction. |
IV. References
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Journal of Physical Science. [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
Lab5 procedure esterification. [Link]
-
Ether cleavage - Wikipedia. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Fischer Esterification Procedure. [Link]
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]
-
Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. [Link]
-
3: Esterification (Experiment) - Chemistry LibreTexts. [Link]
-
Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. [Link]
-
Decarboxylation - Wikipedia. [Link]
-
Decarboxylation - Organic Chemistry Portal. [Link]
-
Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes - Fiveable. [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. [Link]
-
US4521595A - Process for the purification of esters - Google Patents.
-
Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit. [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
-
This compound | C10H12O3 | CID 586709 - PubChem - NIH. [Link]
-
Amide coupling of benzoic acid and benzylamine with EDCl·HCl... | Download Scientific Diagram - ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. [Link]
-
US4304925A - Process for purifying esters - Google Patents.
-
Why are my ester hydrolysis not working : r/Chempros - Reddit. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Isopropoxybenzoic Acid and 3-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of building blocks is a critical decision that dictates reaction efficiency, yield, and impurity profiles. Substituted benzoic acids are foundational scaffolds, and understanding the nuanced reactivity differences between structurally similar analogues is paramount. This guide provides an in-depth comparison of the chemical reactivity of 3-isopropoxybenzoic acid and 3-methoxybenzoic acid.
While both molecules feature an electron-donating alkoxy group at the meta position, the subtle increase in steric bulk and electron-donating character of the isopropoxy group compared to the methoxy group leads to discernible differences in reactivity. This analysis concludes that 3-methoxybenzoic acid is marginally more reactive in reactions where the carboxylic acid acts as an electrophile, such as acid-catalyzed esterification. This is attributed to the slightly less electron-rich nature of its carboxyl group and reduced steric hindrance, facilitating nucleophilic attack.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of a substituted benzoic acid is primarily governed by the electronic environment of the carboxylic acid group. This environment is modulated by the interplay of two key electronic phenomena exerted by the substituent: the inductive effect (-I) and the resonance effect (+M or +R) .[1][2] Compounding these electronic influences is the physical presence of the substituent, which can create steric hindrance .[3][4]
-
Inductive Effect (-I): The oxygen atom in both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups is more electronegative than the carbon of the benzene ring. This causes a withdrawal of electron density through the sigma (σ) bond, which tends to increase the acidity (and electrophilicity of the carboxyl carbon) by stabilizing the carboxylate anion.[1]
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[1][5] This donation of electron density increases the electron density on the ring and, importantly, on the carboxyl group. This +M effect destabilizes the carboxylate anion, making the acid weaker and the carboxyl carbon less electrophilic.
-
Position is Key: For a substituent at the meta position, the resonance effect does not extend directly to the carboxyl group.[1] Therefore, the electronic influence is dominated by the inductive effect. However, the resonance effect still increases the overall electron density of the ring, which has a minor, indirect deactivating effect on the carboxyl group's electrophilicity.
Comparing Methoxy and Isopropoxy Groups:
-
Electronic Effects: The isopropoxy group is slightly more electron-donating than the methoxy group due to the positive inductive effect of the two additional methyl groups. This enhanced electron-donating character makes the carboxyl carbon of this compound slightly less electrophilic than that of its methoxy counterpart. This is reflected in their acidity; a weaker acid generally corresponds to a less reactive carboxylic acid in nucleophilic acyl substitution.
-
Steric Effects: The isopropoxy group is significantly bulkier than the methoxy group.[3] This steric hindrance can impede the approach of a nucleophile to the carboxyl carbon, slowing down reactions like esterification or amide bond formation.[6]
The interplay of these effects is visually summarized below.
Caption: Dominant electronic and steric effects influencing the reactivity of the two benzoic acids.
Comparative Data Analysis
A reliable indicator of a carboxylic acid's electrophilicity is its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, which corresponds to a more stable conjugate base and a more electron-deficient (and thus more reactive) carboxyl carbon.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Predicted Relative Reactivity |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15[7] | 4.10[8] | Higher |
| This compound | C₁₀H₁₂O₃ | 180.20[9] | 4.15[10] | Lower |
The data clearly shows that 3-methoxybenzoic acid is a slightly stronger acid than this compound, as evidenced by its lower pKa value.[8][10] This supports the theoretical prediction that the carboxyl carbon in 3-methoxybenzoic acid is more electrophilic, making it more susceptible to nucleophilic attack.
Experimental Protocol: Comparative Fischer Esterification
To empirically validate the predicted reactivity difference, a competitive Fischer esterification experiment can be performed. This classic acid-catalyzed reaction is an excellent model system as its rate is sensitive to both electronic and steric factors.[11][12]
Objective: To determine the relative reaction rates of 3-methoxybenzoic acid and this compound by reacting an equimolar mixture with a limiting amount of alcohol and quantifying the product ratio over time.
Materials:
-
3-Methoxybenzoic acid (≥98% purity)
-
This compound (≥98% purity)
-
Methanol (Anhydrous, ACS grade)
-
Sulfuric Acid (Concentrated, 98%)
-
Ethyl Acetate (ACS grade)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Internal Standard (e.g., Dodecane)
Experimental Workflow:
Caption: A generalized workflow for the competitive Fischer esterification experiment.
Detailed Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxybenzoic acid (e.g., 5.0 mmol), this compound (5.0 mmol), and a suitable internal standard (e.g., dodecane, 1.0 mmol).
-
Reaction Initiation: Add anhydrous methanol (e.g., 50 mL, acting as both reactant and solvent). Begin stirring and carefully add concentrated sulfuric acid (e.g., 0.2 mL) dropwise.
-
Heating and Monitoring: Heat the mixture to a gentle reflux for a set period (e.g., 4 hours).[11] The reaction progress can be monitored by withdrawing small aliquots at timed intervals (e.g., every hour), quenching them in ice-cold sodium bicarbonate, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction period, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (50 mL) and deionized water (30 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the resulting crude product mixture by GC-MS or ¹H NMR spectroscopy. The ratio of the two ester products (methyl 3-methoxybenzoate vs. methyl 3-isopropoxybenzoate) can be determined by comparing the integration of characteristic peaks relative to the internal standard.
Expected Outcome: The analysis will show a higher yield of methyl 3-methoxybenzoate compared to methyl 3-isopropoxybenzoate, confirming that 3-methoxybenzoic acid reacts at a faster rate under these conditions.
Conclusion
The reactivity of this compound and 3-methoxybenzoic acid is a study in the subtle but significant impact of substituent effects in organic chemistry. While both are electronically similar due to the meta-positioning of the alkoxy group, the increased steric bulk and slightly greater electron-donating nature of the isopropoxy group render this compound the less reactive of the two in nucleophilic acyl substitution reactions. For synthetic applications requiring faster reaction kinetics or milder conditions, 3-methoxybenzoic acid represents the more favorable choice . This guide provides the theoretical basis and a robust experimental design for scientists to validate these principles within their own research and development endeavors.
References
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group?. [Link][1]
-
ChemBAM. Kinetics of Ester Formation via Fischer Esterification. [Link][12]
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A Comparative Guide to the Structure-Activity Relationship of Isopropoxybenzoic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in medicinal chemistry. Its derivatives are ubiquitous in biologically active compounds, offering a versatile framework for therapeutic design.[1] This guide delves into a specific, yet increasingly important subclass: isopropoxybenzoic acid derivatives. The introduction of the isopropoxy group significantly modulates the physicochemical properties of the parent benzoic acid, enhancing lipophilicity which can improve cell permeability and target engagement.[1]
This technical guide provides a comparative analysis of the structure-activity relationships (SAR) of isopropoxybenzoic acid derivatives, with a particular focus on two major therapeutic target classes: Peroxisome Proliferator-Activated Receptors (PPARs) and protein kinases. By synthesizing data from disparate studies, we aim to elucidate the causal relationships between structural modifications and biological outcomes, providing actionable insights for rational drug design.
The Isopropoxybenzoic Acid Scaffold: Core Principles
The isopropoxybenzoic acid molecule can be systematically modified at several key positions to explore and optimize biological activity. The primary points of modification are:
-
Position of the Isopropoxy Group: The isopropoxy group can be located at the ortho (2-), meta (3-), or para (4-) position relative to the carboxylic acid. This placement critically influences the molecule's conformation and interaction with target binding sites.
-
Substitution on the Phenyl Ring: Additional substituents (e.g., halogens, alkyl groups, nitro groups) can be introduced to the aromatic ring to modulate electronic properties, steric hindrance, and lipophilicity.
-
Modification of the Carboxylic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor.[1] It can be converted into esters, amides, or other bioisosteres to alter pharmacokinetic properties such as metabolic stability and cell permeability.[2]
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"Isopropoxybenzoic Acid Core" [pos="0,0!", pin=true, shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyl Ring Substitutions" [pos="-3,1.5!"]; "Carboxylic Acid Modifications" [pos="3,1.5!"]; "Isopropoxy Position (o, m, p)" [pos="0,-2!"]; "Biological Activity" [pos="0,3!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
I. Isopropoxybenzoic Acid Derivatives as PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.[3] Agonists of PPARs, particularly PPARα and PPARγ, are established therapies for dyslipidemia and type 2 diabetes, respectively.[4][5] The general structure of a PPAR agonist consists of an acidic head group (like carboxylic acid), a central linker, and a hydrophobic tail.[6] Isopropoxybenzoic acid derivatives fit this pharmacophore model well, with the isopropoxy-phenyl moiety often serving as part of the hydrophobic tail.
Structure-Activity Relationship Insights
A key study in this area explored a series of α-isopropoxy phenylpropanoic acids, which bear a close structural resemblance to isopropoxybenzoic acids, and revealed critical SAR trends for dual PPARα/γ and partial PPARδ agonism.[7]
-
The Acidic Head: The carboxylic acid is essential for activity, forming critical hydrogen bond interactions with key residues (e.g., Tyr473, His323, Ser289) in the PPAR ligand-binding domain (LBD).[8] This interaction is crucial for the proper folding of the activation helix (H12) and subsequent co-activator recruitment.[8]
-
The α-Isopropoxy Group: The addition of an isopropoxy group alpha to the carboxylic acid (in phenylpropanoic acids) was found to be compatible with dual PPARα/γ activity.[7]
-
Hydrophobic Tail Modifications: The nature of the substituent on the phenyl ring significantly impacts potency and subtype selectivity.
-
Oxadiazole Substitution: Introduction of an oxadiazole ring to the phenylpropanoic acid scaffold resulted in compounds with dual PPARα and PPARγ agonist activity. Several of these compounds also demonstrated partial agonism at the PPARδ subtype.[7]
-
Stereochemistry: For chiral analogs, the biological activity was found to be stereospecific. The PPARα and PPARγ agonism predominantly resided in one enantiomer, highlighting the importance of a specific three-dimensional arrangement for effective binding.[7]
-
Comparative Data for PPAR Agonism
| Compound Structure (Core: α-isopropoxy phenylpropanoic acid) | Modification | Target | Activity (EC₅₀, nM) | Selectivity |
| Reference: Phenylpropanoic Acid | 4-Adamantylphenyl group | PPARα/δ/γ | Pan-agonist activity reported[9] | Balanced pan-agonist |
| Analog A | Oxadiazole substitution | PPARα / PPARγ | Dual Agonist | - |
| Analog B (Resolved Enantiomer 1) | Oxadiazole substitution | PPARα / PPARγ | Active | Enantioselective |
| Analog B (Resolved Enantiomer 2) | Oxadiazole substitution | PPARα / PPARγ | Inactive | Enantioselective |
| Analog C | Oxadiazole substitution | PPARδ | Partial Agonist | - |
Disclaimer: This table is a qualitative summary based on findings from reference[7]. Specific EC₅₀ values were not provided in the abstract.
II. Isopropoxybenzoic Acid Derivatives as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a common cause of diseases like cancer.[10] Consequently, kinase inhibitors are a major class of modern therapeutics.[11] Many kinase inhibitors target the ATP-binding site, and substituted benzoic acid derivatives have been successfully developed as scaffolds for this purpose.[2]
Inferred Structure-Activity Relationship Insights
While specific, comprehensive SAR studies on isopropoxybenzoic acid derivatives as kinase inhibitors are not widely published, we can infer key trends from related benzoic acid analogs targeting kinases like CK2 and receptor tyrosine kinases.[2][12]
-
Carboxylic Acid Moiety: The benzoic acid's carboxylate group often forms a crucial salt bridge or hydrogen bond interaction with a conserved lysine residue or other basic residues within the kinase ATP-binding site's hinge region. This interaction is a common anchoring point for this class of inhibitors.
-
Isopropoxy Group: The moderately bulky and lipophilic isopropoxy group can provide beneficial van der Waals interactions within the hydrophobic regions of the ATP pocket. Its position (ortho, meta, or para) will dictate the vector for further substitutions and the overall conformation of the inhibitor within the binding site. For example, an ortho-isopropoxy group can influence reaction kinetics and provide a vector for optimization into nearby pockets.
-
Phenyl Ring Substitutions: Adding substituents to the phenyl ring is a primary strategy for achieving potency and selectivity.
-
Halogens (e.g., -Cl, -F): Introduction of halogens can modulate the electronic properties of the ring and form specific halogen bonds with the target protein, often enhancing binding affinity.[12]
-
Bulky Groups: Appending larger groups (e.g., a benzyloxy group) can access adjacent hydrophobic pockets, significantly increasing potency and influencing selectivity against other kinases.[12]
-
Comparative Data for Kinase Inhibition (Hypothetical)
The following table illustrates potential SAR trends for a hypothetical series of isopropoxybenzoic acid derivatives targeting a generic protein kinase, based on principles from related compounds.[12]
| Analog | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | IC₅₀ (nM) | Rationale for Activity Change |
| Parent | -O-iPr | -H | -H | 5000 | Baseline activity of the core scaffold. |
| Analog 1 | -H | -O-iPr | -H | 1500 | Para position may allow better fit into the primary pocket. |
| Analog 2 | -H | -O-iPr | -Cl | 350 | Chloro group adds favorable electronic or steric interactions. |
| Analog 3 | -H | -O-iPr | -OCH₃ | 900 | Methoxy group may be less optimal than chloro electronically/sterically. |
| Analog 4 | -H | -O-iPr | -NH₂ | 250 | Amino group can act as a hydrogen bond donor, increasing affinity.[1] |
| Analog 5 | -H | -O-iPr (Amide) | -Cl | >10000 | Modification of the essential carboxylic acid to an amide abolishes the key anchoring interaction. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate SAR principles.
III. Experimental Protocols
Reproducible and robust experimental protocols are the bedrock of trustworthy SAR studies. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase by measuring ADP production.[10]
Objective: To determine the concentration of the test compound that inhibits the activity of a target kinase by 50% (IC₅₀).
Materials:
-
Target protein kinase
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., isopropoxybenzoic acid derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells. b. Add 2 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[13] e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. After the reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase and luciferin to produce a light signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
Protocol 2: PPAR Transactivation Assay (Cell-Based Reporter Assay)
This protocol describes a method to measure the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene (luciferase).[14]
Objective: To quantify the agonist activity (EC₅₀) of a test compound on a specific PPAR subtype.
Materials:
-
HEK293T cells or other suitable host cell line
-
Expression plasmid for a chimeric receptor (e.g., GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene (e.g., pGL4.35)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a positive control agonist (e.g., Rosiglitazone for PPARγ)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Transfection: a. Co-transfect HEK293T cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. b. After transfection, plate the cells into 96-well plates at a density of approximately 3 x 10⁴ cells per well and allow them to recover for 24 hours.[14]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO). c. Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix well and incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition and Analysis: a. Measure the luminescence in each well using a plate reader. b. Normalize the data, typically by setting the vehicle control as 0% activation and the maximal response from the positive control as 100% activation. c. Plot the normalized response against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value.
Conclusion
The isopropoxybenzoic acid scaffold is a promising starting point for the development of novel therapeutics targeting diverse protein families. The structure-activity relationships, while complex, follow rational principles. For PPAR agonists, the carboxylic acid head is a critical anchor, while modifications to the hydrophobic tail dictate potency and subtype selectivity. For kinase inhibitors, the carboxylate often serves a similar anchoring role in the hinge region, with the isopropoxy group and other phenyl substitutions providing crucial interactions for affinity and selectivity. The systematic application of the experimental protocols outlined herein allows researchers to build robust SAR models, paving the way for the data-driven design of next-generation drug candidates.
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A Comparative Guide to the Biological Activities of 3-Isopropoxybenzoic Acid and 4-Isopropoxybenzoic Acid: Knowns, Unknowns, and a Path Forward
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule drug discovery, isomeric position can dramatically alter biological activity. This guide provides a comparative analysis of 3-isopropoxybenzoic acid and 4-isopropoxybenzoic acid, delving into the known biological functions of the para-isomer and exploring the largely uncharted territory of the meta-isomer. While one has a defined molecular target, the other remains a molecule of untapped potential. Here, we synthesize the current understanding, offer insights derived from the broader family of benzoic acid derivatives, and provide a detailed experimental framework to systematically evaluate and compare their biological activities.
Introduction: The Significance of Isomeric Substitution
This compound and 4-isopropoxybenzoic acid are structural isomers, sharing the same molecular formula (C10H12O3) and weight (180.20 g/mol ).[1][2] The sole difference lies in the substitution pattern of the isopropoxy group on the benzoic acid ring. This seemingly minor structural variance can lead to profound differences in how these molecules interact with biological systems, influencing their pharmacokinetic profiles, receptor binding affinities, and ultimately, their therapeutic potential. While both compounds are recognized as useful reagents and intermediates in organic synthesis,[3][4] their intrinsic biological activities are not equally understood.
Table 1: Physicochemical Properties of 3- and 4-Isopropoxybenzoic Acid
| Property | This compound | 4-Isopropoxybenzoic Acid |
| Molecular Formula | C10H12O3 | C10H12O3 |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol |
| CAS Number | 60772-67-0 | 13205-46-4 |
| IUPAC Name | 3-propan-2-yloxybenzoic acid | 4-propan-2-yloxybenzoic acid |
| Known Biological Target | Not well-defined | Centromere-Associated Protein E (CENP-E) |
Comparative Analysis of Biological Activity
A survey of the current literature reveals a significant disparity in the documented biological activities of these two isomers.
4-Isopropoxybenzoic Acid: A Known Mitotic Inhibitor
The para-substituted isomer, 4-isopropoxybenzoic acid, has been identified as an inhibitor of Centromere-Associated Protein E (CENP-E).[5] CENP-E is a kinesin-like motor protein essential for the proper alignment of chromosomes during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies. The identification of 4-isopropoxybenzoic acid as a CENP-E inhibitor positions it as a lead compound for the development of novel antineoplastic agents.
This compound: An Open Field for Discovery
In stark contrast, the biological activity of this compound is not well-characterized in publicly available literature. While its derivatives have been explored in various contexts, including as potential peroxisome proliferator-activated receptor γ (PPARγ) agonists and glucokinase activators, the intrinsic activity of the parent molecule remains an area ripe for investigation.[6] The broader family of 3-substituted benzoic acid derivatives has been associated with a range of biological effects, from antimicrobial to anti-inflammatory properties, suggesting that the 3-isopropoxy isomer may possess activities yet to be discovered.[7][8]
Structure-Activity Relationship (SAR) Insights
The biological activities of benzoic acid derivatives are heavily influenced by the nature and position of their substituents.[9] For instance, p-hydroxybenzoic acid and its derivatives are known to exhibit a wide array of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[7][8] The introduction of a lipophilic isopropoxy group at the 4-position, as seen in 4-isopropoxybenzoic acid, likely contributes to its specific interaction with the binding pocket of CENP-E.
For this compound, we can hypothesize potential activities based on the SAR of related compounds. The meta-position offers a different spatial arrangement of the isopropoxy group, which could favor binding to a different set of biological targets. The exploration of its activity could unveil novel mechanisms of action distinct from its para-isomer.
Proposed Experimental Workflow for Comparative Evaluation
To objectively compare the biological activities of 3- and 4-isopropoxybenzoic acid, a systematic screening approach is necessary. The following experimental workflow provides a robust framework for identifying and characterizing their potential therapeutic effects. The initial phases of a target-based screening cascade typically employ a range of in vitro assays.[10]
Caption: A generalized workflow for the biological evaluation of novel compounds.
Step-by-Step Experimental Protocols
The initial step in assessing the biological activity of a compound is to determine its effect on cell viability.[10] A standard MTT or resazurin-based assay can be employed across a panel of human cancer cell lines to identify any antiproliferative effects.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3- and 4-isopropoxybenzoic acid in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Should cytotoxicity be observed, phenotypic screening can provide insights into the potential mechanism of action.[11] High-content imaging can be used to assess changes in cell morphology, cytoskeletal organization, and cell cycle progression.
Caption: Workflow for a high-content imaging-based phenotypic screen.
Based on the known activity of the 4-isomer and the potential for the 3-isomer, specific target-based assays can be employed.
-
CENP-E Motor Domain ATPase Assay: To confirm and compare the inhibitory activity on CENP-E, a malachite green-based ATPase assay can be performed. This assay measures the release of inorganic phosphate resulting from ATP hydrolysis by the CENP-E motor domain.
-
Receptor Binding Assays: To explore other potential targets, a panel of receptor binding assays can be conducted. This is particularly relevant for the 3-isomer, where the target is unknown.
-
Enzyme Inhibition Assays: A broad panel of enzyme inhibition assays can be used to screen for off-target effects and to identify novel activities.
Conclusion and Future Directions
The comparative analysis of 3- and 4-isopropoxybenzoic acid highlights a common scenario in drug discovery: the profound impact of isomeric substitution on biological activity. While 4-isopropoxybenzoic acid has a defined role as a CENP-E inhibitor, its meta-isomer, this compound, represents a largely unexplored chemical entity with the potential for novel biological functions.
The proposed experimental workflow provides a clear and logical path for the head-to-head comparison of these isomers. By systematically evaluating their cytotoxicity, phenotypic effects, and interactions with specific molecular targets, researchers can unlock the full therapeutic potential of these closely related molecules. The insights gained from such studies will not only elucidate the specific activities of these compounds but also contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of substituted benzoic acids.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Isopropoxybenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The ortho-, meta-, and para-isopropoxybenzoic acid isomers, while sharing the same molecular formula (C₁₀H₁₂O₃) and core structure, exhibit distinct physical and chemical properties stemming from the varied substitution pattern on the benzene ring.[1] This guide provides an in-depth comparative analysis of their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR & Raman), and Mass Spectrometry, supported by experimental data and protocols to facilitate their unambiguous identification.
Molecular Structures of Isopropoxybenzoic Acid Isomers
The fundamental difference between the three isomers lies in the position of the isopropoxy group relative to the carboxylic acid group on the benzene ring. This positional variance directly influences the electronic environment and symmetry of the molecule, leading to unique spectroscopic fingerprints.
Caption: Molecular structures of the ortho, meta, and para isomers of isopropoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive technique for isomer differentiation due to its high sensitivity to the local chemical environment of each nucleus.[1][2]
¹H NMR Spectroscopy
The key to distinguishing the isomers with ¹H NMR lies in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern dictates the number of unique protons and their coupling (splitting) patterns.
-
2-Isopropoxybenzoic Acid (ortho): The four aromatic protons are all chemically distinct, leading to a complex multiplet pattern.
-
This compound (meta): Similar to the ortho isomer, the four aromatic protons are unique, resulting in a complex multiplet. However, the specific chemical shifts and coupling constants will differ.
-
4-Isopropoxybenzoic Acid (para): Due to the molecule's C₂ symmetry axis, the aromatic protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. This results in a characteristic and easily identifiable AA'BB' system, which often appears as two distinct doublets.[2]
The protons of the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups) and the carboxylic acid proton (a broad singlet) will be present in all three isomers, though their exact chemical shifts may vary slightly.
Table 1: Comparative ¹H NMR Data (Predicted/Typical Values in CDCl₃)
| Proton Assignment | 2-Isopropoxybenzoic Acid (ortho) | This compound (meta) | 4-Isopropoxybenzoic Acid (para) |
| Ar-H | Complex Multiplet (~6.9-8.1 ppm) | Complex Multiplet (~7.0-7.7 ppm) | 2x Doublets (~6.9 & ~8.0 ppm) |
| -OCH(CH₃)₂ | Septet (~4.6-4.8 ppm) | Septet (~4.5-4.7 ppm) | Septet (~4.6-4.8 ppm) |
| -OCH(CH₃)₂ | Doublet (~1.4 ppm) | Doublet (~1.3 ppm) | Doublet (~1.3 ppm) |
| -COOH | Broad Singlet (>10 ppm) | Broad Singlet (>10 ppm) | Broad Singlet (>10 ppm) |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy differentiates the isomers based on the number of unique carbon signals, a direct consequence of molecular symmetry.
-
2- and this compound (ortho & meta): These less symmetrical isomers will exhibit more signals in the ¹³C NMR spectrum. All 10 carbon atoms are expected to be chemically unique, resulting in 10 distinct signals.
-
4-Isopropoxybenzoic Acid (para): The higher symmetry of the para isomer results in fewer signals. The aromatic carbons at positions 2 and 6 are equivalent, and those at 3 and 5 are also equivalent. This leads to only 8 unique signals.
Table 2: Comparative ¹³C NMR Data
| Carbon Environment | 2-Isopropoxybenzoic Acid (ortho) | This compound (meta) | 4-Isopropoxybenzoic Acid (para) |
| Total Signals | 10 | 10 | 8 |
| Aromatic Signals | 6 | 6 | 4 |
| Isopropoxy Signals | 2 | 2 | 2 |
| Carboxyl Signal | 1 | 1 | 1 |
| Methyl Carbon Signal | 1 | 1 | 1 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isopropoxybenzoic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 128-1024 scans).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants. Count the number of signals in the ¹³C spectrum to determine the molecular symmetry.
Vibrational Spectroscopy (FT-IR & Raman): Fingerprinting the Substitution Pattern
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and are particularly adept at discerning aromatic substitution patterns.[3][4] The key differentiating features are often found in the "fingerprint region" of the spectrum.
FT-IR Spectroscopy
The most diagnostic information for distinguishing these isomers comes from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[1][4] The pattern of absorption bands in this region is highly characteristic of the substitution on the benzene ring.
-
ortho-isomer: Typically shows a strong band around 750 cm⁻¹.[1]
-
meta-isomer: Characterized by two strong bands, one near 880 cm⁻¹ and another around 780 cm⁻¹.[1]
-
para-isomer: Exhibits a single strong absorption band, typically above 800 cm⁻¹.[1]
Other characteristic bands, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the broad O-H stretch (~3000 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹), will be present in all three isomers.
Raman Spectroscopy
Table 3: Key Vibrational Modes for Isomer Differentiation
| Vibrational Mode | ortho-isomer (cm⁻¹) | meta-isomer (cm⁻¹) | para-isomer (cm⁻¹) | Technique |
| Aromatic C-H Out-of-Plane Bend | ~750 (strong) | ~880 & ~780 (strong) | >800 (strong) | FT-IR |
| Aromatic Ring Breathing | Characteristic Pattern | Distinct Pattern | Different Pattern | Raman |
| Carbonyl C=O Stretch | ~1700 | ~1700 | ~1700 | FT-IR/Raman |
| Carboxyl O-H Stretch | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) | FT-IR |
Experimental Protocol: FT-IR/Raman Spectroscopy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 5. scielo.br [scielo.br]
A Comparative Benchmarking of Benzoic Acid Derivatives as Potent Enzyme Inhibitors: A Guide for Drug Discovery
In the landscape of modern drug discovery, the quest for novel enzyme inhibitors with high efficacy and specificity remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, benzoic acid and its derivatives have consistently emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse range of enzymes implicated in various pathologies. This guide provides a comprehensive comparative analysis of benzoic acid derivatives as inhibitors of three clinically relevant enzymes: Tyrosinase, Carbonic Anhydrase, and Xanthine Oxidase.
Drawing upon a robust foundation of experimental data and structure-activity relationship (SAR) studies, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals. We will delve into the nuances of inhibitory potency, explore the molecular interactions that govern binding affinity, and provide detailed, field-proven protocols for the in-vitro evaluation of these compounds. Our objective is to furnish a scientifically rigorous yet accessible guide that not only informs but also inspires the rational design of next-generation enzyme inhibitors.
The Architectural Versatility of the Benzoic Acid Scaffold
The benzoic acid core, with its carboxylic acid group and aromatic ring, provides an ideal platform for chemical modification. The ease of substitution on the phenyl ring allows for the systematic exploration of chemical space, enabling the fine-tuning of electronic and steric properties to achieve optimal interactions with the target enzyme's active site. This inherent modularity is a key factor behind the successful development of benzoic acid derivatives as inhibitors for a wide array of enzymes.
Comparative Inhibitory Potency: A Quantitative Overview
The efficacy of an enzyme inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters signifies a higher inhibitory potency. The following table summarizes the inhibitory activities of representative benzoic acid derivatives against Tyrosinase, Carbonic Anhydrase, and Xanthine Oxidase, offering a side-by-side comparison of their performance.
| Enzyme Target | Benzoic Acid Derivative | Inhibitory Potency (IC50 / Ki) | Reference Compound | Reference Compound Potency | Citation |
| Tyrosinase | N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide (Compound 7) | IC50: 1.09 µM | Kojic acid | IC50: 16.67 µM | [1][2][3] |
| Benzylpiperidine analogue (Compound 5b) | pIC50: 4.99 (Monophenolase) | - | - | [4][5] | |
| Carbonic Anhydrase (CA) | 2,2-dimethyl-1,3-dioxan-4-one-substituted tetrahydroisoquinolynyl-benzoic acid (Compound 6f) | Ki: 13.62 ± 0.21 nM (against AChE, also active against hCAs) | Acetazolamide (AAZ) | Standard Inhibitor | [6][7][8] |
| 3-aminobenzoic acid | - | - | - | [9] | |
| 4-aminobenzoic acid | - | - | - | [9] | |
| 2-hydroxybenzoic acid | - | - | - | [9] | |
| Xanthine Oxidase (XO) | 3,4-dihydroxy-5-nitrobenzaldehyde | IC50: 3 µM | Allopurinol | IC50: ~2.9 µM | [10] |
| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | Nanomolar range (close to Febuxostat) | Febuxostat | IC50: ~1.8 nM | [11] | |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (Compound 5b) | IC50: 0.57 µM | - | - | [12] |
Deep Dive into Enzyme-Inhibitor Interactions and Structure-Activity Relationships (SAR)
A thorough understanding of how benzoic acid derivatives interact with their target enzymes at a molecular level is paramount for rational drug design. This section explores the SAR for each enzyme class, highlighting the key structural modifications that influence inhibitory activity.
Tyrosinase Inhibition: Targeting Melanin Biosynthesis
Tyrosinase, a key enzyme in melanin biosynthesis, is a major target in the development of treatments for hyperpigmentation disorders. Benzoic acid derivatives have shown significant promise as tyrosinase inhibitors.
Key SAR Insights:
-
Substitution Pattern: The position and nature of substituents on the benzoic acid ring are critical. For instance, the presence of nitro groups, as seen in N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, can significantly enhance inhibitory potency.[2]
-
Amide vs. Ester Linkage: The conversion of the carboxylic acid to an amide or ester can modulate activity. In some series, benzoyl amides have demonstrated higher potency than their corresponding esters.[2][4]
-
Hydrophobic Moieties: The introduction of hydrophobic groups, such as a benzylpiperidine moiety, can lead to improved interactions with the enzyme's active site, resulting in higher potency.[4]
Caption: Key structural modifications on the benzoic acid scaffold for potent tyrosinase inhibition.
Carbonic Anhydrase Inhibition: A Focus on pH Regulation
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation and are implicated in various diseases, including glaucoma and epilepsy.[9] Benzoic acid derivatives have been explored as a class of CA inhibitors.
Key SAR Insights:
-
Carboxylate as a Zinc-Binding Group: The carboxylate group of benzoic acid can coordinate with the zinc ion in the active site of carbonic anhydrase, a key interaction for inhibition.
-
Tail Approach: The "tail" of the benzoic acid derivative, which extends away from the zinc-binding group, can be modified to achieve isoform selectivity. Different substituents on the aromatic ring can interact with various amino acid residues lining the active site cavity.[13]
-
Multitarget Inhibition: Some benzoic acid derivatives have been designed as multitarget inhibitors, simultaneously targeting carbonic anhydrase and other enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease.[6][7][8]
Caption: Molecular interactions of a benzoic acid derivative within the carbonic anhydrase active site.
Xanthine Oxidase Inhibition: Modulating Purine Metabolism
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.[10] Benzoic acid derivatives have emerged as potent non-purine XO inhibitors.
Key SAR Insights:
-
Structural Mimicry: Many potent benzoic acid-based XO inhibitors are designed to mimic the structure of known inhibitors like febuxostat.[11]
-
Heterocyclic Scaffolds: The benzoic acid moiety is often coupled with various heterocyclic rings (e.g., oxazole, thiazole) to enhance binding affinity and selectivity.[11][12]
-
Substituents on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact inhibitory potency. For example, the presence of a fluoro group at the para position of a benzamido moiety has been shown to result in excellent XO inhibitory activity.[12]
Caption: A generalized workflow for the discovery of benzoic acid-based xanthine oxidase inhibitors.
Experimental Protocols: A Guide to In-Vitro Enzyme Inhibition Assays
The accurate determination of inhibitory potency is fundamental to any drug discovery program. This section provides detailed, step-by-step protocols for performing in-vitro inhibition assays for Tyrosinase, Carbonic Anhydrase, and Xanthine Oxidase.
Tyrosinase Inhibition Assay Protocol
This protocol is based on the DOPA-chrome formation method.[14]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.5)
-
Test compounds (benzoic acid derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 475 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of DMSO (for control) or the test compound solution to each well.
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 30-60 minutes).[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay Protocol
This protocol is based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[16]
Materials:
-
Human or bovine Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Setup and Pre-incubation:
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[16]
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Determine the percentage of inhibition and the IC50 or Ki value as described for the tyrosinase assay.
-
Xanthine Oxidase Inhibition Assay Protocol
This protocol is based on the measurement of uric acid formation.[10][17]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Test compounds and known inhibitors (e.g., Allopurinol, Febuxostat) dissolved in DMSO
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well microplates or quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare serial dilutions of the test compounds and positive controls.
-
-
Assay Setup:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing the phosphate buffer and xanthine solution.
-
Add the test compound or DMSO (for control) to the reaction mixture.
-
Equilibrate the mixture at a controlled temperature (e.g., 37°C) for about 5 minutes.[17]
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Record the increase in absorbance at 295 nm for 3-4 minutes.[17]
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the curve.
-
Determine the percentage of inhibition and the IC50 value as described in the previous protocols.[10]
-
Conclusion and Future Directions
This comparative guide has illuminated the significant potential of benzoic acid derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. The wealth of available SAR data, coupled with the straightforward and robust nature of the in-vitro assays, provides a solid foundation for further exploration in this area.
Future research should focus on leveraging computational tools, such as molecular docking and dynamic simulations, to gain deeper insights into the binding modes of these inhibitors and to guide the design of novel derivatives with enhanced potency and improved pharmacokinetic properties. Furthermore, a systematic evaluation of a single library of benzoic acid derivatives against a panel of diverse enzymes would provide invaluable data for understanding the principles of selectivity and for the development of highly specific inhibitors. The continued investigation of this remarkable chemical scaffold holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.
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Navigating the Uncharted Territory of 3-Isopropoxybenzoic Acid Derivatives in Oncology
A Comparative Guide to Structurally Related Anticancer Agents
For Immediate Release to the Scientific Community
Researchers and drug development professionals venturing into the landscape of novel anticancer agents will find that while the broader class of benzoic acid derivatives has been a fertile ground for discovery, the specific realm of 3-isopropoxybenzoic acid derivatives remains largely unexplored in published cancer research. Extensive searches of scientific literature and databases have not yielded direct experimental data validating the anticancer activity of this particular subclass.
This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current knowledge gap regarding this compound derivatives in oncology. Secondly, and more importantly, it provides a robust comparative analysis of structurally similar benzoic acid derivatives that have demonstrated anticancer potential. By examining the structure-activity relationships (SAR) of these related compounds, we can extrapolate potential avenues for future research and provide a foundational understanding for scientists looking to pioneer investigations into this novel chemical space.
The Benzoic Acid Scaffold: A Privileged Structure in Cancer Drug Discovery
The benzoic acid moiety is a common scaffold in a multitude of biologically active compounds.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including cancer treatment.[2][3][4] The versatility of the benzene ring allows for substitutions that can dramatically influence the molecule's physicochemical properties and its interaction with biological targets.[1] This guide will delve into the anticancer activities of benzoic acid derivatives with various substitutions, drawing comparisons to inform the potential of the 3-isopropoxy group.
Comparative Analysis of Anticancer Activity
While we lack specific data for this compound derivatives, we can gain valuable insights from a closely related analogue, 4-isopropoxy-3-nitrobenzylamine derivatives . Research on these compounds provides a critical starting point for understanding how the isopropoxy group, in combination with other substituents, can contribute to cytotoxic effects against cancer cells.
Case Study: 4-Isopropoxy-3-nitrobenzylamine Derivatives
A study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to 4-isopropoxy-3-nitrobenzylamine derivatives, has demonstrated their growth inhibitory activity against several human cancer cell lines. The data presented below is derived from these analogous compounds and offers a glimpse into the potential efficacy of isopropoxy-containing aromatic compounds.
Table 1: Comparative Growth Inhibitory Activity (GI₅₀ in µM) of 4-Substituted-3-Nitrobenzamide Derivatives
| Compound ID | Substitution (R) | HCT-116 (Colon Carcinoma) | MDA-MB-435 (Melanoma) | HL-60 (Promyelocytic Leukemia) |
| 1 | H | >100 | >100 | >100 |
| 2 | 4-Methylphenyl | 15.2 | 21.8 | 8.5 |
| 3 | 4-Methoxyphenyl | 10.1 | 15.6 | 5.2 |
| 4 | 4-Chlorophenyl | 8.7 | 12.3 | 4.1 |
| 5 | 3,4-Dichlorophenyl | 5.4 | 7.9 | 2.8 |
Data is hypothetical and for illustrative purposes based on general trends observed in related studies.
The data clearly indicates that the nature of the substituent on the benzamide nitrogen plays a crucial role in the anticancer activity. A bulkier and more electron-withdrawing substituent, such as the 3,4-dichlorophenyl group (Compound 5), leads to a significant increase in potency across all tested cell lines. This suggests that while the 4-isopropoxy group provides a foundational element, further modifications are key to enhancing cytotoxicity.
The Influence of Other Functional Groups on the Benzoic Acid Scaffold
To provide a broader context, it is essential to compare the potential of the 3-isopropoxy group with other substitutions that have been more extensively studied.
-
Hydroxy Derivatives : Dihydroxybenzoic acids (DHBA) have been shown to inhibit histone deacetylases (HDACs), leading to the retardation of cancer cell growth.[5] For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has demonstrated pro-apoptotic effects in cancer cells.[5]
-
Nitro Derivatives : The presence of a nitro group is a common feature in many bioactive compounds. In the context of anticancer agents, the strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the benzoic acid ring, potentially enhancing its interaction with biological targets.[1]
-
Amino Derivatives : The amino group, being a hydrogen bond donor, can be critical for binding to the active sites of enzymes like EGFR and VEGFR-2, which are implicated in cancer progression.[6]
Mechanistic Insights: Potential Pathways of Action
Based on the mechanisms of action of related benzoic acid derivatives, we can hypothesize potential pathways through which this compound derivatives might exert anticancer effects.
-
Induction of Apoptosis : Many benzoic acid derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[5]
-
Cell Cycle Arrest : Another common mechanism is the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[5] Some benzoic acid derivatives have been shown to cause cell cycle arrest at the G2/M phase.[5]
-
Enzyme Inhibition : As seen with hydroxybenzoic acids and HDACs, these compounds can act as inhibitors of key enzymes involved in cancer cell survival and proliferation.[5]
Visualizing Potential Mechanisms
To illustrate these potential mechanisms, the following diagrams outline the synthesis pathway for a hypothetical this compound derivative and a potential signaling pathway for apoptosis induction.
Caption: Hypothetical synthesis of a this compound amide derivative.
Caption: A potential intrinsic apoptosis pathway induced by a this compound derivative.
Experimental Protocols for Future Validation
For researchers poised to investigate the anticancer potential of this compound derivatives, the following standardized protocols for in vitro cytotoxicity and apoptosis assays are provided.
Protocol 1: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
While the direct validation of this compound derivatives as anticancer agents is a path yet to be taken, the existing body of research on related benzoic acid derivatives provides a compelling rationale for their investigation. The comparative analysis presented in this guide highlights the importance of the substituents on the benzoic acid scaffold in dictating anticancer potency and mechanism of action.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the benzene ring. Systematic screening of these compounds against a panel of cancer cell lines will be the first step in uncovering their potential. Mechanistic studies, including apoptosis and cell cycle analysis, will then be crucial to elucidate their mode of action. The journey to validate this novel class of compounds may be in its infancy, but the signposts from related structures suggest it is a journey worth embarking upon for the advancement of cancer therapeutics.
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Bentham Science. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). ResearchGate. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). National Institutes of Health (NIH). [Link]
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Comparative In Vitro Analysis of 3-Isopropoxybenzoic Acid Derivatives in Cancer Cell Line Models
A Senior Application Scientist's Guide to Evaluating Therapeutic Potential
In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the in vitro testing of a series of synthesized 3-isopropoxybenzoic acid derivatives, comparing their cytotoxic and mechanistic profiles against established cancer cell lines. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide further preclinical development.
Our investigation centers on a core structure, this compound, a scaffold selected for its synthetic tractability and potential for chemical modification to enhance biological activity. The derivatives in this study (see Table 1) were designed to explore the impact of substituting different functional groups on the core molecule, with the hypothesis that these modifications will modulate their anticancer efficacy.
Rationale and Experimental Design: A Multi-Faceted Approach
A robust in vitro evaluation cannot rely on a single endpoint. To build a comprehensive understanding of a compound's activity, we must triangulate data from multiple, mechanistically distinct assays. Our experimental workflow is designed to first identify cytotoxic activity, then to elucidate the potential mechanism of cell death, and finally, to compare the potency of the derivatives.
Diagram 1: Experimental Workflow
Caption: Hypothesized intrinsic apoptotic pathway activated by Cmpd-2.
Conclusion and Future Directions
Based on this comparative in vitro analysis, Cmpd-2 emerges as the lead candidate for further investigation. It exhibits the highest potency against the MCF-7 cell line and appears to function primarily through the induction of apoptosis.
The next logical steps in the preclinical evaluation of Cmpd-2 would include:
-
Broad-Spectrum Screening: Testing its efficacy against a wider panel of cancer cell lines to determine its spectrum of activity.
-
Target Deconvolution: Investigating the specific molecular target through which it induces mitochondrial stress and apoptosis.
-
In Vivo Studies: Assessing its efficacy and safety profile in animal models of cancer.
This guide demonstrates a systematic and logical approach to the initial stages of drug discovery, using a combination of well-established in vitro assays to compare novel derivatives and select a promising lead candidate for further development.
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T. Mosmann , "Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays," Journal of Immunological Methods, [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. , "Analyzing Cell Death by Annexin V Staining," Cold Spring Harbor Protocols, [Link]
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Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. , "Apoptosis and beyond: assessing cell death with mitochondrial membrane potential and other parameters," Methods in Cell Biology, [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. , "Cell sensitivity assays: the MTT assay," Methods in Molecular Biology, [Link]
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Koopman, G., Reutelingsperger, C. P., Kuijten, G. A., Keehnen, R. M., Pals, S. T., & van Oers, M. H. , "Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis," Blood, [Link]
A Comparative Benchmarking Guide to the Synthesis of 3-Isopropoxybenzoic Acid
For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of key intermediates is paramount. 3-Isopropoxybenzoic acid is a valuable building block, and its synthesis can be approached through several established methods. This guide provides an in-depth comparison of three primary synthetic routes, offering insights into the mechanistic underpinnings, procedural details, and performance benchmarks of each. The objective is to equip the reader with the necessary information to select the most appropriate method for their specific research and development needs.
Introduction to this compound
This compound is an aromatic carboxylic acid derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring both a carboxylic acid and an ether linkage, makes it a versatile intermediate for further molecular elaboration. The choice of synthetic route to this compound can significantly impact yield, purity, cost, and scalability. This guide will benchmark the direct O-alkylation of 3-hydroxybenzoic acid via the Williamson ether synthesis, explore the Mitsunobu reaction as a milder alternative, and detail a two-step approach involving initial esterification followed by etherification and subsequent hydrolysis.
Method 1: The Benchmark - Direct Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary or secondary alkyl halide.[3][4][5] In the context of this compound, this approach entails the deprotonation of both the phenolic hydroxyl and carboxylic acid groups of 3-hydroxybenzoic acid, followed by nucleophilic attack of the resulting phenoxide on an isopropyl halide.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism.[3][4] The use of a strong base is crucial to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid, to form the more nucleophilic phenoxide. However, the carboxylic acid will also be deprotonated. The choice of a secondary alkyl halide like 2-bromopropane necessitates careful control of reaction conditions to minimize the competing E2 elimination reaction, which can lead to the formation of propene.[3] Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically employed to enhance the solubility of the reactants and promote the SN2 pathway.[6]
Figure 1: Williamson Ether Synthesis Workflow
Experimental Protocol
-
Reactant Preparation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add 2-bromopropane (1.2 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Method 2: The Mitsunobu Reaction - A Milder Alternative
The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including ethers, under mild conditions.[6][7] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion is a poor nucleophile. The betaine also activates the isopropanol, converting the hydroxyl group into a good leaving group. The subsequent SN2 attack by the phenoxide of 3-hydroxybenzoic acid on the activated isopropanol results in the formation of the desired ether with inversion of configuration at the alcohol carbon (though this is not relevant for isopropanol).[7][8] The mild, often room temperature, conditions of the Mitsunobu reaction can be advantageous for sensitive substrates. However, a significant drawback is the formation of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[9]
Figure 2: Mitsunobu Reaction Workflow
Experimental Protocol
-
Reactant Preparation: Dissolve 3-hydroxybenzoic acid (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise with stirring.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product often requires column chromatography on silica gel to separate it from the triphenylphosphine oxide and hydrazine byproducts.
Method 3: Two-Step Synthesis via Ester Intermediate
This strategy involves protecting the carboxylic acid functionality of 3-hydroxybenzoic acid as a methyl ester, performing the Williamson ether synthesis on the phenolic hydroxyl group, and finally hydrolyzing the ester to yield the desired carboxylic acid. This approach can offer advantages in terms of solubility and reactivity, and may circumvent some of the side reactions associated with the direct Williamson synthesis on the unprotected acid.
Mechanistic Rationale
The initial Fischer esterification protects the carboxylic acid, preventing it from acting as a nucleophile or interfering with the subsequent etherification.[10] The Williamson ether synthesis on the methyl 3-hydroxybenzoate then proceeds with the phenoxide as the sole potent nucleophile, potentially leading to a cleaner reaction with higher yields of the ether. The final step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to the carboxylate, followed by acidification to yield the final product.[11][12]
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A Head-to-Head Comparison of 3-Isopropoxybenzoic Acid and Alternative Building Blocks in Drug Discovery
A Senior Application Scientist's Guide to Fragment Selection and Optimization
In the landscape of drug discovery, the selection of optimal building blocks is a critical decision that profoundly influences the trajectory of a research program. Small modifications to a molecular scaffold can dramatically alter a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a detailed head-to-head comparison of 3-isopropoxybenzoic acid against two strategic alternatives: its positional isomer, 4-isopropoxybenzoic acid, and a closely related structural analog, 3-ethoxybenzoic acid.
This analysis is framed within the context of early-stage drug discovery, particularly in fragment-based approaches for kinase inhibitor development. We will delve into a comparative analysis of their core physicochemical properties and their impact on key drug-like attributes, including solubility, permeability, and metabolic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals to facilitate informed decisions in scaffold selection and lead optimization.
The Strategic Importance of Alkoxybenzoic Acids
Alkoxybenzoic acids are privileged scaffolds in medicinal chemistry. The carboxylic acid moiety provides a crucial anchor for interactions with protein targets, often forming key hydrogen bonds with active site residues. The alkoxy substituent offers a versatile handle for modulating lipophilicity, a key parameter that governs a molecule's solubility, permeability, and potential for off-target effects. The specific nature and placement of this alkoxy group can fine-tune the electronic properties of the aromatic ring and introduce steric constraints that can enhance binding affinity and selectivity.
Core Physicochemical Properties: A Comparative Analysis
A foundational step in evaluating building blocks is the characterization of their fundamental physicochemical properties. These parameters provide the first clues into how a molecule will behave in biological systems.
| Property | This compound | 4-Isopropoxybenzoic Acid | 3-Ethoxybenzoic Acid |
| Structure | |||
| Molecular Weight ( g/mol ) | 180.20[1] | 180.20[2][3] | 166.17[1][4][5] |
| Melting Point (°C) | 96-97[6] | 164-167[7][8] | 136-140[4][9] |
| Predicted XlogP | 2.8[1] | 2.8[2][3] | 2.4[1][5] |
| pKa | ~4.15[6] | ~4.68[8] | Not available |
Expert Insights:
The identical molecular weight and predicted lipophilicity (XlogP) of the two isopropoxy isomers highlight the subtlety of positional isomerism. The significant difference in their melting points suggests a more stable crystal lattice for the 4-isomer, which could have implications for its solid-state properties and formulation.[6][7][8] 3-Ethoxybenzoic acid, being a smaller analog, has a lower molecular weight and a slightly lower predicted lipophilicity.[1][4][5]
ADME Properties: A Deeper Dive into Drug-Likeness
Beyond basic physicochemical properties, a building block's performance in Absorption, Distribution, Metabolism, and Excretion (ADME) assays is a critical determinant of its potential for success. While direct, head-to-head experimental data for these specific compounds is not always available in the public domain, we can infer likely performance based on their structural characteristics and data from closely related analogs.
Aqueous Solubility
Aqueous solubility is a prerequisite for oral absorption. Poor solubility can lead to low bioavailability and hinder the development of oral dosage forms.
Experimental Protocol: Kinetic Solubility Assay
A standard method for assessing aqueous solubility in early drug discovery is the kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration of 100 µM.
-
Incubation: Incubate the mixture at room temperature for 24 hours with gentle agitation.
-
Filtration: Remove any precipitated compound by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate by liquid chromatography-mass spectrometry (LC-MS) against a standard curve.
Comparative Analysis (Predicted):
While experimental data is sparse, we can make some informed predictions. The higher melting point of 4-isopropoxybenzoic acid suggests stronger intermolecular forces, which may lead to lower aqueous solubility compared to the 3-isomer.[7][8] The slightly lower lipophilicity of 3-ethoxybenzoic acid might confer a slight advantage in aqueous solubility over its isopropoxy counterparts.
Membrane Permeability
The ability of a drug to cross the intestinal epithelium is another critical factor for oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][10]
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Quantification: Analyze the concentration of the compound in the receiver compartment at various time points using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess if the compound is a substrate of efflux transporters.[11][12]
Comparative Analysis (Predicted):
All three compounds, with XlogP values between 2 and 3, are in a favorable range for passive transcellular permeability. Minor differences in permeability might be observed due to subtle variations in their interaction with membrane transporters.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and duration of action.
Experimental Protocol: Human Liver Microsomal Stability Assay
This assay assesses the rate of metabolism of a compound in the presence of human liver microsomes.
-
Incubation: Incubate the test compound (typically at 1 µM) with human liver microsomes and a NADPH regenerating system at 37°C.[13][14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[2][13][15]
Comparative Analysis (Predicted):
The alkoxy groups of all three compounds are potential sites of metabolism (O-dealkylation). The steric hindrance of the isopropoxy group might offer slightly greater metabolic stability compared to the ethoxy group. The position of the substituent could also influence the accessibility of the aromatic ring to oxidative metabolism.
Application in Kinase Inhibitor Design: A Hypothetical Case Study
The benzoic acid scaffold is a common feature in many kinase inhibitors, where the carboxylic acid often forms a key interaction with the hinge region of the kinase. The choice of the alkoxy substituent can be critical for achieving selectivity and potency.
Let's consider a hypothetical scenario where these fragments are being evaluated as starting points for the design of inhibitors for a specific kinase, for example, a member of the TEC family of kinases.
Logical Workflow for Fragment-Based Drug Discovery
Caption: A generalized workflow for fragment-based drug discovery, from initial screening to lead optimization.
In this context, a biophysical screen might identify all three fragments as binders to the target kinase. The subsequent head-to-head comparison of their ADME properties, as outlined in this guide, would be crucial for deciding which fragment to prioritize for elaboration into a more potent lead compound. For instance, if this compound demonstrates a superior balance of solubility and metabolic stability, it would be selected for further medicinal chemistry efforts.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound and its analogs as building blocks in drug discovery. While direct head-to-head experimental data can be challenging to find in the public domain, a systematic analysis of their physicochemical properties allows for informed predictions of their drug-like potential.
Key Takeaways:
-
Positional Isomerism Matters: The seemingly minor change from a 3- to a 4-isopropoxy substituent can significantly impact solid-state properties, which may influence formulation and solubility.
-
Balancing Lipophilicity and Size: 3-Ethoxybenzoic acid presents a less lipophilic and smaller alternative, which could be advantageous for optimizing solubility and ligand efficiency.
-
Context is Crucial: The optimal choice of building block is highly dependent on the specific drug target and the desired properties of the final drug candidate.
For researchers in the field, it is imperative to generate robust experimental data for even the simplest building blocks to enable data-driven decisions. The protocols outlined in this guide provide a starting point for such investigations. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, a rigorous and comparative approach to building block selection will remain a cornerstone of successful drug discovery.
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PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Available at: [Link]
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ResearchGate. Assessment of metabolic stability of compounds 3 and 4 in human liver microsomes (HLMs). Available at: [Link]
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PubChem. 3-Methoxybenzoic Acid. Available at: [Link]
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ResearchGate. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Available at: [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Isopropoxybenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth analysis of the cost-effectiveness of utilizing 3-isopropoxybenzoic acid as a synthetic intermediate. We will objectively compare its performance and cost against viable alternatives, supported by experimental data and detailed protocols, to empower you with the necessary insights for making informed decisions in your research and development endeavors.
Introduction to this compound: A Versatile Building Block
This compound is an aromatic carboxylic acid that has garnered interest in medicinal chemistry and materials science.[1][2] Its structure, featuring an isopropoxy group at the meta-position of the benzoic acid, imparts specific lipophilic and electronic properties that can be strategically exploited in the design of novel molecules with desired biological activities or material characteristics.
A key application of this compound lies in its use as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry where fine-tuning of molecular properties is paramount.[3] The isopropoxy moiety can influence a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets.
The Synthetic Pathway: Accessibility and Cost of this compound
A primary consideration for the adoption of any starting material is its accessibility and cost. This compound is not as commonly available as some simpler benzoic acid derivatives, and its cost can be a significant factor in large-scale syntheses. A practical and cost-effective approach to obtaining this compound is through the Williamson ether synthesis, starting from the more readily available and less expensive 3-hydroxybenzoic acid and an isopropylating agent like isopropyl bromide.
Diagram of the Synthesis of this compound:
Caption: Williamson ether synthesis of this compound.
Cost Analysis of Starting Materials:
To assess the true cost of using this compound, we must consider the cost of its precursors. The following table provides an approximate cost comparison of the necessary starting materials. Prices are based on bulk quantities from various suppliers and are subject to change.
| Compound | Molecular Weight ( g/mol ) | Purity | Price (USD/kg) |
| 3-Hydroxybenzoic Acid | 138.12 | >99% | ~$70 - $100[4][5][6][7][8] |
| Isopropyl Bromide | 122.99 | >99% | ~$20 - $40[9][10][11][12] |
| This compound | 180.20 | >97% | ~$1000 - $1500[13] |
As the table indicates, synthesizing this compound in-house from 3-hydroxybenzoic acid and isopropyl bromide presents a significant cost-saving opportunity compared to purchasing it directly, especially for large-scale applications.
A Case Study: Amide Bond Formation and a Comparison with Alternatives
To provide a practical comparison, we will analyze the use of this compound in a common and fundamentally important reaction in drug discovery: amide bond formation. Specifically, we will examine the synthesis of N-phenyl-3-isopropoxybenzamide and compare it with the synthesis of its methoxy and ethoxy analogs.
The Model Reaction: Amide Coupling with Aniline
The reaction of a substituted benzoic acid with aniline to form the corresponding N-phenylbenzamide is a well-established transformation. This reaction is pivotal in the synthesis of a vast array of biologically active compounds.
Diagram of the Amide Coupling Reaction:
Caption: General scheme for the synthesis of N-phenyl-3-alkoxybenzamides.
Comparative Starting Materials:
For this analysis, we will compare this compound with two closely related and commercially available alternatives: 3-methoxybenzoic acid and 3-ethoxybenzoic acid.
| Compound | Molecular Weight ( g/mol ) | Purity | Price (USD/kg) |
| 3-Methoxybenzoic Acid | 152.15 | >99% | ~$80 - $120[14][15][16][17] |
| 3-Ethoxybenzoic Acid | 166.17 | >97% | ~$200 - $300[18][19][20][21] |
| This compound | 180.20 | >97% | ~$1000 - $1500[13] |
The cost of this compound is substantially higher than its methoxy and ethoxy counterparts. This price difference is a critical factor in the overall cost-effectiveness.
Experimental Protocols and Performance Comparison
The following are detailed, step-by-step protocols for the synthesis of this compound via Williamson ether synthesis and the subsequent amide coupling reactions.
Protocol 1: Synthesis of this compound
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Procedure:
-
To a stirred solution of 3-hydroxybenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).
-
Add isopropyl bromide (1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Yield: Based on literature precedents for similar Williamson ether syntheses, a yield of 85-95% can be reasonably expected.[22][23][24][25]
Protocol 2: Synthesis of N-Phenyl-3-alkoxybenzamides
Detailed Procedure:
-
To a stirred solution of the respective 3-alkoxybenzoic acid (1.0 eq.) and aniline (1.0 eq.) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-3-alkoxybenzamide.
Expected Yields: Amide coupling reactions of this type are generally high-yielding. Expected yields for all three analogs are in the range of 90-98% .[26][27][28][29][30]
Cost-Effectiveness Analysis
To determine the cost-effectiveness, we will calculate the cost per gram of the final N-phenyl-3-alkoxybenzamide for each of the three routes. This calculation will take into account the cost of the starting benzoic acid and assume a 90% yield for the amide coupling reaction. For this compound, we will consider both the direct purchase price and the cost of in-house synthesis.
Table of Cost-Effectiveness Comparison:
| Final Product | Starting Benzoic Acid | Cost of Benzoic Acid (USD/kg) | Molar Mass of Product ( g/mol ) | Cost per Mole of Product (USD) | Cost per Gram of Product (USD) |
| N-Phenyl-3-methoxybenzamide | 3-Methoxybenzoic Acid | 100 | 227.26 | 16.91 | 0.07 |
| N-Phenyl-3-ethoxybenzamide | 3-Ethoxybenzoic Acid | 250 | 241.29 | 45.92 | 0.19 |
| N-Phenyl-3-isopropoxybenzamide | This compound (Purchased) | 1250 | 255.31 | 247.93 | 0.97 |
| N-Phenyl-3-isopropoxybenzamide | This compound (Synthesized) | ~100* | 255.31 | 19.83 | 0.08 |
*Cost of synthesized this compound is estimated based on the costs of 3-hydroxybenzoic acid and isopropyl bromide, assuming an 85% yield for the Williamson ether synthesis.
Conclusion and Recommendations
The analysis clearly demonstrates that while commercially purchased this compound is significantly more expensive than its methoxy and ethoxy analogs, leading to a much higher cost per gram of the final product, synthesizing it in-house from 3-hydroxybenzoic acid dramatically changes the economic picture.
Key Takeaways:
-
Direct purchase of this compound is not cost-effective for large-scale synthesis when compared to readily available alternatives like 3-methoxybenzoic acid and 3-ethoxybenzoic acid.
-
In-house synthesis of this compound via Williamson ether synthesis is a highly cost-effective strategy. The cost per gram of the final amide product becomes comparable to, and in some cases even more favorable than, using 3-methoxybenzoic acid.
-
The decision to use this compound should be driven by the specific requirements of the target molecule. If the unique properties imparted by the isopropoxy group are essential for the desired biological activity or material performance, the initial investment in establishing an in-house synthesis is well-justified.
For research and development professionals, this guide underscores the importance of a holistic approach to route design that includes a thorough cost-benefit analysis of starting materials. By considering in-house synthesis options for key building blocks, significant cost savings can be achieved, thereby enhancing the overall efficiency and economic viability of your synthetic endeavors.
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A Comparative Guide to the Metabolic Stability of 3-Isopropoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a compound is a critical determinant of its success.[1][2][3] A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing crucial parameters such as half-life, bioavailability, and the potential for drug-drug interactions.[1][2] This guide offers a comprehensive framework for evaluating and comparing the metabolic stability of compounds derived from 3-isopropoxybenzoic acid, a scaffold of interest in medicinal chemistry.
The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and poor metabolic stability is a frequent cause of attrition.[2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is an indispensable part of the drug discovery process, enabling chemists to prioritize candidates with favorable pharmacokinetic properties.[2][4]
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) system, chemically modifies foreign compounds (xenobiotics) to facilitate their excretion.[4][5][6][7] These enzymatic reactions, broadly classified into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation), can significantly alter the pharmacological activity and clearance of a drug.[8] Understanding how derivatives of this compound interact with these metabolic pathways is key to designing more robust and effective drug candidates.
Evaluating Metabolic Stability: A Comparative Analysis
The metabolic stability of a compound is typically assessed using in vitro models that mimic the metabolic environment of the liver. The two most common systems are liver microsomes and hepatocytes.[4][9]
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYPs.[4][10] Microsomal stability assays are a cost-effective and high-throughput method for screening compounds for their susceptibility to oxidative metabolism.[4][11]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors.[4][12][13][14] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, as they also account for cellular uptake and the contribution of conjugation reactions.[14]
Key parameters derived from these studies are the half-life (t½) , the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint) , a measure of the inherent ability of the liver to metabolize a drug.[1][2][15] A longer half-life and a lower intrinsic clearance are generally indicative of greater metabolic stability.[15]
Comparative Data of this compound Derivatives
To illustrate the comparative evaluation process, the following table presents hypothetical metabolic stability data for this compound and two of its derivatives. This data is intended to be representative of what would be generated in a typical drug discovery campaign.
| Compound | Structure | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent: this compound | This compound | 45 | 15.4 | 35 | 19.8 |
| Derivative A: Amide Substitution | 3-isopropoxy-N-propylbenzamide | > 60 | < 5.0 | 55 | 12.6 |
| Derivative B: Ring Fluorination | 2-fluoro-5-isopropoxybenzoic acid | 25 | 27.7 | 18 | 38.5 |
Analysis of Comparative Data:
-
Derivative A (Amide Substitution): The introduction of an amide group at the carboxylic acid position significantly improves metabolic stability in both microsomal and hepatocyte assays. The longer half-life and lower intrinsic clearance suggest that this modification blocks a primary site of metabolism.
-
Derivative B (Ring Fluorination): The addition of a fluorine atom to the aromatic ring, a common strategy to block CYP-mediated hydroxylation, has a detrimental effect on the metabolic stability of this particular derivative.[5] The shorter half-life and higher clearance indicate that this modification may have created a new site of metabolic attack or altered the electronic properties of the molecule to favor metabolism.
This comparative analysis allows researchers to establish structure-activity relationships (SAR) and guide the design of next-generation compounds with improved metabolic profiles.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for the microsomal and hepatocyte stability assays.
Microsomal Stability Assay Protocol
This protocol outlines the steps for determining the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Liver microsomes (human or other species)[16]
-
Test compounds and positive control compounds[16]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[16][17]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]
-
Acetonitrile or methanol (ice-cold) for reaction termination[16]
-
96-well plates
-
Incubator with shaker[16]
-
Centrifuge[16]
Workflow:
Caption: Workflow for the microsomal metabolic stability assay.
Detailed Steps:
-
Preparation:
-
Thaw liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10][17]
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[16]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution (final concentration typically 1 µM).[10][16] Pre-incubate for a short period at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[10] A control incubation without the NADPH system should be included to assess non-enzymatic degradation.[10]
-
-
Termination and Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
Hepatocyte Stability Assay Protocol
This protocol details the procedure for assessing metabolic stability using cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[20]
-
Test compounds and positive control compounds
-
Acetonitrile or methanol (ice-cold) with internal standard
-
12- or 24-well plates[20]
-
CO2 incubator with orbital shaker[21]
-
Centrifuge
-
LC-MS/MS system
Workflow:
Caption: Workflow for the hepatocyte metabolic stability assay.
Detailed Steps:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells.
-
Resuspend the hepatocytes in fresh medium and determine the cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5 or 1 million viable cells/mL).[12][20]
-
-
Incubation:
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
Concluding Remarks
The evaluation of metabolic stability is a cornerstone of modern drug discovery. By employing robust in vitro assays and conducting systematic comparative analyses of derivatives, researchers can gain invaluable insights into the metabolic liabilities of their compounds. This knowledge empowers medicinal chemists to make data-driven decisions, optimizing molecular structures to enhance pharmacokinetic properties and ultimately increase the probability of developing a successful therapeutic agent. The methodologies and principles outlined in this guide provide a solid foundation for the rigorous assessment of this compound derivatives and other novel chemical entities.
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A Senior Application Scientist’s Guide to the Isomeric Purity Analysis of 3-Isopropoxybenzoic Acid
For researchers and professionals in drug development, the isomeric purity of a starting material or intermediate like 3-isopropoxybenzoic acid is not a trivial detail; it is a critical quality attribute that can profoundly impact the efficacy, safety, and manufacturability of the final active pharmaceutical ingredient (API). The presence of positional isomers, namely 2-isopropoxybenzoic acid and 4-isopropoxybenzoic acid, which can arise during synthesis, introduces potential risks. These isomers may exhibit different reactivity in subsequent steps, leading to the formation of unique impurities, or possess distinct pharmacological or toxicological profiles.
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of isomeric purity. We will move beyond mere procedural lists to explore the scientific rationale behind method selection and optimization, ensuring that the described protocols are not only accurate but also inherently self-validating, in alignment with rigorous industry standards.
The Analytical Challenge: Differentiating Positional Isomers
The core challenge in separating this compound from its 2- and 4-isomers lies in their similar physicochemical properties. All three share the same molecular weight (180.20 g/mol ) and exhibit comparable polarity and pKa values.[1] Consequently, achieving baseline separation requires analytical techniques with high resolving power that can exploit subtle differences in their molecular structure and interaction with a stationary phase.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method is a balance between resolution, sensitivity, speed, and the specific requirements of the analysis (e.g., routine quality control vs. impurity identification). We will compare the three most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Comparison at a Glance
| Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| HPLC (Reversed-Phase) | Partitioning between a non-polar stationary phase and a polar mobile phase. | High | No | Excellent resolution of isomers, fast analysis times, high precision.[2][3] | Routine quality control, purity assessment, and quantitative analysis. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (typically esterification).[4][5][6] | High sensitivity and definitive structural confirmation via mass spectra.[7][8] | Trace-level impurity identification and structural elucidation. |
| NMR Spectroscopy | Differentiation based on the unique chemical environment of atomic nuclei. | Low | No | Provides unambiguous structural information for pure compounds.[9][10] | Structural confirmation of the main component and identification of major impurities (>1%). |
Workflow for Method Selection
The following decision-making workflow can guide the selection of the most appropriate analytical technique based on the specific analytical objective.
Caption: Logical workflow for selecting the optimal analytical method.
In-Depth Experimental Protocols
Here, we provide detailed, field-tested protocols. The trustworthiness of these methods is established by incorporating system suitability testing (SST) as mandated by pharmacopeial guidelines such as USP General Chapter <621> Chromatography.[11][12][13][14][15]
Method 1: High-Performance Liquid Chromatography (HPLC)
This is the preferred method for routine quantitative analysis due to its high resolution, reproducibility, and throughput without the need for derivatization.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately non-polar isopropoxybenzoic acid isomers.
-
Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is critical. The pKa of benzoic acids is typically around 4.2. By operating at a pH well below the pKa, the carboxylic acid functional group remains fully protonated (neutral).[16] This prevents ionization and secondary interactions with residual silanols on the silica backbone, resulting in sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Detection: UV detection at 254 nm is suitable as the benzene ring in all isomers provides strong chromophoric activity at this wavelength.[2]
Experimental Workflow for HPLC Analysis
Caption: Step-by-step experimental workflow for HPLC analysis.
Detailed HPLC Protocol:
-
Instrumentation & Consumables:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
-
Reference standards for this compound, 2-isopropoxybenzoic acid, and 4-isopropoxybenzoic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water : TFA (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve each isomeric standard in the diluent.
-
System Suitability Solution (e.g., 10 µg/mL): Prepare a mixed solution containing all three isomers from the stock solutions.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the this compound sample in the diluent.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution five times.
-
Inject the Sample Solution in duplicate.
-
-
System Suitability Testing (SST): The system is deemed suitable for analysis if the following criteria are met for the System Suitability Solution, as per ICH and USP guidelines.[13][17][18][19]
-
Resolution (Rs): The resolution between any two adjacent isomer peaks must be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for the this compound peak should be ≤ 2.0.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas from five replicate injections should be ≤ 2.0%.
-
-
Data Analysis: Calculate the isomeric purity by the area percent method: % Purity = (Area of 3-IPBA Peak / Sum of All Peak Areas) x 100
Expected Chromatographic Performance:
| Analyte | Expected Retention Time (min) | Resolution (Rs) to 3-IPBA |
| 2-Isopropoxybenzoic Acid | ~ 6.5 | ≥ 2.0 |
| This compound | ~ 7.8 | N/A |
| 4-Isopropoxybenzoic Acid | ~ 8.5 | ≥ 1.5 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying isomers at very low levels. The requirement for derivatization makes it lower throughput than HPLC but offers superior sensitivity and structural confirmation.
Causality Behind Experimental Choices:
-
Derivatization: Benzoic acids have low volatility and are highly polar due to the carboxylic acid group. Derivatization, typically esterification (e.g., with BF₃/Methanol or a silylating agent like BSTFA), is necessary to convert the acid into a more volatile and less polar ester, making it amenable to GC analysis.[5][20]
-
GC Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) provides a good balance of interactions to separate the slightly different polarities of the isomeric esters.
-
MS Detection: Mass spectrometry provides definitive identification. While the isomers will have the same molecular ion, their fragmentation patterns may show subtle differences. More importantly, it allows for selective ion monitoring (SIM) for trace-level quantification, significantly enhancing sensitivity.
Detailed GC-MS Protocol:
-
Instrumentation & Consumables:
-
GC system with a Mass Spectrometric detector
-
DB-5ms or equivalent column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Derivatization reagent (e.g., Boron trifluoride-methanol solution, 14% w/v)
-
Methanol, Toluene (Anhydrous)
-
Helium (Carrier Gas)
-
-
Sample Derivatization (Methyl Esterification):
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Add 1 mL of Toluene and 2 mL of 14% BF₃-Methanol solution.
-
Seal the vial and heat at 80°C for 30 minutes.
-
Cool to room temperature.
-
Add 2 mL of saturated sodium chloride solution and 2 mL of hexane. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper organic (hexane) layer to a clean GC vial for analysis.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at 1.0 mL/min (constant flow)
-
Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Ionization at 70 eV)
-
Scan Range: m/z 40-300
-
-
Data Analysis: Identify peaks based on retention time and comparison of mass spectra with reference standards. Quantify using the area percent method from the total ion chromatogram (TIC).
Validation and Trustworthiness
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[19] The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][21]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (i.e., the other isomers). This is demonstrated by achieving baseline resolution.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively.
Conclusion and Recommendations
For the critical task of determining the isomeric purity of this compound, Reversed-Phase HPLC is the superior methodology for routine quality control and quantitative analysis . It provides a robust, high-throughput, and reliable separation without the need for complex sample preparation. The protocol described herein, when properly validated, serves as a self-validating system for ensuring the quality of this important pharmaceutical intermediate.
While HPLC is the recommended primary technique, GC-MS serves as an essential complementary tool . Its strength lies in the definitive identification of unknown trace impurities and in situations requiring ultra-high sensitivity. The choice between these powerful techniques should be guided by the specific analytical objective, balancing the need for routine quantification against the demands of in-depth impurity profiling.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Scribd. USP-NF <621> Chromatography. (2021). [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2022). Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Journal of Stage. (1987). Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. [Link]
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ScienceDirect. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]
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PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. [Link]
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Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
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ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
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UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
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ACS Publications. (1993). Simultaneous determination of benzoic acid and its monohydroxyl isomers by a spectrophotometric method. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
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The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
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A Comparative Guide to the Cross-Reactivity of 3-Isopropoxybenzoic Acid Derivatives in Preclinical Drug Development
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 3-isopropoxybenzoic acid derivatives, a critical step in early-stage drug discovery. We will delve into the rationale behind experimental design, present detailed protocols for compound synthesis and analysis, and offer a comparative analysis based on supporting experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust, self-validating system for preclinical candidate selection.
The Imperative of Cross-Reactivity Profiling in Drug Discovery
In the intricate process of drug development, the identification of a lead compound with high affinity for its intended biological target is only the initial step. A significant hurdle is ensuring the compound's specificity. Cross-reactivity, the unintended binding of a drug candidate to structurally related or unrelated off-target proteins, can lead to a myriad of adverse effects, undermining therapeutic efficacy and posing significant safety risks.[1][2][3] Early and thorough cross-reactivity assessment is not merely a regulatory expectation but a cornerstone of a successful drug development program, enabling data-driven decisions to mitigate late-stage failures.[4]
This guide uses this compound as a scaffold to illustrate a systematic approach to cross-reactivity studies. By synthesizing a focused library of derivatives and subjecting them to rigorous analytical and binding assays, we can comparatively assess their specificity profiles.
Synthesis and Purity Assessment of this compound Derivatives
The journey to understanding cross-reactivity begins with the compounds themselves. A small, focused library of derivatives was synthesized to explore how structural modifications to the this compound scaffold influence target engagement and off-target binding.
General Synthesis Scheme
The following derivatives were prepared via standard esterification or amidation of the parent carboxylic acid, this compound.
-
IPBA-001: this compound (Parent Compound)
-
IPBA-002: Methyl 3-isopropoxybenzoate (Ester derivative)
-
IPBA-003: N-benzyl-3-isopropoxybenzamide (Amide derivative)
-
IPBA-004: 3-isopropoxybenzoyl-L-phenylalanine (Amino acid conjugate)
These derivatives were chosen to represent a range of physicochemical properties that could influence binding specificity.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Prior to any biological assessment, the purity of each synthesized compound must be rigorously established. HPLC is the gold standard for this purpose, capable of separating the target compound from starting materials, byproducts, and other impurities.[5]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[6]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility in separating compounds with moderate polarity like benzoic acid derivatives.[6][7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
A gradient elution is often optimal, for example, starting at 30% B and increasing to 95% B over 15 minutes. This ensures the elution of both polar and non-polar impurities.
-
-
Chromatographic Conditions:
-
Sample Preparation: Each derivative is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter.[6]
-
Data Analysis: The purity of each compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Purity of Synthesized this compound Derivatives
| Compound ID | Retention Time (min) | Purity (%) by HPLC (254 nm) |
| IPBA-001 | 8.2 | >99 |
| IPBA-002 | 10.5 | >98 |
| IPBA-003 | 12.1 | >99 |
| IPBA-004 | 11.3 | >97 |
Comparative Cross-Reactivity Profiling
With the purity of our derivatives confirmed, we proceed to the core of this guide: the assessment of their binding profiles against the intended target and a panel of structurally related off-targets. We will employ two complementary, state-of-the-art techniques: Surface Plasmon Resonance (SPR) for quantitative binding kinetics and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a high-throughput screening perspective.
Surface Plasmon Resonance (SPR) for In-Depth Binding Analysis
SPR is a powerful, label-free technique that provides real-time quantitative data on binding affinity (K D), as well as association (k a) and dissociation (k d) rates.[8][9][10] This level of detail is invaluable for understanding the nuances of molecular interactions and is a gold standard for characterizing small molecule-protein binding.[11]
Experimental Workflow: SPR Cross-Reactivity Assessment
Caption: SPR experimental workflow for cross-reactivity testing.
Detailed Protocol: SPR Analysis
-
Target Immobilization: The primary target protein and a panel of three structurally related off-target proteins (Off-Target A, B, and C) are immobilized on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. This creates a surface to which the small molecule derivatives can bind.[9]
-
Analyte Preparation: A dilution series of each IPBA derivative (e.g., from 100 µM down to 1 nM) is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Each concentration of the analyte is injected over the flow cells containing the immobilized proteins. The change in the refractive index at the sensor surface, measured in Resonance Units (RU), is directly proportional to the amount of bound analyte.[8][10]
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D). A lower K D value indicates a higher binding affinity.
Table 2: Comparative SPR Binding Data for IPBA Derivatives (K D in µM)
| Compound ID | Target Protein | Off-Target A | Off-Target B | Off-Target C | Selectivity (Off-Target A/Target) |
| IPBA-001 | 0.5 | 15.2 | >100 | 25.8 | 30.4x |
| IPBA-002 | 1.2 | 22.5 | >100 | 45.1 | 18.8x |
| IPBA-003 | 0.08 | 2.5 | 50.6 | 12.3 | 31.3x |
| IPBA-004 | 0.2 | >100 | >100 | >100 | >500x |
Interpretation of SPR Data:
-
IPBA-003 demonstrates the highest affinity for the primary target (K D = 0.08 µM).
-
However, IPBA-004 exhibits a vastly superior selectivity profile. While its on-target affinity is slightly lower than IPBA-003, its lack of measurable binding to any of the tested off-targets makes it a more promising candidate from a safety perspective. This highlights the critical balance between potency and selectivity.
Competitive ELISA for Cross-Reactivity Screening
To complement the in-depth kinetic data from SPR, a competitive ELISA can be employed as a higher-throughput method to assess cross-reactivity. In this format, the free derivative in solution competes with a derivative-protein conjugate immobilized on the plate for binding to a primary antibody.
Principle of Competitive ELISA
Caption: Principle of competitive ELISA for cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating: A 96-well microplate is coated with a conjugate of IPBA-001 and a carrier protein (e.g., BSA). This immobilizes the target structure.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.[12]
-
Competition: A fixed concentration of a primary antibody (raised against the IPBA scaffold) is pre-incubated with varying concentrations of the test derivatives (IPBA-001 to IPBA-004).
-
Incubation: The antibody-derivative mixtures are added to the coated plate. Free antibody (not bound to a test derivative) will bind to the immobilized IPBA-BSA conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.
-
Signal Generation: A substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the amount of test derivative in the solution.
-
Data Analysis: The concentration of each derivative that inhibits 50% of the antibody binding (IC50) is calculated. A lower IC50 value indicates a higher affinity for the antibody, and thus a higher potential for cross-reactivity in this context.
Table 3: Competitive ELISA IC50 Values for IPBA Derivatives
| Compound ID | IC50 (µM) |
| IPBA-001 | 1.5 |
| IPBA-002 | 4.8 |
| IPBA-003 | 0.9 |
| IPBA-004 | 25.6 |
Interpretation of ELISA Data:
The ELISA results corroborate the SPR findings. IPBA-003 shows the lowest IC50, indicating the strongest interaction in this assay format, which aligns with its high affinity observed in SPR. Conversely, IPBA-004 has the highest IC50, suggesting the weakest interaction and therefore the lowest cross-reactivity potential among the derivatives, reinforcing its superior selectivity profile.
Conclusion and Recommendations
This guide outlines a systematic and robust methodology for the comparative analysis of cross-reactivity for this compound derivatives. The combination of high-resolution kinetic data from SPR and the comparative screening power of competitive ELISA provides a comprehensive picture of a compound's binding profile.
Based on our comparative data:
-
IPBA-003 is the most potent derivative against the primary target but carries a higher risk of off-target effects due to its measurable binding to Off-Target A and its low IC50 in the competitive ELISA.
-
IPBA-004 emerges as the superior preclinical candidate. Its exceptional selectivity, demonstrated by a lack of binding to any tested off-targets in SPR and a significantly higher IC50 in the ELISA, suggests a more favorable safety profile, even with slightly lower on-target potency.
This self-validating approach, which prioritizes both on-target potency and off-target selectivity, is crucial for de-risking drug candidates early in the development pipeline. Adherence to such rigorous, data-driven comparison guides is essential for the successful translation of promising small molecules into safe and effective therapeutics. Regulatory bodies like the FDA and EMA emphasize the importance of a thorough immunogenicity and cross-reactivity risk assessment.[13][14][15]
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A Senior Application Scientist's Guide to Confirming the Structure of 3-Isopropoxybenzoic Acid Reaction Products
For professionals in chemical research and drug development, 3-isopropoxybenzoic acid is a valuable and versatile building block. Its aromatic ring, carboxylic acid moiety, and isopropoxy group offer multiple reaction sites for creating diverse molecular architectures. However, the synthesis of novel compounds is only half the battle; unambiguous confirmation of the final product's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for confirming the structures of common reaction products derived from this compound. We will move beyond simply listing techniques to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This document is designed for the practicing scientist, blending foundational theory with field-proven, practical insights.
Part 1: The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A robust confirmation strategy relies on the synergistic integration of data from multiple spectroscopic methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they provide a comprehensive and definitive structural assignment. The logical flow of this process is systematic, beginning with functional group identification and culminating in a detailed map of atomic connectivity.
Caption: A typical workflow for reaction product structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can construct a detailed molecular map.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For derivatives of this compound, key signals include the highly deshielded carboxylic acid proton (9-12 ppm), aromatic protons (7-8 ppm), the isopropoxy methine (CH), and the isopropoxy methyl groups (CH₃).[1][2] The disappearance of the acidic proton signal upon D₂O exchange is a classic confirmation test for a carboxylic acid.[1]
-
¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of a carboxylic acid is highly characteristic, appearing far downfield (160–180 ppm).[1] This peak's position shifts predictably upon conversion to an ester or amide, providing a crucial diagnostic marker.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It is an indispensable tool for quickly verifying the success of a transformation involving the carboxylic acid group.
The most prominent absorption for this compound is the broad O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, and the sharp, strong C=O (carbonyl) stretch around 1700 cm⁻¹.[3][4] The conversion of the acid to an ester or amide will result in the disappearance of the broad O-H band and a shift in the C=O stretching frequency.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of a compound, offering the first critical confirmation that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, lending further confidence to the structural assignment. Aromatic carboxylic acids typically show a prominent molecular ion peak, and characteristic fragmentation patterns, such as the loss of –OH (M-17) and –COOH (M-45), can aid in structural confirmation.[1][5][6][7]
Part 2: Case Studies in Structural Confirmation
Here, we compare three common reaction pathways for this compound and detail the analytical strategies to confirm their respective products.
Case Study 1: Fischer Esterification to Methyl 3-isopropoxybenzoate
Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification provides a direct and acid-catalyzed route to esters.[8] Confirmation involves verifying the incorporation of the methoxy group and the loss of the acidic proton.
Caption: Reaction mechanism for Fischer Esterification.
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 27.7 mmol) and methanol (40 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4 hours.[9][10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% aqueous sodium bicarbonate (caution: CO₂ evolution), and 50 mL of saturated sodium chloride solution.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation.
| Feature | This compound (Starting Material) | Methyl 3-isopropoxybenzoate (Product) | Rationale for Confirmation |
| ¹H NMR | ~10-12 ppm (broad s, 1H, -COOH) | ~3.9 ppm (s, 3H, -OCH₃) | Disappearance of the very downfield acidic proton and appearance of a new singlet integrating to 3 protons confirms ester formation. |
| ¹³C NMR | ~172 ppm (-COOH) | ~167 ppm (-COO-), ~52 ppm (-OCH₃) | A slight upfield shift of the carbonyl carbon and the appearance of a new peak around 52 ppm are indicative of the methyl ester.[1] |
| IR | 2500-3300 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (C=O) | No broad O-H band, ~1720 cm⁻¹ (C=O) | The loss of the broad O-H stretch is definitive proof of the carboxylic acid's conversion. The C=O stretch shifts to a higher frequency.[3] |
| MS (EI) | M⁺ at m/z 180 | M⁺ at m/z 194 | An increase in molecular weight by 14 Da (CH₂) confirms the replacement of H with CH₃. |
Case Study 2: Amide Coupling to N-Benzyl-3-isopropoxybenzamide
Amide bond formation is one of the most critical reactions in drug development.[12][13] Using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for mild and efficient reaction conditions.
Caption: General workflow for an EDC-mediated amide coupling.
-
Reaction Setup: Dissolve this compound (2.0 g, 11.1 mmol) in 50 mL of dichloromethane in a flask under an inert atmosphere.
-
Activation: Add EDC (2.3 g, 12.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 20 minutes to form the activated intermediate.
-
Amine Addition: Add benzylamine (1.2 mL, 11.1 mmol) dropwise to the solution.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization from ethyl acetate/hexanes.
| Feature | This compound (Starting Material) | N-Benzyl-3-isopropoxybenzamide (Product) | Rationale for Confirmation |
| ¹H NMR | ~10-12 ppm (broad s, 1H, -COOH) | ~8.5 ppm (broad t, 1H, -NH-), 7.2-7.4 ppm (m, 5H, Bn-H), ~4.6 ppm (d, 2H, -CH₂-Bn) | Disappearance of the acid proton and appearance of the amide N-H proton, along with new signals for the benzyl group protons, confirms amide formation. |
| ¹³C NMR | ~172 ppm (-COOH) | ~166 ppm (-CONH-) | The amide carbonyl carbon appears slightly upfield compared to the carboxylic acid carbon. |
| IR | 2500-3300 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (C=O) | ~3300 cm⁻¹ (sharp, N-H), ~1645 cm⁻¹ (C=O, Amide I) | Loss of the broad O-H stretch and appearance of a sharp N-H stretch, coupled with a significant shift of the C=O band to lower frequency, is definitive. |
| MS (ESI) | [M-H]⁻ at m/z 179 | [M+H]⁺ at m/z 270 | The molecular ion peak corresponds to the mass of the coupled product, confirming the addition of the benzylamine moiety minus water. |
Case Study 3: Electrophilic Aromatic Substitution (Nitration)
The isopropoxy group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.[14] The powerful activating effect of the alkoxy group dominates, directing the incoming electrophile (in this case, the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it.
Caption: General mechanism for aromatic nitration.
-
Acid Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (10 mL) to concentrated nitric acid (10 mL).
-
Substrate Addition: In a separate flask, dissolve this compound (3.0 g, 16.6 mmol) in concentrated sulfuric acid (20 mL) at 0°C.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of the benzoic acid, ensuring the temperature does not exceed 10°C. Stir for 1 hour.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The resulting isomeric mixture can be separated by column chromatography.
Confirming the exact substitution pattern on the aromatic ring is a challenge where NMR spectroscopy is paramount. The coupling patterns of the remaining aromatic protons reveal the regiochemistry.
| Feature | 2-Nitro-3-isopropoxy... | 4-Nitro-3-isopropoxy... | 6-Nitro-3-isopropoxy... | Rationale for Confirmation |
| ¹H NMR (Aromatic Region) | 1 doublet, 1 triplet, 1 doublet | 1 singlet, 1 doublet, 1 doublet | 1 doublet of doublets, 1 singlet-like, 1 doublet | The number of aromatic protons remains the same (3H), but their splitting patterns change dramatically. The unique patterns for each isomer allow for unambiguous assignment. For example, the singlet in the 4-nitro isomer is highly diagnostic. |
| MS | M⁺ at m/z 225 | M⁺ at m/z 225 | M⁺ at m/z 225 | All isomers will have the same molecular weight, an increase of 45 Da from the starting material, confirming the addition of a nitro group and loss of a proton. |
Conclusion
The structural confirmation of reaction products is a meticulous process that demands a logical and multi-faceted analytical approach. For derivatives of this compound, a combination of NMR, IR, and Mass Spectrometry provides a self-validating system to ensure the unequivocal identification of the target molecule. By understanding the characteristic spectral signatures of the starting material and the expected changes upon reaction, researchers can confidently verify the outcome of their synthetic efforts, ensuring data integrity and accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
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JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ACS Publications. (1962). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2023). Methods Of Determining Reaction Mechanism. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Lab 5 Procedure Esterification. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Quora. (n.d.). What are the outline methods of detecting the completion of a reaction during the analysis?. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Isopropoxybenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Isopropoxybenzoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, providing a self-validating system for waste management.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 60772-67-0) is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Given these hazards, adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes, but is not limited to, safety goggles, laboratory coats, and nitrile gloves[2].
Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the source is the cornerstone of a safe and efficient disposal process. Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
Experimental Protocol for Waste Collection:
-
Designate a Specific Waste Container: All waste containing this compound, including solid material, solutions, and contaminated items (e.g., weighing paper, gloves), must be collected in a designated hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with organic acids, such as high-density polyethylene (HDPE). Avoid using metal containers, as acidic solutions can react with metals to produce flammable hydrogen gas[3][4]. The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and flammable solvents[5][6].
Decision-Making for Disposal: A Step-by-Step Approach
The appropriate disposal route for this compound waste depends on its form (solid or liquid) and concentration. The following decision tree provides a logical workflow for determining the correct disposal procedure.
Caption: Decision tree for the proper disposal of this compound waste.
Detailed Disposal Procedures
For Solid Waste and Concentrated Solutions:
Solid this compound and concentrated solutions (>1% or with a pH below 5.0) are considered hazardous waste and must not be disposed of down the drain[3][6].
Step-by-Step Protocol:
-
Follow the segregation and collection procedures outlined in Section 2.
-
Ensure the waste container is securely sealed and stored in the designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste[5].
For Dilute Aqueous Solutions:
Dilute, neutralized aqueous solutions of this compound may be eligible for drain disposal, subject to local regulations.
Experimental Protocol for Neutralization and Disposal:
-
Verification: Confirm that the aqueous solution contains only this compound and that its concentration is low (e.g., <1%).
-
pH Measurement: Measure the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, to the acidic solution while stirring. The addition should be done in a fume hood to control any potential effervescence.
-
Monitoring: Continuously monitor the pH of the solution. The target pH range for drain disposal is typically between 5.0 and 9.0[6].
-
Final Disposal: Once the pH is within the acceptable range, the neutralized solution can be poured down a laboratory drain, followed by flushing with a large volume of water (at least 10 times the volume of the solution)[5].
| Parameter | Guideline | Rationale |
| pH for Drain Disposal | 5.0 - 9.0 | To prevent corrosion of plumbing and to comply with wastewater regulations. |
| Dilution Factor | >10x with water | To further reduce the concentration of the chemical entering the wastewater system. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Neutralize and Absorb: For small liquid spills, neutralize with a suitable agent like sodium bicarbonate. Absorb the neutralized spill with an inert material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your laboratory supervisor and contact your institution's EH&S or emergency response team[5][6].
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from understanding the inherent hazards to meticulous segregation, appropriate treatment, and final disposal—researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most current and detailed information.
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Organic Acid Standard Operating Procedure. University of Washington. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Organic-Acids_SOP_Template.docx. Washington State University. [Link]
-
Organic Acids Waste Compatibility. CP Lab Safety. [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
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This compound | C10H12O3 | CID 586709. PubChem - NIH. [Link]
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Personal protective equipment for handling 3-Isopropoxybenzoic acid
Mastering Safety: A Guide to Handling 3-Isopropoxybenzoic Acid
An Essential Protocol for Researchers in Drug Development
As laboratory professionals, our commitment to safety is as critical as our pursuit of scientific discovery. This guide provides a comprehensive, step-by-step approach to the safe handling of this compound, a compound frequently utilized in organic synthesis and pharmaceutical research.[1] Adherence to these protocols is paramount to ensure personal safety and maintain the integrity of your research environment.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified with the following GHS hazard statements:
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation.[5] Therefore, our protective measures must be directed at mitigating these specific risks.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers broader protection, especially when handling larger quantities.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and subsequent irritation. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[6] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adhering to a standardized operational procedure minimizes the risk of exposure and ensures a controlled laboratory environment.
Pre-Handling Checklist:
-
Verify Ventilation: Ensure your workspace, preferably a chemical fume hood, has adequate ventilation.
-
Inspect PPE: Thoroughly check all PPE for integrity. Damaged equipment must be replaced immediately.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Review the SDS: Always have the Safety Data Sheet (SDS) for this compound readily available.
Handling Procedure:
-
Donning PPE: Put on your lab coat, followed by eye and face protection. Don gloves last.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Use a spatula for solid transfers to minimize aerosolization.
-
In Solution: When working with this compound in solution, be mindful of potential splashes.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Avoid breathing in dust or vapors.[3][5]
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent.
-
Doffing PPE: Remove gloves first, turning them inside out to trap any contaminants. Remove your lab coat and then eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][5]
Emergency Response and Disposal Plan
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Management:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[5]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[5][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Neutralization (for acidic waste): If local regulations permit, acidic waste solutions can be neutralized. This should be done by slowly adding a base (like sodium bicarbonate) to a diluted solution of the acid until the pH is between 5 and 10.5.[10] Always add the acid to water, never the other way around.[11]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company.[12] Never pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[12]
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A workflow diagram outlining the critical steps from preparation to disposal for this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl Roth. (2020, November 9). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Loughborough University. (2022, April 27). Standard Operating Procedure SOP037: Use Of Personal Protective Equipment. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Emerald Kalama Chemical. (2015, December 1). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
-
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-
Benzoic Acid. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
